molecular formula C7H2BrF2N B180671 4-Bromo-2,5-difluorobenzonitrile CAS No. 133541-45-4

4-Bromo-2,5-difluorobenzonitrile

Cat. No.: B180671
CAS No.: 133541-45-4
M. Wt: 218 g/mol
InChI Key: YIEQHIRFLYNDKP-UHFFFAOYSA-N
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Description

4-Bromo-2,5-difluorobenzonitrile is a useful research compound. Its molecular formula is C7H2BrF2N and its molecular weight is 218 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromo-2,5-difluorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-2,5-difluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,5-difluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,5-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEQHIRFLYNDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566548
Record name 4-Bromo-2,5-difluorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133541-45-4
Record name 4-Bromo-2,5-difluorobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,5-difluorobenzonitrile
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Foundational & Exploratory

In-Depth Technical Guide: 4-Bromo-2,5-difluorobenzonitrile (CAS 133541-45-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-difluorobenzonitrile is a key fluorinated building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzonitrile core, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic data, and its significant applications in the development of novel therapeutics, including GPR119 agonists and NaV1.7 inhibitors.

Physicochemical Properties

4-Bromo-2,5-difluorobenzonitrile is a solid at room temperature.[1] Key physicochemical data are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 133541-45-4
Molecular Formula C₇H₂BrF₂N[2][3]
Molecular Weight 218.00 g/mol [2]
Appearance Off-white to faint lemon crystalline powder[4]
Boiling Point 224.6 ± 35.0 °C (Predicted)[4]
Storage Temperature Room Temperature, Sealed in Dry Conditions[4]
Purity Typically ≥95%[5]

Synthesis

A common and effective method for the preparation of 4-Bromo-2,5-difluorobenzonitrile involves the dehydration of the corresponding benzamide, which is synthesized from 4-bromo-2,5-difluorobenzoic acid. A detailed experimental protocol for this two-step synthesis is provided below.

Synthesis of 4-Bromo-2,5-difluorobenzaldehyde (Precursor)

A precursor for the synthesis of the corresponding benzoic acid is 4-Bromo-2,5-difluorobenzaldehyde. A representative experimental protocol for its synthesis is as follows:

Experimental Protocol:

  • To a solution of 1,4-dibromo-2,5-difluorobenzene (2 g, 7.35 mmol) in dry diethyl ether at -78°C under a nitrogen atmosphere, n-butyl lithium (3.6 ml, 7.7 mmol) is added dropwise.

  • The resulting mixture is stirred at -78°C for 30 minutes.

  • N,N-Dimethylformamide (DMF) (0.85 ml, 11.03 mmol) in dry tetrahydrofuran (THF) is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of 5% ethyl acetate in hexane.

  • Upon completion, the reaction mixture is partitioned between ethyl acetate and a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: 2% ethyl acetate in hexane) to yield the final product.[6]

Synthesis of 4-Bromo-2,5-difluorobenzonitrile

Experimental Protocol:

  • A mixture of 4-bromo-2,5-difluorobenzoic acid (53.28 g), thionyl chloride (165 mL), and N,N-dimethylformamide (DMF) (0.87 mL) is stirred at 80°C for 1.5 hours.

  • The reaction mixture is then cooled to room temperature and evaporated in vacuo to remove excess thionyl chloride.

  • The resulting residue is dissolved in chloroform (300 mL).

  • To this solution, 28 wt% aqueous ammonia (300 mL) is added dropwise at 5°C.

  • The mixture is stirred at 5°C for 30 minutes.

  • The product, 4-bromo-2,5-difluorobenzamide, is extracted with chloroform.

  • The organic layer is dried and the desiccant is removed by filtration.

  • The filtrate is evaporated in vacuo to yield a pale yellow solid of 4-bromo-2,5-difluorobenzamide.

  • A mixture of the obtained 4-bromo-2,5-difluorobenzamide and phosphoryl chloride (195 mL) is stirred at 80°C for 2 hours.

  • The reaction mixture is cooled to room temperature and then evaporated in vacuo.

  • The resulting residue is treated with diethyl ether (500 mL) and ice-water (300 mL) and stirred at room temperature for 30 minutes.

  • The product is extracted with diethyl ether.

  • The organic layer is washed with saturated aqueous sodium hydrogen carbonate and brine, then dried.

  • The desiccant is removed by filtration, and the filtrate is evaporated in vacuo to obtain 4-bromo-2,5-difluorobenzonitrile.

Spectroscopic Data

The structural confirmation of 4-Bromo-2,5-difluorobenzonitrile is achieved through various spectroscopic techniques. The key spectral data are summarized below.

Spectroscopy Data
¹H NMR Spectral data for this compound is available, though specific peak assignments require access to the spectrum.[7]
¹³C NMR Spectral data for this compound is available. The number of unique carbon signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule.[7]
FT-IR Key vibrational bands are expected for the C≡N (nitrile) stretch, C-Br stretch, C-F stretch, and aromatic C-H and C=C stretches.[7]
Mass Spectrometry The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.

Applications in Drug Development

4-Bromo-2,5-difluorobenzonitrile serves as a crucial intermediate in the synthesis of pharmacologically active molecules targeting significant biological pathways.

GPR119 Agonists for Type 2 Diabetes

4-Bromo-2,5-difluorobenzonitrile is a precursor in the synthesis of G protein-coupled receptor 119 (GPR119) agonists. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells and is a promising target for the treatment of type 2 diabetes.[8][9]

Signaling Pathway:

Activation of GPR119 by an agonist initiates a signaling cascade through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), resulting in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[10][11]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Agonist GPR119 Agonist (derived from 4-Bromo-2,5-difluorobenzonitrile) Agonist->GPR119 binds Gs->AC activates PKA PKA cAMP->PKA activates Insulin_GLP1 Insulin / GLP-1 Secretion PKA->Insulin_GLP1 promotes

GPR119 Signaling Pathway
NaV1.7 Inhibitors for Pain Management

This versatile building block is also utilized in the synthesis of selective inhibitors of the voltage-gated sodium channel NaV1.7.[12][13] The NaV1.7 channel is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain.[14]

Signaling Pathway:

NaV1.7 channels are highly expressed in peripheral nociceptive (pain-sensing) neurons.[15] They play a critical role in amplifying sub-threshold depolarizations in response to noxious stimuli, thereby setting the threshold for action potential generation.[13] The propagation of these action potentials along the sensory nerve to the spinal cord and then to the brain results in the perception of pain. Selective inhibition of NaV1.7 can therefore dampen the pain signal at its origin without affecting other essential neuronal functions.[16]

NaV17_Pain_Signaling_Pathway cluster_neuron Nociceptive Neuron Stimuli Noxious Stimuli (Heat, Pressure, Chemical) Depolarization Membrane Depolarization Stimuli->Depolarization NaV17 NaV1.7 Channel AP Action Potential Generation NaV17->AP amplifies signal for Depolarization->NaV17 activates Propagation Signal Propagation to CNS AP->Propagation Pain Pain Perception (in Brain) Propagation->Pain Inhibitor NaV1.7 Inhibitor (derived from 4-Bromo-2,5-difluorobenzonitrile) Inhibitor->NaV17 blocks

Role of NaV1.7 in Pain Signaling

Safety and Handling

4-Bromo-2,5-difluorobenzonitrile is classified as harmful and an irritant. Appropriate safety precautions must be taken during handling and use.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

4-Bromo-2,5-difluorobenzonitrile is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its utility in the development of potential treatments for type 2 diabetes and chronic pain highlights its importance to the scientific and research community. The detailed information provided in this guide serves as a foundational resource for professionals working with this compound, enabling further innovation and discovery.

References

An In-depth Technical Guide to 4-bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate 4-bromo-2,5-difluorobenzonitrile, covering its physicochemical properties, synthesis, spectroscopic data, and safety information. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.

Physicochemical Properties

4-bromo-2,5-difluorobenzonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis.[1][2][3] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 4-bromo-2,5-difluorobenzonitrile[4]
CAS Number 133541-45-4[5][6][7]
Molecular Formula C₇H₂BrF₂N[7][8]
Molecular Weight 218.00 g/mol [6][7]
Physical Form Off-white to faint lemon crystalline powder[9]
Melting Point Data not available
Boiling Point 224.6 ± 35.0 °C (Predicted)[5][10]
Density 1.77 ± 0.1 g/cm³ (Predicted)[11]
Solubility Data not available
Purity Typically ≥95%[6]
Storage Sealed in a dry place at room temperature[5][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 4-bromo-2,5-difluorobenzonitrile. While specific experimental spectra are often proprietary to the manufacturer, the expected spectral characteristics are outlined below.

2.1. ¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, two signals corresponding to the two aromatic protons would be expected. Due to the fluorine and bromine substituents, these signals would appear as complex multiplets in the aromatic region of the spectrum.

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in the characteristic region for nitriles (approximately 110-125 ppm). The aromatic carbons will show complex splitting patterns due to coupling with the fluorine atoms.

2.3. FT-IR Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
C≡N (Nitrile stretch)2220 - 2260
C-F (Aromatic)1000 - 1400
C-Br (Aromatic)500 - 600
C=C (Aromatic ring)1450 - 1600
C-H (Aromatic)3000 - 3100

Synthesis

4-bromo-2,5-difluorobenzonitrile is commonly synthesized from 4-bromo-2,5-difluorobenzaldehyde.[9] The reaction involves the conversion of the aldehyde functional group to a nitrile. A general and effective method for this transformation is the reaction with hydroxylamine-O-sulfonic acid in an aqueous acidic medium.

3.1. Reaction Scheme

The overall synthesis can be depicted as follows:

G cluster_reactants Reactants cluster_products Products reactant1 4-bromo-2,5-difluorobenzaldehyde product1 4-bromo-2,5-difluorobenzonitrile reactant1->product1  + NH₂OSO₃H (in acidic water) reactant2 Hydroxylamine-O-sulfonic acid (NH₂OSO₃H) product2 Sulfuric acid (H₂SO₄) product3 Water (H₂O)

Caption: Synthesis of 4-bromo-2,5-difluorobenzonitrile.

3.2. Proposed Reaction Mechanism

The reaction is believed to proceed through the initial formation of an oxime intermediate from the aldehyde and hydroxylamine-O-sulfonic acid. This is followed by an acid-catalyzed dehydration (a Beckmann-type rearrangement) to yield the final nitrile product.

G Aldehyde 4-bromo-2,5-difluorobenzaldehyde Protonation Protonation of Aldehyde Carbonyl Aldehyde->Protonation HOSA Hydroxylamine-O-sulfonic acid Nucleophilic_Attack Nucleophilic Attack by NH₂OSO₃H HOSA->Nucleophilic_Attack Oxime Oxime Intermediate Dehydration Acid-catalyzed Dehydration Oxime->Dehydration Nitrile 4-bromo-2,5-difluorobenzonitrile Protonation->Nucleophilic_Attack Nucleophilic_Attack->Oxime Dehydration->Nitrile

Caption: Proposed reaction mechanism for nitrile synthesis.

Experimental Protocols

4.1. Synthesis of 4-bromo-2,5-difluorobenzonitrile (General Procedure)

This protocol is based on general methods for the conversion of aldehydes to nitriles using hydroxylamine-O-sulfonic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2,5-difluorobenzaldehyde (1 equivalent) in a suitable solvent such as aqueous formic acid or acidic water.

  • Addition of Reagent: To the stirred solution, add hydroxylamine-O-sulfonic acid (approximately 1.1 to 1.5 equivalents) portion-wise. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude 4-bromo-2,5-difluorobenzonitrile can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

4.2. Spectroscopic Characterization (General Procedures)

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • FT-IR Spectroscopy: The FT-IR spectrum is obtained using a Fourier-transform infrared spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.

Applications in Research and Development

4-bromo-2,5-difluorobenzonitrile is a key intermediate in the synthesis of various high-value organic molecules.

  • Pharmaceutical Intermediates: Its structure, featuring multiple reactive sites (bromo, fluoro, and nitrile groups), makes it an ideal starting material for the synthesis of complex drug candidates and active pharmaceutical ingredients (APIs).[1][2]

  • Materials Science: The presence of fluorine atoms can impart unique properties such as thermal stability and altered electronic characteristics, making it a valuable precursor for the development of specialty chemicals and advanced materials.[1][2]

  • Coupling Reactions: The bromo substituent allows for participation in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of diverse functionalities.

Safety and Handling

4-bromo-2,5-difluorobenzonitrile is a hazardous substance and should be handled with appropriate safety precautions.

6.1. Hazard Identification

HazardGHS Classification
Acute Toxicity, Oral Harmful if swallowed (H302)
Acute Toxicity, Dermal Harmful in contact with skin (H312)
Skin Corrosion/Irritation Causes skin irritation (H315)
Serious Eye Damage/Irritation Causes serious eye irritation (H319)
Acute Toxicity, Inhalation Harmful if inhaled (H332)
Specific Target Organ Toxicity May cause respiratory irritation (H335)

Source:[5][6]

6.2. Recommended Handling Procedures

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry and well-ventilated place.

6.3. First Aid Measures

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Experimental Workflow

The following diagram illustrates a typical workflow from synthesis to characterization and application of 4-bromo-2,5-difluorobenzonitrile.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application Synthesis One-pot Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Purification Recrystallization or Column Chromatography Workup->Purification NMR ¹H & ¹³C NMR Purification->NMR IR FT-IR Spectroscopy Purification->IR Purity Purity Analysis (e.g., HPLC) Purification->Purity Coupling Cross-Coupling Reactions Purity->Coupling Derivatization Nitrile Group Derivatization Purity->Derivatization Final_Product Synthesis of Target Molecules (APIs, Materials) Coupling->Final_Product Derivatization->Final_Product

Caption: General workflow for 4-bromo-2,5-difluorobenzonitrile.

References

An In-depth Technical Guide to 4-Bromo-2,5-difluorobenzonitrile: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Bromo-2,5-difluorobenzonitrile, a crucial chemical intermediate in the field of medicinal chemistry and drug discovery. Its unique structural features make it a valuable building block for the synthesis of complex bioactive molecules.

Core Compound Data

4-Bromo-2,5-difluorobenzonitrile is a substituted benzonitrile with the chemical formula C₇H₂BrF₂N.[1] Its key quantitative and qualitative properties are summarized in the table below, providing a ready reference for laboratory use.

PropertyValueReference
Molecular Weight 218.00 g/mol [1][2]
Molecular Formula C₇H₂BrF₂N[1][2]
CAS Number 133541-45-4[2]
Physical Form Solid, crystalline powder[3][4]
Color Off-white to faint lemon[3]
Boiling Point 224.6 ± 35.0 °C (Predicted)[3]
Storage Temperature Room Temperature (Sealed in dry conditions)[2][3]
Purity Typically ≥95%[5][6]

Spectroscopic Data

While specific spectral data such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are frequently referenced by commercial suppliers, publicly accessible databases do not provide detailed spectra for 4-Bromo-2,5-difluorobenzonitrile. Researchers are advised to obtain lot-specific certificates of analysis for detailed analytical data.

Synthesis and Experimental Protocols

4-Bromo-2,5-difluorobenzonitrile is primarily used as a synthetic intermediate. A common laboratory-scale synthesis involves the dehydration of 4-bromo-2,5-difluorobenzamide, which is derived from 4-bromo-2,5-difluorobenzoic acid. The following is a representative experimental protocol.

Synthesis of 4-Bromo-2,5-difluorobenzonitrile from 4-Bromo-2,5-difluorobenzoic acid

This two-step procedure involves the formation of the amide followed by dehydration to the nitrile.

Step 1: Synthesis of 4-Bromo-2,5-difluorobenzamide

  • Reaction Setup: In a suitable reaction vessel, a mixture of 4-bromo-2,5-difluorobenzoic acid (1 equivalent), thionyl chloride (3.1 equivalents), and a catalytic amount of N,N-dimethylformamide (DMF) is prepared.

  • Acid Chloride Formation: The mixture is stirred and heated to 80 °C for approximately 1.5 hours. The reaction progress can be monitored by standard techniques.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess thionyl chloride is removed under reduced pressure. The resulting crude acid chloride is dissolved in a suitable solvent like chloroform.

  • Amidation: The solution of the acid chloride is then slowly added to a cooled (5 °C) concentrated aqueous ammonia solution (28 wt%).

  • Isolation: The resulting mixture is stirred at 5 °C for 30 minutes. The product, 4-bromo-2,5-difluorobenzamide, is then extracted with chloroform, and the organic layer is dried and concentrated to yield the solid amide.

Step 2: Dehydration to 4-Bromo-2,5-difluorobenzonitrile

  • Reaction Setup: The crude 4-bromo-2,5-difluorobenzamide from the previous step is mixed with a dehydrating agent such as phosphoryl chloride.

  • Dehydration Reaction: The mixture is heated to 80 °C for 2 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated in vacuo. The residue is carefully treated with diethyl ether and ice-water, followed by stirring for 30 minutes. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a saturated aqueous solution of sodium hydrogen carbonate and brine, then dried.

  • Final Product: The solvent is removed under reduced pressure to yield the final product, 4-bromo-2,5-difluorobenzonitrile, as a solid.

Synthetic Utility and Applications

4-Bromo-2,5-difluorobenzonitrile is not typically investigated for its own biological activity. Instead, its significance lies in its role as a versatile intermediate for the synthesis of pharmacologically active compounds. The presence of bromine and fluorine atoms, along with the nitrile group, provides multiple reactive sites for further chemical modifications, such as cross-coupling reactions and transformations of the nitrile group.

A notable application is in the synthesis of G protein-coupled receptor 119 (GPR119) agonists, which are being explored as potential therapeutic agents for type 2 diabetes.[7][8][9] GPR119 activation in pancreatic β-cells and intestinal L-cells leads to enhanced glucose-stimulated insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).

The following diagram illustrates the synthetic workflow from a common starting material to 4-Bromo-2,5-difluorobenzonitrile, highlighting its position as a key intermediate.

G cluster_0 Synthesis of 4-Bromo-2,5-difluorobenzoic Acid cluster_1 Synthesis of 4-Bromo-2,5-difluorobenzonitrile cluster_2 Application in Drug Discovery A 1,4-Dibromo-2,5-difluorobenzene B 4-Bromo-2,5-difluorobenzoic Acid A->B 1. n-BuLi 2. CO2 C 4-Bromo-2,5-difluorobenzamide B->C 1. SOCl2, DMF 2. NH4OH D 4-Bromo-2,5-difluorobenzonitrile C->D POCl3 E GPR119 Agonists D->E Further Synthetic Steps

References

An In-depth Technical Guide to 4-Bromo-2,5-difluorobenzonitrile: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,5-difluorobenzonitrile is a versatile fluorinated aromatic compound that has emerged as a critical building block in medicinal chemistry and materials science. Its unique electronic properties and multiple reactive sites—the nitrile group and the strategically positioned bromine and fluorine atoms—make it an invaluable intermediate for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Bromo-2,5-difluorobenzonitrile, with a focus on its role in drug discovery and development. Detailed experimental protocols and logical workflow visualizations are included to assist researchers in its practical application.

Core Chemical Properties

4-Bromo-2,5-difluorobenzonitrile is a solid at room temperature, typically appearing as an off-white or pale yellow crystalline powder.[1][2] Its core chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Formula C₇H₂BrF₂N[2][3][4]
Molecular Weight 218.00 g/mol [3][4]
CAS Number 133541-45-4[2][4][5]
Physical Form Solid, crystalline powder[1][2]
Color Off-white to faint lemon[6]
Boiling Point 224.6 ± 35.0 °C (Predicted)[4][6]
Density 1.77 ± 0.1 g/cm³ (Predicted)[6]
Purity ≥95% - ≥96%[2][5]
Storage Temperature Room Temperature, sealed in a dry environment[4][6]
InChI InChI=1S/C7H2BrF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H[2][6]
SMILES N#CC1=CC(F)=C(Br)C=C1F[3][6]

Synthesis and Purification

The primary synthetic route to 4-Bromo-2,5-difluorobenzonitrile involves the dehydration of the corresponding amide, which is derived from 4-bromo-2,5-difluorobenzoic acid. An alternative method starts from 4-Bromo-2,5-difluorobenzaldehyde.

Synthesis from 4-Bromo-2,5-difluorobenzoic Acid

This two-step process involves the conversion of the carboxylic acid to the primary amide, followed by dehydration to the nitrile.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Dehydration 4-Bromo-2,5-difluorobenzoic_acid 4-Bromo-2,5-difluorobenzoic Acid Thionyl_chloride Thionyl Chloride (SOCl₂) DMF (cat.) 4-Bromo-2,5-difluorobenzoic_acid->Thionyl_chloride Acyl_chloride 4-Bromo-2,5-difluorobenzoyl chloride Thionyl_chloride->Acyl_chloride Aqueous_ammonia Aqueous Ammonia (NH₄OH) Acyl_chloride->Aqueous_ammonia 4-Bromo-2,5-difluorobenzamide 4-Bromo-2,5-difluorobenzamide Aqueous_ammonia->4-Bromo-2,5-difluorobenzamide 4-Bromo-2,5-difluorobenzamide_dehydration 4-Bromo-2,5-difluorobenzamide 4-Bromo-2,5-difluorobenzamide->4-Bromo-2,5-difluorobenzamide_dehydration Phosphoryl_chloride Phosphoryl Chloride (POCl₃) 4-Bromo-2,5-difluorobenzamide_dehydration->Phosphoryl_chloride 4-Bromo-2,5-difluorobenzonitrile 4-Bromo-2,5-difluorobenzonitrile Phosphoryl_chloride->4-Bromo-2,5-difluorobenzonitrile

Caption: Synthesis workflow for 4-Bromo-2,5-difluorobenzonitrile.

Experimental Protocol: Synthesis from 4-Bromo-2,5-difluorobenzoic Acid

Step 1: Synthesis of 4-Bromo-2,5-difluorobenzamide

  • A mixture of 4-bromo-2,5-difluorobenzoic acid (53.28 g), thionyl chloride (165 mL), and a catalytic amount of DMF (0.87 mL) is stirred at 80 °C for 1.5 hours.

  • After cooling to room temperature, the excess thionyl chloride is removed in vacuo.

  • The resulting residue is dissolved in chloroform (300 mL) and cooled to 5 °C.

  • 28 wt % aqueous ammonia (300 mL) is added dropwise to the solution while maintaining the temperature at 5 °C.

  • The mixture is stirred at 5 °C for an additional 30 minutes.

  • The product is extracted with chloroform, and the combined organic layers are dried over a suitable drying agent (e.g., Na₂SO₄).

  • The solvent is removed by rotary evaporation to yield the crude 4-bromo-2,5-difluorobenzamide as a pale yellow solid.[7]

Step 2: Synthesis of 4-Bromo-2,5-difluorobenzonitrile

  • The crude 4-bromo-2,5-difluorobenzamide is mixed with phosphoryl chloride (195 mL).

  • The mixture is stirred at 80 °C for 2 hours.

  • After cooling to room temperature, the mixture is concentrated in vacuo.

  • The residue is treated with diethyl ether (500 mL) and ice-water (300 mL) and stirred at room temperature for 30 minutes.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium hydrogen carbonate and brine, then dried.

  • After filtration of the desiccant, the solvent is evaporated in vacuo to yield 4-bromo-2,5-difluorobenzonitrile.[7]

Synthesis from 4-Bromo-2,5-difluorobenzaldehyde

This method involves the formation of an oxime from the aldehyde, followed by dehydration.

Experimental Protocol: Synthesis from 4-Bromo-2,5-difluorobenzaldehyde

  • In a suitable reaction vessel, 4-Bromo-2,5-difluorobenzaldehyde is reacted with hydroxylamine-O-sulfonic acid.[6]

  • The reaction mixture is heated to drive the formation of the oxime intermediate.

  • A dehydrating agent, such as formic acid, is used to convert the oxime to the nitrile.[8] The reaction is typically refluxed for several hours.

  • Upon completion, the reaction mixture is worked up by distillation and subsequent purification.

Purification

Crude 4-Bromo-2,5-difluorobenzonitrile can be purified by standard laboratory techniques. Recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, is often effective.[7] Alternatively, for higher purity, column chromatography on silica gel can be employed.[7]

Chemical Reactivity and Applications in Drug Discovery

The reactivity of 4-Bromo-2,5-difluorobenzonitrile is dominated by the chemistry of the aryl bromide and the nitrile functional groups. The fluorine substituents modulate the reactivity of the aromatic ring, making the bromine atom susceptible to various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as a handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the construction of C-C and C-N bonds, respectively.

G cluster_0 Suzuki Coupling cluster_1 Buchwald-Hartwig Amination Start 4-Bromo-2,5-difluorobenzonitrile Suzuki_Reagents Aryl/Alkyl Boronic Acid or Ester Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Start->Suzuki_Reagents Buchwald_Reagents Primary/Secondary Amine Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Start->Buchwald_Reagents Suzuki_Product Biaryl or Alkyl-Aryl Product Suzuki_Reagents->Suzuki_Product Compound_Library Diverse Compound Library Suzuki_Product->Compound_Library Further Functionalization Buchwald_Product Aryl Amine Product Buchwald_Reagents->Buchwald_Product Buchwald_Product->Compound_Library Further Functionalization Screening High-Throughput Screening Compound_Library->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound

Caption: Role of 4-Bromo-2,5-difluorobenzonitrile in drug discovery.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • To a flame-dried flask, add 4-Bromo-2,5-difluorobenzonitrile (1.0 equiv), the desired aryl or alkyl boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

  • A deoxygenated solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water, is added via syringe.

  • The reaction mixture is heated (typically between 80-110 °C) and stirred for a specified time (usually 12-24 hours), with the progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography.

Experimental Protocol: Representative Buchwald-Hartwig Amination

  • In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4-2.0 equiv).

  • 4-Bromo-2,5-difluorobenzonitrile (1.0 equiv) and the desired primary or secondary amine (1.2-1.5 equiv) are added, followed by an anhydrous, non-polar aprotic solvent such as toluene or dioxane.

  • The reaction vessel is sealed and heated (typically 80-110 °C) with vigorous stirring for 12-24 hours. Reaction progress is monitored by an appropriate analytical technique.

  • After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into other functionalities, further expanding the synthetic utility of 4-Bromo-2,5-difluorobenzonitrile. Common transformations include:

  • Hydrolysis to a carboxylic acid or an amide.

  • Reduction to a primary amine.

  • Reaction with organometallic reagents to form ketones.

These transformations allow for the introduction of additional diversity in the molecular scaffolds derived from this building block.

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two aromatic protons. Due to the fluorine and bromine substituents, these signals will likely appear as complex multiplets due to ¹H-¹⁹F and ¹H-¹H couplings.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon of the nitrile group will appear in the characteristic region for nitriles (δ ~115-120 ppm). The six aromatic carbons will show signals in the aromatic region (δ ~110-165 ppm), with their chemical shifts and multiplicities influenced by the attached fluorine and bromine atoms (C-F and C-Br couplings).

FT-IR: The infrared spectrum will exhibit characteristic absorption bands. A sharp, medium-intensity peak around 2230 cm⁻¹ is expected for the C≡N stretch of the nitrile group. The C-F stretching vibrations will likely appear as strong bands in the region of 1250-1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their typical regions.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. The fragmentation pattern would likely involve the loss of Br, CN, and HF fragments. The exact mass can be used to confirm the elemental composition.

Safety and Handling

4-Bromo-2,5-difluorobenzonitrile is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

4-Bromo-2,5-difluorobenzonitrile is a highly valuable and versatile building block for organic synthesis. Its trifunctional nature allows for the strategic and sequential introduction of various molecular fragments, making it a powerful tool in the design and synthesis of novel pharmaceuticals and advanced materials. The experimental protocols and workflows provided in this guide are intended to facilitate its use in research and development, enabling scientists to leverage its full potential in their synthetic endeavors.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-2,5-difluorobenzonitrile, a key intermediate in various organic synthesis applications. The information is presented to be a valuable resource for professionals in research, development, and pharmaceutical sciences. This compound's unique structure, featuring a benzonitrile core with bromine and fluorine substituents, makes it a versatile building block in the creation of complex molecules.[1]

Core Physical and Chemical Properties

The physical and chemical data for 4-Bromo-2,5-difluorobenzonitrile are summarized in the table below, providing a clear and concise reference for laboratory use.

PropertyValue
Molecular Formula C₇H₂BrF₂N
Molecular Weight 218.00 g/mol
CAS Number 133541-45-4
Appearance Solid
Boiling Point 224.6 ± 35.0 °C at 760 mmHg
Purity Typically ≥95%
Storage Temperature Room temperature
InChI 1S/C7H2BrF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H
InChI Key YIEQHIRFLYNDKP-UHFFFAOYSA-N
SMILES N#CC1=CC(F)=C(Br)C=C1F
Topological Polar Surface Area 23.79 Ų
LogP 2.59898
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1
Rotatable Bonds 0

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting point range is characteristic of a pure substance.

  • Methodology: A small, finely powdered sample of the compound is packed into a capillary tube, which is sealed at one end.[2] This tube is then attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a Mel-Temp apparatus. The apparatus is heated slowly, and the temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point range.[3] For accurate results, a slow heating rate of about 1-2°C per minute is recommended as the melting point is approached.[4]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.[5]

  • Methodology: For small quantities of a liquid, the boiling point can be determined using a fusion tube and an inverted capillary tube.[6] A small amount of the liquid is placed in the fusion tube, and a capillary tube sealed at one end is placed inside with the open end down.[6] The setup is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted. This temperature is the boiling point.[6] Another common method is simple distillation, where the sample is heated in a distilling flask, and the temperature at which the vapor pressure equals the external pressure is recorded.[7]

Applications in Synthesis

4-Bromo-2,5-difluorobenzonitrile is a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other specialty chemicals.[1] Its halogenated structure allows for various chemical modifications, making it a valuable precursor for creating more complex molecular architectures. The diagram below illustrates a generalized workflow where this compound serves as a key starting material.

G A 4-Bromo-2,5-difluorobenzonitrile (Starting Material) B Reaction 1 (e.g., Suzuki Coupling) A->B Reactant C Intermediate Product B->C Yields D Reaction 2 (e.g., Nitrile Hydrolysis) C->D Reactant E Final Product (e.g., Pharmaceutical Precursor) D->E Yields

Caption: A generalized synthetic workflow using 4-Bromo-2,5-difluorobenzonitrile.

References

Synthesis of 4-Bromo-2,5-difluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Bromo-2,5-difluorobenzonitrile, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document details experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic routes through clear diagrams.

Introduction

4-Bromo-2,5-difluorobenzonitrile (CAS No. 133541-45-4) is a valuable building block in organic synthesis. Its unique substitution pattern, featuring a nitrile group and three different halogen atoms on a benzene ring, allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry. This guide outlines the most common and effective methods for its preparation.

Synthesis Pathways

There are two primary routes for the synthesis of 4-Bromo-2,5-difluorobenzonitrile: a two-step process starting from 4-bromo-2,5-difluorobenzoic acid and a direct conversion from 4-Bromo-2,5-difluorobenzaldehyde.

Pathway 1: From 4-Bromo-2,5-difluorobenzoic Acid

This pathway involves the conversion of 4-bromo-2,5-difluorobenzoic acid to the corresponding amide, followed by dehydration to yield the target nitrile.

G cluster_0 Synthesis of 4-Bromo-2,5-difluorobenzonitrile (Pathway 1) 4-Bromo-2,5-difluorobenzoic_Acid 4-Bromo-2,5-difluorobenzoic Acid 4-Bromo-2,5-difluorobenzamide 4-Bromo-2,5-difluorobenzamide 4-Bromo-2,5-difluorobenzoic_Acid->4-Bromo-2,5-difluorobenzamide 1. SOCl₂, DMF (cat.) 2. 28% aq. NH₃ 4-Bromo-2,5-difluorobenzonitrile 4-Bromo-2,5-difluorobenzonitrile 4-Bromo-2,5-difluorobenzamide->4-Bromo-2,5-difluorobenzonitrile POCl₃ G cluster_1 Synthesis of 4-Bromo-2,5-difluorobenzonitrile (Pathway 2) 4-Bromo-2,5-difluorobenzaldehyde 4-Bromo-2,5-difluorobenzaldehyde 4-Bromo-2,5-difluorobenzonitrile 4-Bromo-2,5-difluorobenzonitrile 4-Bromo-2,5-difluorobenzaldehyde->4-Bromo-2,5-difluorobenzonitrile Hydroxylamine-O-sulfonic acid G cluster_2 Synthesis of Precursors from 1,4-Dibromo-2,5-difluorobenzene 1,4-Dibromo-2,5-difluorobenzene 1,4-Dibromo-2,5-difluorobenzene 4-Bromo-2,5-difluorobenzaldehyde 4-Bromo-2,5-difluorobenzaldehyde 1,4-Dibromo-2,5-difluorobenzene->4-Bromo-2,5-difluorobenzaldehyde 1. n-BuLi, Ether, -78°C 2. DMF, THF 4-Bromo-2,5-difluorobenzoic_Acid 4-Bromo-2,5-difluorobenzoic Acid 1,4-Dibromo-2,5-difluorobenzene->4-Bromo-2,5-difluorobenzoic_Acid 1. n-BuLi, Ether, -78°C 2. CO₂ (dry ice)

Technical Guide: Spectral Analysis of 4-Bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-2,5-difluorobenzonitrile (CAS No: 133541-45-4), a key intermediate in pharmaceutical and specialty chemical synthesis. This document outlines predicted spectral data based on the compound's structure and provides detailed, representative experimental protocols for acquiring such data.

Core Data Presentation

The following tables summarize the predicted and observed spectral data for 4-Bromo-2,5-difluorobenzonitrile. This data is crucial for the structural elucidation and quality control of the compound.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ 7.8 - 8.1Doublet of Doublets~ 8, 5Aromatic H
~ 7.6 - 7.9Doublet of Doublets~ 9, 4Aromatic H

Note: Predicted values are based on the analysis of similar substituted aromatic compounds. The actual spectrum may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~ 160 - 165 (d, ¹JCF)C-F
~ 155 - 160 (d, ¹JCF)C-F
~ 130 - 135Aromatic CH
~ 125 - 130Aromatic CH
~ 115 - 120C-Br
~ 110 - 115C-CN
~ 105 - 110CN

Note: Predicted values. Carbons attached to fluorine will appear as doublets due to C-F coupling.

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H Stretch
~ 2230 - 2210StrongC≡N Stretch
~ 1600 - 1450Medium-StrongAromatic C=C Bending
~ 1250 - 1000StrongC-F Stretch
~ 700 - 500MediumC-Br Stretch

Note: Predicted values based on characteristic group frequencies.

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
217/219~100 / ~98[M]⁺ (Molecular Ion Peak, Bromine Isotopic Pattern)
191/193Variable[M-CN]⁺
138Variable[M-Br]⁺
112Variable[M-Br-CN]⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensities.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of 4-Bromo-2,5-difluorobenzonitrile.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the sample.

  • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

  • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

  • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid 4-Bromo-2,5-difluorobenzonitrile sample onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Sample Preparation:

  • Prepare a dilute solution of 4-Bromo-2,5-difluorobenzonitrile (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Method:

  • Injector Temperature: 250 °C

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C and hold for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL with an appropriate split ratio.

MS Method:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Visualizations

The following diagrams illustrate the logical workflow for the spectral characterization of 4-Bromo-2,5-difluorobenzonitrile.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 4-Bromo-2,5-difluorobenzonitrile NMR_Sample Dissolve in CDCl3 Sample->NMR_Sample IR_Sample Solid Sample Sample->IR_Sample MS_Sample Dissolve in Volatile Solvent Sample->MS_Sample NMR NMR Spectroscopy (¹H, ¹³C) NMR_Sample->NMR IR FT-IR Spectroscopy IR_Sample->IR MS GC-MS MS_Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Characteristic Absorptions IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral characterization of a chemical compound.

Caption: 2D representation of 4-Bromo-2,5-difluorobenzonitrile.

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2,5-difluorobenzonitrile. The information contained herein is intended to support researchers and professionals in the fields of chemical synthesis, drug development, and materials science by providing precise spectral data, a comprehensive experimental protocol, and a clear visualization of the molecular structure and proton interactions.

¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Bromo-2,5-difluorobenzonitrile exhibits two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. This data was obtained from a 400 MHz NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent.

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H7.84Doublet of Doublets (dd)8.8, 5.2H-6
¹H7.49Doublet of Doublets (dd)8.8, 3.6H-3

Interpretation of the Spectrum

The ¹H NMR spectrum of 4-Bromo-2,5-difluorobenzonitrile is consistent with its substituted benzene structure. The two aromatic protons, H-3 and H-6, are chemically non-equivalent and therefore resonate at different chemical shifts.

  • H-6 Signal (7.84 ppm): This downfield signal is assigned to the proton at the 6-position. Its multiplicity as a doublet of doublets arises from coupling to the adjacent fluorine atom at the 5-position (⁵JHF) and the proton at the 3-position (⁴JHH).

  • H-3 Signal (7.49 ppm): The upfield signal is attributed to the proton at the 3-position. It also appears as a doublet of doublets due to coupling to the adjacent fluorine atom at the 2-position (³JHF) and the proton at the 6-position (⁴JHH).

The observed coupling constants provide further insight into the spatial relationships between the coupled nuclei.

Experimental Protocol

The following is a representative protocol for the acquisition of a ¹H NMR spectrum of 4-Bromo-2,5-difluorobenzonitrile.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 4-Bromo-2,5-difluorobenzonitrile.
  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer.
  • The spectrometer is locked to the deuterium signal of the CDCl₃ solvent.
  • The probe is tuned and matched for the ¹H frequency.
  • Shimming is performed to optimize the magnetic field homogeneity.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
  • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
  • Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.
  • Acquisition Time: An acquisition time of approximately 3-4 seconds is used.
  • Spectral Width: A spectral width of -2 to 12 ppm is set.
  • Temperature: The experiment is conducted at a constant temperature, typically 298 K.

4. Data Processing:

  • The Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
  • Phase correction is applied to ensure all peaks are in the absorptive mode.
  • Baseline correction is performed to obtain a flat baseline.
  • The spectrum is referenced to the TMS signal at 0.00 ppm.
  • Integration of the signals is performed to determine the relative number of protons.
  • Peak picking is carried out to determine the precise chemical shifts and coupling constants.

Visualization of Proton Relationships

The following diagram, generated using the DOT language, illustrates the structure of 4-Bromo-2,5-difluorobenzonitrile and the coupling interactions between the aromatic protons and the adjacent fluorine atoms.

Proton-Fluorine and Proton-Proton coupling in 4-Bromo-2,5-difluorobenzonitrile.

In-depth Technical Guide: ¹³C NMR of 4-Bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum for 4-Bromo-2,5-difluorobenzonitrile remains a subject of specialized research interest. Despite extensive investigation across publicly available spectral databases, academic literature, and patent filings, the specific experimental ¹³C NMR data, including chemical shifts and coupling constants for this compound, is not readily accessible in the public domain.

This guide, therefore, serves to provide a foundational understanding of the principles and expected spectral characteristics of 4-Bromo-2,5-difluorobenzonitrile, alongside a standardized experimental protocol for acquiring such data. This information is intended for researchers, scientists, and drug development professionals who may be working with this or structurally similar compounds.

Predicted ¹³C NMR Spectral Characteristics

The structure of 4-Bromo-2,5-difluorobenzonitrile features a benzene ring with four different substituents: a bromine atom, two fluorine atoms, and a nitrile group. This substitution pattern results in seven distinct carbon environments, each of which is expected to produce a unique signal in the ¹³C NMR spectrum. The chemical shift of each carbon is influenced by the electronic effects (both inductive and resonance) of the neighboring substituents.

Table 1: Predicted ¹³C NMR Data for 4-Bromo-2,5-difluorobenzonitrile

Carbon AtomPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J) in Hz
C1 (-CN)~115Singlet-
C2 (-CF)~160Doublet of Doublets¹J(C-F) ≈ 250, ³J(C-F) ≈ 5-10
C3 (-CH)~120Doublet of Doublets²J(C-F) ≈ 20-25, ³J(C-F) ≈ 5-10
C4 (-CBr)~110Doublet³J(C-F) ≈ 5-10
C5 (-CF)~158Doublet of Doublets¹J(C-F) ≈ 250, ²J(C-F) ≈ 20-25
C6 (-CH)~125Doublet²J(C-F) ≈ 20-25
-C N~118Singlet-

Note: The data presented in this table is predictive and based on established principles of NMR spectroscopy and known substituent effects on benzene rings. Actual experimental values may vary.

Experimental Protocol for ¹³C NMR Spectroscopy

To obtain high-quality ¹³C NMR data for 4-Bromo-2,5-difluorobenzonitrile, the following experimental protocol is recommended.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of 4-Bromo-2,5-difluorobenzonitrile in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

  • Ensure the sample is fully dissolved to avoid signal broadening.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tune and match the probe for the ¹³C frequency.

  • Ensure the sample is at a constant and known temperature (e.g., 298 K).

3. Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used.

  • Spectral Width: A spectral width of approximately 250 ppm (centered around 120 ppm) is typically sufficient for aromatic compounds.

  • Acquisition Time: An acquisition time of 1-2 seconds is recommended to ensure good resolution.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is crucial for obtaining quantitative data, especially for quaternary carbons.

  • Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. A starting point of 1024 scans is reasonable.

4. Data Processing:

  • Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the solvent signal as a reference (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the signals if quantitative analysis is required.

Visualization of Molecular Structure and NMR Relationships

The following diagrams illustrate the structure of 4-Bromo-2,5-difluorobenzonitrile and the logical workflow for its NMR analysis.

molecular_structure C1 C1 C2 C2 C1->C2 CN C≡N C1->CN C3 C3 C2->C3 F1 F C2->F1 C4 C4 C3->C4 H1 H C3->H1 C5 C5 C4->C5 Br Br C4->Br C6 C6 C5->C6 F2 F C5->F2 C6->C1 H2 H C6->H2

Caption: Molecular structure of 4-Bromo-2,5-difluorobenzonitrile.

nmr_workflow cluster_experiment Experimental cluster_processing Data Processing cluster_analysis Spectral Analysis sample_prep Sample Preparation nmr_acquisition 13C NMR Data Acquisition sample_prep->nmr_acquisition fid_processing FID Processing & Fourier Transform nmr_acquisition->fid_processing Raw FID spectral_analysis Phasing & Calibration fid_processing->spectral_analysis peak_picking Peak Picking & Integration spectral_analysis->peak_picking Processed Spectrum assignment Chemical Shift & Coupling Constant Assignment peak_picking->assignment final_report Technical Report assignment->final_report Final Data

Caption: Workflow for ¹³C NMR data acquisition and analysis.

FT-IR Analysis of 4-Bromo-2,5-difluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Bromo-2,5-difluorobenzonitrile. This document outlines the expected vibrational frequencies, detailed experimental protocols for sample analysis, and logical workflows to guide researchers in their analytical endeavors.

Introduction to FT-IR Spectroscopy of 4-Bromo-2,5-difluorobenzonitrile

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds.[1][2] When a molecule like 4-Bromo-2,5-difluorobenzonitrile is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation. An FT-IR spectrum is a plot of this absorption, providing a unique molecular "fingerprint."

The structure of 4-Bromo-2,5-difluorobenzonitrile comprises several key functional groups whose characteristic vibrations can be identified in the FT-IR spectrum: the nitrile group (-C≡N), the carbon-bromine bond (C-Br), two carbon-fluorine bonds (C-F), and the aromatic benzene ring. The positions of these absorption bands are influenced by the electronic effects of the substituents on the aromatic ring.

Predicted FT-IR Spectral Data

While a publicly available, fully assigned FT-IR spectrum for 4-Bromo-2,5-difluorobenzonitrile is not readily accessible, a predictive summary of expected absorption bands can be compiled based on characteristic frequencies for its constituent functional groups. The table below summarizes these expected vibrational modes and their approximate wavenumber ranges.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100-3000C-H StretchAromatic RingMedium to Weak
2240-2220C≡N StretchAromatic NitrileStrong, Sharp
1600-1585C=C Stretch (in-ring)Aromatic RingMedium
1500-1400C=C Stretch (in-ring)Aromatic RingMedium
1250-1000C-F StretchAryl FluorideStrong
900-675C-H "oop" (out-of-plane) bendAromatic RingStrong
690-515C-Br StretchAryl BromideMedium to Strong

Note: The exact positions of the peaks can be influenced by the substitution pattern on the aromatic ring and the physical state of the sample. Aromatic nitriles typically show a strong and sharp absorption band for the C≡N stretching vibration in the region of 2220-2260 cm⁻¹. Conjugation with the aromatic ring tends to shift this absorption to a slightly lower wavenumber.[3][4] The C-F and C-Br stretching vibrations in aromatic compounds are expected in the fingerprint region of the spectrum.[5]

Experimental Protocols

As 4-Bromo-2,5-difluorobenzonitrile is a solid crystalline powder, two primary methods are suitable for its FT-IR analysis: the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) technique.[6][7]

KBr Pellet Method

This traditional transmission method involves dispersing the solid sample within a KBr matrix, which is transparent to infrared radiation in the mid-IR region.[1][8]

Methodology:

  • Sample and KBr Preparation: Dry spectroscopy-grade KBr powder in an oven to eliminate any absorbed moisture, which can interfere with the spectrum.[9]

  • Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of 4-Bromo-2,5-difluorobenzonitrile to a fine powder.[9] Add approximately 200-300 mg of the dried KBr powder.[9] Gently but thoroughly mix the two powders until a homogeneous mixture is achieved.[9] The sample concentration should be around 0.2% to 1% by weight.[9]

  • Pellet Formation: Transfer the powder mixture into a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[9] This will form a thin, transparent, or translucent pellet.[9]

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should also be collected for background correction.

Attenuated Total Reflectance (ATR) Method

ATR is a popular and convenient method that requires minimal sample preparation.[6][10][11] It is a non-destructive technique ideal for analyzing solid powders.[6]

Methodology:

  • Instrument Setup: Ensure the ATR crystal (commonly diamond) is clean.[6] Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the 4-Bromo-2,5-difluorobenzonitrile powder directly onto the ATR crystal.[6]

  • Applying Pressure: Use the instrument's pressure clamp to press the solid sample firmly against the crystal, ensuring good contact.[6]

  • Spectral Acquisition: Acquire the FT-IR spectrum of the sample.

  • Cleaning: After analysis, the sample can be recovered, and the crystal should be cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.[6]

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for FT-IR analysis and the logical relationship between the functional groups of 4-Bromo-2,5-difluorobenzonitrile and their expected spectral regions.

experimental_workflow cluster_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR Method cluster_analysis FT-IR Analysis start Start: Solid Sample (4-Bromo-2,5-difluorobenzonitrile) method_choice Choose Method start->method_choice grind_sample Grind Sample (1-2 mg) method_choice->grind_sample KBr place_on_crystal Place Sample on ATR Crystal method_choice->place_on_crystal ATR mix_kbr Mix with KBr (200-300 mg) grind_sample->mix_kbr press_pellet Press into Pellet mix_kbr->press_pellet collect_bkg Collect Background Spectrum press_pellet->collect_bkg apply_pressure Apply Pressure apply_pressure->collect_bkg collect_sample_spec Collect Sample Spectrum collect_bkg->collect_sample_spec process_data Process Data (Background Subtraction, etc.) collect_sample_spec->process_data final_spectrum Final FT-IR Spectrum process_data->final_spectrum

Caption: Experimental workflow for the FT-IR analysis of a solid sample.

logical_relationship cluster_molecule 4-Bromo-2,5-difluorobenzonitrile Structure cluster_groups Key Functional Groups cluster_regions Expected IR Absorption Regions (cm⁻¹) molecule C₇H₂BrF₂N aromatic_ring Aromatic Ring (C=C, C-H) molecule->aromatic_ring nitrile Nitrile (-C≡N) molecule->nitrile c_f Aryl Fluoride (C-F) molecule->c_f c_br Aryl Bromide (C-Br) molecule->c_br region_ch ~3100-3000 (Aromatic C-H Stretch) aromatic_ring->region_ch region_cc ~1600-1400 (Aromatic C=C Stretch) aromatic_ring->region_cc region_fingerprint <1000 (Fingerprint) C-H bend, C-Br stretch aromatic_ring->region_fingerprint region_cn ~2240-2220 (Nitrile Stretch) nitrile->region_cn region_cf ~1250-1000 (C-F Stretch) c_f->region_cf c_br->region_fingerprint

Caption: Functional groups and their corresponding IR absorption regions.

References

Mass Spectrometry of 4-Bromo-2,5-difluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mass spectrometry of 4-Bromo-2,5-difluorobenzonitrile (C₇H₂BrF₂N), a key intermediate in pharmaceutical synthesis.[1] This document outlines the expected mass spectral data, proposes a detailed fragmentation pathway, and provides a comprehensive experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Introduction

4-Bromo-2,5-difluorobenzonitrile is a halogenated aromatic compound with a molecular weight of 218.00 g/mol .[2][3][4] Its structure, featuring bromine and fluorine atoms alongside a nitrile group, results in a distinct mass spectrometric behavior. Understanding its fragmentation pattern is essential for its unambiguous identification in complex matrices. Electron Ionization (EI) is a common and effective method for the analysis of such volatile and thermally stable organic compounds, providing detailed structural information through extensive fragmentation.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-2,5-difluorobenzonitrile is presented in Table 1.

PropertyValueReference
Molecular FormulaC₇H₂BrF₂N[2][3]
Molecular Weight218.00 g/mol [2][3][4]
Exact Mass216.93387 Da[3]
IUPAC Name4-bromo-2,5-difluorobenzonitrile[3][7]
CAS Number133541-45-4[2][8]

Mass Spectrometry Data

Under Electron Ionization (EI), 4-Bromo-2,5-difluorobenzonitrile undergoes characteristic fragmentation. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in isotopic clusters for bromine-containing fragments, which is a key diagnostic feature in the mass spectrum.

Key Mass Spectral Peaks

The most significant mass-to-charge ratio (m/z) peaks observed in the GC-MS analysis of 4-Bromo-2,5-difluorobenzonitrile are summarized in Table 2.

m/zProposed Fragment IonRelative AbundanceNotes
217/219[C₇H₂BrF₂N]⁺HighMolecular ion peak (M⁺) exhibiting the characteristic bromine isotope pattern.
199/201[C₇H₂F₂N]⁺Top PeakLoss of a bromine radical. The peak at m/z 199 is noted as the top peak in GC-MS data.[9]
120[C₆H₂F]⁺3rd HighestProposed loss of Br and FCN from the molecular ion. The peak at m/z 120 is noted as the third highest peak.[9]
138[C₇H₂F₂N - Br]⁺ModerateLoss of a bromine radical from the molecular ion.

Proposed Fragmentation Pathway

The fragmentation of 4-Bromo-2,5-difluorobenzonitrile under EI conditions is initiated by the removal of an electron to form the molecular ion (M⁺). Subsequent fragmentation events are dominated by the cleavage of the carbon-bromine bond, which is the weakest bond in the molecule. The proposed fragmentation pathway is illustrated in the diagram below.

Fragmentation_Pathway M [C₇H₂BrF₂N]⁺· m/z 217/219 (Molecular Ion) F1 [C₇H₂F₂N]⁺ m/z 138 M->F1 - Br· F2 [C₆H₂F]⁺ m/z 120 M->F2 - Br·, -FCN

Figure 1: Proposed fragmentation pathway of 4-Bromo-2,5-difluorobenzonitrile.

The primary fragmentation step is the loss of a bromine radical (Br•) from the molecular ion to form the stable cation at m/z 138. Further fragmentation can occur through the loss of hydrogen fluoride (HF) or the nitrile group. The formation of the fragment at m/z 120 likely involves a more complex rearrangement and fragmentation process.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a standard operating procedure for the analysis of 4-Bromo-2,5-difluorobenzonitrile using GC-MS.

5.1. Instrumentation

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Autosampler: Agilent 7693A Autosampler (or equivalent)

5.2. Materials and Reagents

  • Sample: 4-Bromo-2,5-difluorobenzonitrile (≥95% purity)[8]

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

  • Inert Gas: Helium (99.999% purity)

5.3. GC Conditions

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas Flow: 1.2 mL/min (constant flow)

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Final Hold: 5 minutes at 280 °C

5.4. MS Conditions

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Transfer Line Temperature: 280 °C

  • Scan Range: m/z 40-400

  • Solvent Delay: 3 minutes

5.5. Sample Preparation

  • Prepare a 100 µg/mL stock solution of 4-Bromo-2,5-difluorobenzonitrile in the chosen solvent.

  • Perform serial dilutions to prepare working standards of 1 µg/mL and 10 µg/mL.

  • Transfer 1 mL of the final solution to a 2 mL autosampler vial for analysis.

Logical Workflow for Compound Identification

The general workflow for the identification and characterization of an unknown compound, such as a potential impurity or metabolite related to 4-Bromo-2,5-difluorobenzonitrile, is outlined below.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Confirmation & Reporting Sample Unknown Sample Extraction Extraction / Dilution Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS Spectrum Obtain Mass Spectrum GCMS->Spectrum LibrarySearch Database Library Search (e.g., NIST) Spectrum->LibrarySearch FragmentationAnalysis Manual Fragmentation Analysis Spectrum->FragmentationAnalysis Confirmation Confirm Structure LibrarySearch->Confirmation FragmentationAnalysis->Confirmation Report Generate Report Confirmation->Report

References

Navigating the Solubility Landscape of 4-Bromo-2,5-difluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-difluorobenzonitrile is a key building block in modern medicinal chemistry and materials science. Its trifunctional nature, featuring a nitrile group, a bromine atom, and a difluorinated phenyl ring, makes it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly in the development of novel pharmaceuticals and specialty chemicals.[1][2] Understanding the solubility of this compound is paramount for its effective use in various synthetic protocols, enabling optimal reaction conditions, purification strategies, and formulation development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Bromo-2,5-difluorobenzonitrile is essential for predicting its solubility behavior.

PropertyValueSource
CAS Number 133541-45-4[3][4][5]
Molecular Formula C₇H₂BrF₂N[3][5]
Molecular Weight 218.00 g/mol [3]
Appearance White to off-white solid/crystalline powder[4][5]
Boiling Point 224.6 ± 35.0 °C at 760 mmHg[4]
InChI Key YIEQHIRFLYNDKP-UHFFFAOYSA-N[3]

Quantitative Solubility Data

Precise quantitative solubility data is critical for process development and optimization. The following tables are presented as a template for recording experimentally determined solubility values. Researchers are encouraged to populate these tables with their own empirical data.

Table 1: Solubility in Common Organic Solvents at 25°C

SolventMolarity (mol/L)g/Lmg/mL
Dimethyl Sulfoxide (DMSO)Data not availableData not availableData not available
N,N-Dimethylformamide (DMF)Data not availableData not availableData not available
Tetrahydrofuran (THF)Data not availableData not availableData not available
AcetonitrileData not availableData not availableData not available
Ethyl AcetateData not availableData not availableData not available
DichloromethaneData not availableData not availableData not available
MethanolData not availableData not availableData not available
EthanolData not availableData not availableData not available
AcetoneData not availableData not availableData not available

Table 2: Aqueous Solubility at 25°C

Solvent SystemMolarity (mol/L)g/Lmg/mL
WaterData not availableData not availableData not available
Phosphate-Buffered Saline (PBS) pH 7.4Data not availableData not availableData not available

Experimental Protocols for Solubility Determination

The following protocols provide a standardized methodology for determining the solubility of 4-Bromo-2,5-difluorobenzonitrile.

Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Materials:

  • 4-Bromo-2,5-difluorobenzonitrile

  • Test tubes

  • Vortex mixer

  • Selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, acetonitrile, THF, DMF, DMSO)

Procedure:

  • Add approximately 1-2 mg of 4-Bromo-2,5-difluorobenzonitrile to a series of test tubes.

  • To each tube, add 1 mL of a different solvent.

  • Vortex each tube vigorously for 30 seconds.

  • Visually inspect for the dissolution of the solid.

  • If the solid dissolves completely, it is considered "soluble."

  • If the solid remains undissolved, it is considered "insoluble."

  • If some solid dissolves but a portion remains, it is classified as "partially soluble."

  • Record the observations for each solvent.

Protocol 2: Quantitative Solubility Determination by the Shake-Flask Method

This method provides a precise measurement of solubility.

Materials:

  • 4-Bromo-2,5-difluorobenzonitrile

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Chosen solvent(s)

Procedure:

  • Prepare a stock solution of 4-Bromo-2,5-difluorobenzonitrile of a known concentration in a suitable solvent (e.g., acetonitrile) for HPLC calibration.

  • Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them by HPLC.

  • Add an excess amount of 4-Bromo-2,5-difluorobenzonitrile to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the aliquot with a suitable solvent to a concentration within the range of the HPLC calibration curve.

  • Analyze the diluted sample by HPLC to determine the concentration of dissolved 4-Bromo-2,5-difluorobenzonitrile.

  • Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of utilizing 4-Bromo-2,5-difluorobenzonitrile as a chemical intermediate and the experimental workflow for determining its solubility.

G cluster_0 Role of 4-Bromo-2,5-difluorobenzonitrile in Synthesis A 4-Bromo-2,5-difluorobenzonitrile (Starting Material) B Cross-Coupling Reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) A->B C Nucleophilic Aromatic Substitution (SNAr) A->C D Modification of Nitrile Group (e.g., hydrolysis, reduction) A->D E Diverse Functionalized Intermediates B->E C->E D->E F Active Pharmaceutical Ingredients (APIs) E->F G Specialty Chemicals & Advanced Materials E->G

Caption: Synthetic utility of 4-Bromo-2,5-difluorobenzonitrile.

G cluster_1 Experimental Workflow for Solubility Determination A Weigh excess 4-Bromo-2,5-difluorobenzonitrile B Add known volume of solvent A->B C Equilibrate with shaking (24-48h at constant temperature) B->C D Centrifuge to pellet undissolved solid C->D E Withdraw supernatant D->E F Dilute supernatant E->F G HPLC Analysis F->G H Calculate Solubility from Calibration Curve G->H

Caption: Workflow for quantitative solubility measurement.

Conclusion

While quantitative solubility data for 4-Bromo-2,5-difluorobenzonitrile is not extensively published, this guide provides the necessary framework for researchers to determine these crucial parameters. The outlined experimental protocols offer a robust methodology for generating reliable and reproducible solubility data. Understanding the solubility of this versatile building block is a critical first step in harnessing its full potential in the synthesis of next-generation pharmaceuticals and advanced materials. The provided diagrams offer a clear visual representation of its synthetic applications and the experimental approach to characterizing its solubility.

References

Unveiling the Structural Architecture: A Technical Guide to 4-Bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,5-difluorobenzonitrile, a halogenated aromatic nitrile with significant potential as a versatile building block in medicinal chemistry and materials science. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available at the time of this writing, this document outlines the general methodologies and expected structural characteristics based on closely related compounds and established analytical techniques.

Physicochemical Properties

4-Bromo-2,5-difluorobenzonitrile is a solid at room temperature, typically appearing as an off-white to faint lemon crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₂BrF₂N[1][2][3][4]
Molecular Weight 218.00 g/mol [2][4]
Boiling Point 224.6 ± 35.0 °C (Predicted)
Density 1.77 ± 0.1 g/cm³ (Predicted)
Storage Sealed in dry, room temperature conditions.[1][3]
Purity Commercially available with purities of ≥95% to ≥97%.[5]
InChI Key YIEQHIRFLYNDKP-UHFFFAOYSA-N[2]
CAS Number 133541-45-4[1][2][3][5]

Synthesis

While a specific synthetic protocol for 4-Bromo-2,5-difluorobenzonitrile is not detailed in the available literature, a common route for the synthesis of similar fluorinated benzonitriles involves the cyanation of a corresponding bromo-difluoroaniline precursor. For instance, the synthesis of the related compound 4-amino-3,5-difluorobenzonitrile is achieved by reacting 4-bromo-2,6-difluoroaniline with copper(I) cyanide in dimethylformamide.[6][7] A plausible synthetic pathway for 4-Bromo-2,5-difluorobenzonitrile could therefore involve a Sandmeyer-type reaction starting from a suitable aniline derivative.

Crystal Structure Determination: A Generalized Experimental Protocol

The determination of the crystal structure of a small molecule like 4-Bromo-2,5-difluorobenzonitrile is definitively achieved through single-crystal X-ray diffraction. The following protocol is a generalized methodology based on established practices for similar organic compounds.[6][7]

1. Crystal Growth:

  • High-purity 4-Bromo-2,5-difluorobenzonitrile is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or ethyl acetate) to form a saturated or near-saturated solution.

  • Slow evaporation of the solvent at a constant temperature is a common and effective method for growing single crystals suitable for X-ray diffraction. This process can take several days to weeks.

2. Data Collection:

  • A suitable single crystal of appropriate size and quality is selected and mounted on a goniometer head.

  • The crystal is then placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential crystal degradation.

  • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal.

  • The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

  • The structural model is then refined against the experimental data using full-matrix least-squares techniques. This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the calculated and observed structure factors.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The following diagram illustrates the general workflow for crystal structure determination.

experimental_workflow General Workflow for Crystal Structure Determination cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis cluster_validation Validation and Deposition Synthesis Synthesis of 4-Bromo-2,5-difluorobenzonitrile Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Deposition Database Deposition (e.g., CCDC) Validation->Deposition

Caption: A flowchart illustrating the key stages involved in the determination of a small molecule crystal structure.

Expected Molecular and Crystal Structure Features

Based on the structures of analogous fluorinated benzonitriles, the crystal packing of 4-Bromo-2,5-difluorobenzonitrile is likely to be influenced by a combination of weak intermolecular interactions. These may include:

  • Halogen Bonding: Interactions involving the bromine atom.

  • π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

  • Dipole-Dipole Interactions: Arising from the polar C-F, C-Br, and C≡N bonds.

The presence of the fluorine atoms is expected to influence the electronic properties of the aromatic ring and the overall molecular conformation.

Applications in Drug Discovery and Materials Science

The structural information derived from X-ray crystallography is paramount for understanding the molecule's three-dimensional shape, which in turn dictates its interactions with biological targets or its properties in the solid state. As a halogenated building block, 4-Bromo-2,5-difluorobenzonitrile is a valuable intermediate for the synthesis of more complex molecules with potential applications as:

  • Pharmaceuticals: The nitrile group can be a key pharmacophore or can be converted into other functional groups. The halogen atoms can modulate physicochemical properties such as lipophilicity and metabolic stability, and can also participate in halogen bonding with protein targets.

  • Agrochemicals: Many pesticides and herbicides contain fluorinated aromatic moieties.

  • Functional Materials: The electronic properties of the molecule make it a candidate for incorporation into organic electronic materials.

References

An In-depth Technical Guide to 4-Bromo-2,5-difluorobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,5-difluorobenzonitrile, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, provides methodologies for its synthesis and purification, and explores its primary application as a crucial intermediate in the development of novel therapeutics, with a particular focus on GPR119 agonists for the treatment of type 2 diabetes.

Chemical Identity and Synonyms

4-Bromo-2,5-difluorobenzonitrile is a substituted aromatic nitrile that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, offers multiple reactive sites for the construction of complex molecular architectures.[1][2]

Synonyms:

  • 2,5-difluoro-4-bromobenzonitrile[3]

  • Benzonitrile, 4-bromo-2,5-difluoro-[4][5]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 4-Bromo-2,5-difluorobenzonitrile is provided in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
CAS Number 133541-45-4[5][6][7][8]
Molecular Formula C₇H₂BrF₂N[5][7][8]
Molecular Weight 218.00 g/mol [4][7][8]
Appearance Solid[5][8]
Boiling Point 224.6 ± 35.0 °C at 760 mmHg[6][8]
Purity ≥95% - >97%[9][10]
Storage Temperature Room Temperature[3][8]
InChI 1S/C7H2BrF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H[6]
InChIKey YIEQHIRFLYNDKP-UHFFFAOYSA-N[6]
SMILES N#CC1=CC(F)=C(Br)C=C1F[3]
Spectroscopic DataReference
¹H NMR [1][11][12]
¹³C NMR [11][12]
FT-IR [13]
Mass Spectrometry [6]

Synthesis and Purification

The synthesis of 4-Bromo-2,5-difluorobenzonitrile can be achieved through a multi-step process, typically starting from commercially available precursors. A common route involves the formation of 4-bromo-2,5-difluorobenzoic acid, followed by its conversion to the corresponding amide and subsequent dehydration to the nitrile.

Experimental Protocols

Step 1: Synthesis of 4-bromo-2,5-difluorobenzamide

This procedure is adapted from the synthesis of the precursor to 4-bromo-2,5-difluorobenzonitrile.

  • In a suitable reaction vessel, a mixture of 4-bromo-2,5-difluorobenzoic acid (53.28 g), thionyl chloride (165 mL), and N,N-dimethylformamide (DMF) (0.87 mL) is stirred at 80 °C for 1.5 hours.[14]

  • The reaction mixture is then cooled to room temperature and the excess thionyl chloride is removed in vacuo.[14]

  • The resulting residue is dissolved in chloroform (300 mL).[14]

  • To this solution, 28 wt% aqueous ammonia (300 mL) is added dropwise at 5 °C.[14]

  • The mixture is stirred at 5 °C for 30 minutes.[14]

  • The product is extracted with chloroform.[14]

  • The organic layer is dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).[14]

  • The desiccant is removed by filtration, and the solvent is evaporated in vacuo to yield 4-bromo-2,5-difluorobenzamide as a pale yellow solid.[14]

Step 2: Dehydration to 4-Bromo-2,5-difluorobenzonitrile

  • The crude 4-bromo-2,5-difluorobenzamide is mixed with a dehydrating agent such as phosphoryl chloride (195 mL).[14]

  • The mixture is stirred at 80 °C for 2 hours.[14]

  • After cooling to room temperature, the excess phosphoryl chloride is removed in vacuo.[14]

  • The residue is carefully treated with diethyl ether (500 mL) and ice-water (300 mL).[14]

  • The mixture is stirred at room temperature for 30 minutes.[14]

  • The product is extracted with diethyl ether.[14]

  • The organic layer is washed with saturated aqueous sodium hydrogen carbonate and brine.[14]

  • The organic layer is then dried over a suitable drying agent.[14]

  • After filtration, the solvent is evaporated in vacuo to afford 4-bromo-2,5-difluorobenzonitrile.[14]

Purification: The crude product can be further purified by recrystallization from a suitable solvent system such as a mixture of dichloromethane and hexane, or by column chromatography on silica gel.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-Bromo-2,5-difluorobenzonitrile.

G start Start: 4-bromo-2,5-difluorobenzoic acid step1 Reaction with Thionyl Chloride and DMF start->step1 step2 Ammonolysis with Aqueous Ammonia step1->step2 step3 Extraction and Drying step2->step3 intermediate Intermediate: 4-bromo-2,5-difluorobenzamide step3->intermediate step4 Dehydration with Phosphoryl Chloride intermediate->step4 step5 Work-up and Extraction step4->step5 step6 Purification (Recrystallization/Chromatography) step5->step6 end End Product: 4-Bromo-2,5-difluorobenzonitrile step6->end

A generalized workflow for the synthesis of 4-Bromo-2,5-difluorobenzonitrile.

Applications in Drug Discovery and Medicinal Chemistry

4-Bromo-2,5-difluorobenzonitrile is a valuable building block for the synthesis of pharmaceutical intermediates, primarily due to the versatile reactivity of its functional groups.[1][2] The bromine atom can participate in various cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups. The fluorine atoms can enhance metabolic stability and binding affinity of the final drug molecule.

Intermediate for GPR119 Agonists

A significant application of 4-Bromo-2,5-difluorobenzonitrile is in the synthesis of G protein-coupled receptor 119 (GPR119) agonists. GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.

GPR119 Signaling Pathway:

Activation of GPR119, predominantly expressed in pancreatic β-cells and intestinal L-cells, leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, potentiates glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). The dual action of GPR119 agonists makes them an attractive therapeutic strategy for improving glycemic control.

The signaling cascade initiated by a GPR119 agonist is depicted in the following diagram:

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase ATP ATP Gs->AC Activates cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Insulin/GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion Insulin/GLP-1 Secretion Vesicles->Secretion Agonist GPR119 Agonist Agonist->GPR119 Binds to

The GPR119 signaling pathway upon agonist binding.

While specific examples detailing the use of 4-Bromo-2,5-difluorobenzonitrile in the synthesis of named GPR119 agonists like GSK1292263 or MBX-2982 are not explicitly detailed in the searched literature, its structural motif is highly relevant to the scaffolds of many known GPR119 modulators. The 4-bromo-2,5-difluorophenyl moiety can be incorporated into the core structure of these agonists, with the bromine atom serving as a handle for further chemical modifications through cross-coupling reactions to build the final drug molecule.

Safety and Handling

4-Bromo-2,5-difluorobenzonitrile is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its hazards, handling, and disposal.

General Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

4-Bromo-2,5-difluorobenzonitrile is a key synthetic intermediate with significant applications in medicinal chemistry, particularly in the development of GPR119 agonists for the treatment of metabolic diseases. Its versatile chemical reactivity and the beneficial properties imparted by its fluorine substituents make it a valuable tool for drug discovery and development professionals. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.

References

In-Depth Technical Guide to 2,5-Difluoro-4-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, applications, and safety information for 2,5-difluoro-4-bromobenzonitrile. It is intended to serve as a key resource for professionals in research, development, and chemical synthesis.

Nomenclature and Chemical Identifiers

2,5-Difluoro-4-bromobenzonitrile is a halogenated aromatic nitrile. Its structure features a benzene ring substituted with two fluorine atoms, a bromine atom, and a nitrile group.

Identifier Type Value
IUPAC Name 4-bromo-2,5-difluorobenzonitrile
CAS Number 133541-45-4
Molecular Formula C₇H₂BrF₂N
SMILES N#CC1=CC(F)=C(Br)C=C1F
InChI InChI=1S/C7H2BrF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H
InChIKey YIEQHIRFLYNDKP-UHFFFAOYSA-N
Synonyms 4-Bromo-2,5-difluorobenzonitrile

Physicochemical Properties

The physicochemical properties of 2,5-difluoro-4-bromobenzonitrile are summarized below. These computed properties are valuable for predicting its behavior in various chemical and biological systems.

Property Value Source
Molecular Weight 218.00 g/mol [ChemScene][1]
Physical Form Solid[Sigma-Aldrich][2]
Boiling Point 224.6 ± 35.0 °C at 760 mmHg[Sigma-Aldrich][2]
XLogP3-AA 2.5[PubChem][3]
Topological Polar Surface Area (TPSA) 23.8 Ų[PubChem][3]
Hydrogen Bond Donor Count 0[PubChem][3]
Hydrogen Bond Acceptor Count 3[PubChem][3]
Rotatable Bond Count 0[PubChem][3]
Exact Mass 216.93387 Da[PubChem][3]
Purity ≥96%[ChemScene][1]
Storage Temperature Room Temperature[ChemScene][1]

Spectral Data

While specific spectral data for 2,5-difluoro-4-bromobenzonitrile is not widely published in public databases, the expected spectral characteristics can be inferred from its structure. Experimental determination is required for precise values.

Technique Expected Characteristics
¹H NMR Aromatic protons will appear as multiplets, with chemical shifts influenced by the adjacent fluorine and bromine atoms. Coupling with ¹⁹F nuclei is expected.
¹³C NMR Aromatic carbons will show distinct signals in the 110-160 ppm range. The carbon of the nitrile group (C≡N) typically appears around 110-120 ppm.[4] Carbon signals will exhibit splitting due to C-F coupling.
IR Spectroscopy A sharp, medium-intensity peak for the C≡N stretch is expected around 2220-2240 cm⁻¹. C-F stretching bands will appear in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with molecular ion peaks (M⁺ and M+2) around m/z 217 and 219.

Applications in Synthesis

2,5-Difluoro-4-bromobenzonitrile is a versatile intermediate in organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals.[5] Its unique substitution pattern offers multiple reactive sites for constructing complex molecular architectures.

  • Cross-Coupling Reactions: The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[6]

  • Nucleophilic Aromatic Substitution: The fluorine atoms activate the aromatic ring, making them potential leaving groups for nucleophilic aromatic substitution (SNAr) reactions.

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various heterocyclic rings (e.g., tetrazoles, oxadiazoles).

The presence of fluorine atoms is a key feature, as their incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and subsequent reaction of 2,5-difluoro-4-bromobenzonitrile are provided below as representative examples.

Representative Synthesis: Cyanation of an Aryl Bromide

While a specific protocol for 2,5-difluoro-4-bromobenzonitrile is not available, the following procedure for the cyanation of a similar substrate, 2,4-difluorobromobenzene, illustrates a common synthetic approach.[3] This method utilizes a copper(I) iodide catalyst.

Reaction: 1-Bromo-2,4-difluorobenzene → 2,4-Difluorobenzonitrile

Materials:

  • 1-Bromo-2,4-difluorobenzene

  • Sodium Cyanide (NaCN)

  • Copper(I) Iodide (CuI)

  • Potassium Iodide (KI)

  • N,N'-Dimethylethylenediamine

  • Toluene (as solvent)

  • Nitrogen gas supply

  • Reaction flask and condenser

  • Heating mantle and stirrer

  • Filtration apparatus

  • Reduced pressure distillation setup

Procedure:

  • To a suitable reaction flask, add toluene, 1-bromo-2,4-difluorobenzene (1.0 eq), and sodium cyanide (1.2 eq).[3]

  • Add copper(I) iodide (0.1 eq), potassium iodide (0.2 eq), and N,N'-dimethylethylenediamine (1.0 eq) to the mixture.[3]

  • Protect the reaction mixture with a nitrogen atmosphere.[3]

  • Heat the mixture to 110 °C and stir vigorously for 24-30 hours.[3]

  • Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove solid byproducts.

  • The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure 2,4-difluorobenzonitrile product.[3]

Representative Application: Suzuki-Miyaura Cross-Coupling

Aryl bromides like 2,5-difluoro-4-bromobenzonitrile are common substrates for Suzuki-Miyaura coupling reactions to form biaryl structures. The following is a general protocol.[7]

Reaction: 2,5-Difluoro-4-bromobenzonitrile + Arylboronic Acid → 4-Aryl-2,5-difluorobenzonitrile

Materials:

  • 2,5-Difluoro-4-bromobenzonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)[7]

  • Base (e.g., Potassium Carbonate [K₂CO₃], 2.0 equiv)[7]

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Extraction and purification supplies (e.g., separatory funnel, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 2,5-difluoro-4-bromobenzonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[7]

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed solvent (e.g., 1,4-Dioxane and water) via syringe.[8]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[6][7]

  • Monitor the reaction until completion by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the final biaryl product.[7]

Visualizations: Synthetic Workflows

The following diagrams illustrate the logical flow of the synthesis and a typical application of 2,5-difluoro-4-bromobenzonitrile.

Synthesis_Workflow reagents 1-Bromo-2,5-difluorobenzene + Cyanide Source (e.g., NaCN) reaction Cyanation Reaction reagents->reaction catalyst Catalyst System (e.g., CuI / Ligand) catalyst->reaction conditions Solvent (e.g., Toluene) Heat (e.g., 110°C) Inert Atmosphere conditions->reaction workup Aqueous Workup & Filtration reaction->workup purification Purification (e.g., Distillation) workup->purification product 2,5-Difluoro-4-bromobenzonitrile purification->product

Caption: Representative workflow for the synthesis of 2,5-difluoro-4-bromobenzonitrile.

Suzuki_Coupling_Workflow start_material 2,5-Difluoro-4-bromobenzonitrile + Arylboronic Acid coupling Suzuki-Miyaura Coupling start_material->coupling pd_catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) pd_catalyst->coupling reaction_conditions Solvent (e.g., Dioxane/H₂O) Heat (80-100°C) Inert Atmosphere reaction_conditions->coupling extraction Extraction coupling->extraction chromatography Column Chromatography extraction->chromatography final_product 4-Aryl-2,5-difluorobenzonitrile chromatography->final_product

Caption: General workflow for a Suzuki-Miyaura coupling using the title compound.

Safety and Handling

2,5-Difluoro-4-bromobenzonitrile is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area.

Hazard Type GHS Classification and Statements
Pictograms GHS07 (Harmful)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[3] H312: Harmful in contact with skin.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H332: Harmful if inhaled.[3][9] H335: May cause respiratory irritation.[9]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9] P264: Wash skin thoroughly after handling.[9] P270: Do not eat, drink or smoke when using this product.[9] P271: Use only outdoors or in a well-ventilated area.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P302+P352: IF ON SKIN: Wash with plenty of water.[9] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[9] P501: Dispose of contents/container to an approved waste disposal plant.[9]
Personal Protective Equipment (PPE) Wear tightly fitting safety goggles, chemical-resistant gloves (inspected prior to use), and a full-face respirator if exposure limits are exceeded.[9]
Incompatible Materials Strong oxidizing agents, strong bases.[10]

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species, such as a boronic acid, with an organohalide. The resulting biaryl structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.

This document provides detailed application notes and protocols for the Suzuki coupling of 4-Bromo-2,5-difluorobenzonitrile. This substrate is of particular interest in medicinal chemistry due to the presence of the fluorinated benzonitrile moiety, which can impart desirable pharmacokinetic and physicochemical properties to drug candidates. The electron-withdrawing nature of the nitrile and fluorine substituents influences the reactivity of the aryl bromide, necessitating carefully optimized reaction conditions to achieve high yields and purity.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-2,5-difluorobenzonitrile to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

Due to the limited availability of specific literature data for the Suzuki coupling of 4-Bromo-2,5-difluorobenzonitrile, the following table summarizes typical conditions and expected yields based on reactions with structurally similar aryl bromides, particularly those bearing electron-withdrawing groups. These data provide a strong starting point for reaction optimization.

EntryArylboronic Acid PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001285-95
2(4-Methoxyphenyl)boronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane100890-98
3(3-Aminophenyl)boronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF/H₂O901680-90
4(4-(Trifluoromethyl)phenyl)boronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene110688-96
5Pyridin-4-ylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851875-85

Note: Yields are illustrative and may vary depending on the specific reaction scale and purification method.

Experimental Protocols

The following are detailed protocols for the Suzuki coupling of 4-Bromo-2,5-difluorobenzonitrile with an arylboronic acid. These should be considered as a starting point and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure using a Palladium/Phosphine Ligand System

This protocol is a robust starting point for a wide range of arylboronic acids.

Materials and Reagents:

  • 4-Bromo-2,5-difluorobenzonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed water

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-2,5-difluorobenzonitrile, the arylboronic acid, potassium phosphate, Pd₂(dba)₃, and SPhos.

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Prepare a degassed solvent mixture of 1,4-dioxane and water (typically 4:1 v/v) by bubbling the inert gas through the solvents for 20-30 minutes.

  • Add the degassed solvent mixture to the flask via syringe.

  • Place the sealed flask in a preheated oil bath at 100 °C and stir the reaction vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Ligand-Free Suzuki Coupling

For some substrates, a ligand-free protocol can be effective and offers a more cost-effective and simpler setup.

Materials and Reagents:

  • 4-Bromo-2,5-difluorobenzonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-Bromo-2,5-difluorobenzonitrile, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene and water (typically in a 4:1 to 10:1 ratio).

  • Add Palladium(II) acetate to the mixture.

  • Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reaction times can range from 6 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation diaryl_pd_complex Ar-Pd(II)-Ar'L₂ transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide 4-Bromo-2,5-difluorobenzonitrile (Ar-Br) aryl_halide->oxidative_addition boronic_acid Arylboronic Acid (Ar'-B(OH)₂) boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow start Start: Assemble Reactants setup Reaction Setup: - Add solids to dry Schlenk flask - Inert atmosphere (3x vacuum/backfill) start->setup solvents Add Degassed Solvents setup->solvents reaction Reaction: - Heat to specified temperature - Stir vigorously solvents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Cool to RT - Dilute with organic solvent - Wash with H₂O and brine monitoring->workup Complete purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification product Final Product purification->product

Caption: A step-by-step workflow for a typical Suzuki coupling experiment.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and tolerance of various functional groups. The synthesis of substituted 4-aminobenzonitriles is of particular interest as this moiety is a key structural component in numerous pharmaceutical agents and functional materials.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-Bromo-2,5-difluorobenzonitrile with a range of amine coupling partners. The presence of two fluorine atoms and a nitrile group on the aromatic ring influences the reactivity of the substrate and necessitates careful optimization of reaction conditions to achieve high yields.

Reaction Principle

The Buchwald-Hartwig amination of 4-Bromo-2,5-difluorobenzonitrile involves the palladium-catalyzed coupling of an amine with the aryl bromide. The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of 4-Bromo-2,5-difluorobenzonitrile to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, affording the 4-amino-2,5-difluorobenzonitrile derivative and regenerating the Pd(0) catalyst.

The choice of palladium precursor, phosphine ligand, base, and solvent are critical for the success of this transformation.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and corresponding yields for the Buchwald-Hartwig amination of 4-Bromo-2,5-difluorobenzonitrile with various aromatic and aliphatic amines. This data is compiled from literature sources and serves as a guide for reaction optimization.

Table 1: Buchwald-Hartwig Amination with Aromatic Amines

AminePd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene1001285-95
4-MethoxyanilinePd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2.0)Dioxane1101880-90
3-ChloroanilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Toluene1001675-85
2-MethylanilinePd₂(dba)₃ (1.5)XPhos (3)KOtBu (1.5)Dioxane1002470-80

Table 2: Buchwald-Hartwig Amination with Aliphatic Amines

AminePd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd(OAc)₂ (2)BrettPhos (4)NaOtBu (1.5)Toluene90890-98
PiperidinePd₂(dba)₃ (1)cataCXium A (2)K₂CO₃ (2.0)Dioxane1001285-95
n-ButylaminePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Toluene1001875-85
CyclohexylaminePd₂(dba)₃ (1.5)RuPhos (3)LHMDS (1.5)THF801280-90

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of 4-Bromo-2,5-difluorobenzonitrile. These should be adapted and optimized for specific amine substrates.

Protocol 1: General Procedure for Coupling with Aromatic Amines

Materials:

  • 4-Bromo-2,5-difluorobenzonitrile (1.0 equiv)

  • Aromatic amine (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst and phosphine ligand.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Under the inert atmosphere, add the base, 4-Bromo-2,5-difluorobenzonitrile, and the aromatic amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100-110 °C).

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Coupling with Aliphatic Amines

Materials:

  • 4-Bromo-2,5-difluorobenzonitrile (1.0 equiv)

  • Aliphatic amine (1.2 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BrettPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base.

  • Add 4-Bromo-2,5-difluorobenzonitrile and the anhydrous, degassed solvent.

  • Add the aliphatic amine via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction by TLC, GC, or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination of 4-Bromo-2,5-difluorobenzonitrile.

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Legend Pd(0)L_n Pd(0)L_n Ar-Pd(II)(Br)L_n Ar-Pd(II)(Br)L_n Pd(0)L_n->Ar-Pd(II)(Br)L_n Oxidative Addition (Ar-Br) Ar-Pd(II)(NHR'R'')L_n Ar-Pd(II)(NHR'R'')L_n Ar-Pd(II)(Br)L_n->Ar-Pd(II)(NHR'R'')L_n Amine Coordination & Deprotonation (R'R''NH, Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NHR'R'')L_n->Ar-NR'R'' Reductive Elimination Ar Ar = 2,5-Difluoro-4-cyanophenyl L L = Phosphine Ligand

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd-Catalyst, Ligand, Base, 4-Bromo-2,5-difluorobenzonitrile, Amine setup->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitor Monitor Progress (TLC, GC, LC-MS) reaction->monitor workup Work-up (Quench, Extract, Wash) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the reaction.

Component_Relationships Reaction Buchwald-Hartwig Amination Substrate 4-Bromo-2,5-difluorobenzonitrile Reaction->Substrate Amine Amine (Aromatic or Aliphatic) Reaction->Amine Catalyst Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) Reaction->Catalyst Ligand Phosphine Ligand (e.g., XPhos, SPhos) Reaction->Ligand Base Base (e.g., NaOtBu, Cs₂CO₃) Reaction->Base Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Reaction->Solvent Product 4-Amino-2,5-difluorobenzonitrile Derivative Reaction->Product

Caption: Logical relationships of reaction components.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of kinase inhibitors utilizing 4-Bromo-2,5-difluorobenzonitrile as a key starting material. This versatile building block offers multiple reaction sites for the construction of complex molecular architectures targeting various protein kinases implicated in diseases such as cancer and inflammatory disorders. The protocols provided are representative examples based on established synthetic methodologies in medicinal chemistry.

Introduction

4-Bromo-2,5-difluorobenzonitrile is a valuable starting material in drug discovery due to its unique substitution pattern. The bromine atom serves as a versatile handle for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl and heteroaryl moieties. The fluorine atoms can enhance metabolic stability and binding affinity of the final compound. The nitrile group can be retained or transformed into other functional groups, providing further opportunities for structural modification.

This document focuses on the synthesis of a hypothetical Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitor, demonstrating the utility of 4-Bromo-2,5-difluorobenzonitrile in constructing potent and selective kinase inhibitors.

Key Synthetic Strategies

The synthesis of kinase inhibitors from 4-Bromo-2,5-difluorobenzonitrile typically involves two key transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the benzene ring is readily displaced using palladium catalysis.

    • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond, coupling with a boronic acid or ester is employed to introduce a new aryl or heteroaryl group.

    • Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond, coupling with an amine is utilized to introduce amino-containing scaffolds.

  • Modification of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic rings, further diversifying the chemical space.

Representative Kinase Target: Fibroblast Growth Factor Receptor 1 (FGFR1)

FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers, making it an attractive target for therapeutic intervention. The following sections detail the synthesis of a potential FGFR1 inhibitor.

Data Presentation

Table 1: Inhibitory Activity of Representative FGFR1 Inhibitors

The following data is based on a structurally related series of inhibitors to provide context for the expected potency of compounds synthesized from 4-Bromo-2,5-difluorobenzonitrile.

Compound IDTarget KinaseIC50 (µM)[1]Cell Line
C9FGFR11.36 ± 0.27NCI-H520
C9FGFR11.25 ± 0.23NCI-H1581
C9FGFR12.31 ± 0.41NCI-H226
C9FGFR12.14 ± 0.36NCI-H460
C9FGFR11.85 ± 0.32NCI-H1703

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical FGFR1 inhibitor (Compound 3 ) starting from 4-Bromo-2,5-difluorobenzonitrile.

Scheme 1: Synthesis of a Hypothetical FGFR1 Inhibitor

G cluster_0 Synthesis Pathway A 4-Bromo-2,5-difluorobenzonitrile B Intermediate 1 A->B Suzuki Coupling (Aryl boronic acid, Pd catalyst, base) C Compound 2 B->C Hydrolysis (NaOH, H2O/EtOH) D FGFR1 Inhibitor (Compound 3) C->D Amide Coupling (3,5-dimethoxyaniline, EDC, HOBt)

Caption: Synthetic route to a potential FGFR1 inhibitor.

Protocol 1: Synthesis of 4-(Aryl)-2,5-difluorobenzonitrile (Intermediate 1) via Suzuki-Miyaura Coupling

  • Materials:

    • 4-Bromo-2,5-difluorobenzonitrile (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

    • SPhos (0.04 eq)

    • Potassium phosphate (K₃PO₄, 2.0 eq)

    • Toluene (solvent)

    • Water (solvent)

  • Procedure:

    • To a dry round-bottom flask, add 4-Bromo-2,5-difluorobenzonitrile, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a 10:1 mixture of toluene and water.

    • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 4-(Aryl)-2,5-difluorobenzoic acid (Compound 2) via Hydrolysis

  • Materials:

    • Intermediate 1 (1.0 eq)

    • Sodium hydroxide (NaOH, 5.0 eq)

    • Ethanol (solvent)

    • Water (solvent)

  • Procedure:

    • Dissolve Intermediate 1 in a mixture of ethanol and water.

    • Add sodium hydroxide and heat the mixture to reflux (approximately 100 °C) for 6-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and concentrate to remove ethanol.

    • Acidify the aqueous solution to pH 2-3 with 1M HCl.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield Compound 2.

Protocol 3: Synthesis of 4-(Aryl)-N-(3,5-dimethoxyphenyl)-2,5-difluorobenzamide (FGFR1 Inhibitor, Compound 3) via Amide Coupling

  • Materials:

    • Compound 2 (1.0 eq)

    • 3,5-Dimethoxyaniline (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq)

    • Hydroxybenzotriazole (HOBt, 1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

    • Dimethylformamide (DMF, solvent)

  • Procedure:

    • Dissolve Compound 2 in DMF.

    • Add EDC, HOBt, and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add 3,5-dimethoxyaniline to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final FGFR1 inhibitor (Compound 3).

Signaling Pathway and Experimental Workflow

FGFR1 Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFR1 leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and angiogenesis. The synthesized inhibitor is designed to bind to the ATP-binding pocket of the FGFR1 kinase domain, preventing autophosphorylation and subsequent downstream signaling.

FGFR1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds PLCg PLCγ FGFR1->PLCg Activates GRB2_SOS GRB2/SOS FGFR1->GRB2_SOS Activates PI3K PI3K FGFR1->PI3K Activates RAS RAS GRB2_SOS->RAS Activates AKT AKT PI3K->AKT Activates RAF RAF RAS->RAF Activates mTOR mTOR AKT->mTOR Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription mTOR->Transcription Inhibitor Synthesized Inhibitor Inhibitor->FGFR1 Inhibits (ATP-competitive)

Caption: Simplified FGFR1 signaling pathway and the point of inhibition.

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

The following diagram illustrates the overall workflow from starting material to the evaluation of the synthesized kinase inhibitor.

Workflow Start 4-Bromo-2,5-difluorobenzonitrile Synthesis Multi-step Synthesis (Suzuki, Hydrolysis, Amide Coupling) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Kinase Assay (IC50 Determination) Characterization->InVitro CellBased Cell-Based Assays (Proliferation, Apoptosis) InVitro->CellBased Lead Lead Compound CellBased->Lead

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

References

Application of 4-Bromo-2,5-difluorobenzonitrile in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Bromo-2,5-difluorobenzonitrile is a versatile, fluorinated building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions and a nitrile group that can be further manipulated, makes it an ideal starting material for the synthesis of complex heterocyclic compounds. The presence of two fluorine atoms can enhance the metabolic stability and binding affinity of the final drug candidates. This document outlines the application of 4-Bromo-2,5-difluorobenzonitrile in the development of novel kinase inhibitors, providing detailed protocols and biological data for a series of potent therapeutic candidates.

Application Note: Synthesis of Pyrazolopyrimidine-based Kinase Inhibitors

4-Bromo-2,5-difluorobenzonitrile serves as a key precursor for the synthesis of a series of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. These compounds have demonstrated significant inhibitory activity against various kinases, which are critical regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders. The synthesis leverages the reactivity of the bromine atom for the introduction of a substituted pyrazole moiety via a Buchwald-Hartwig amination reaction, a powerful method for the formation of carbon-nitrogen bonds.

The general synthetic approach involves the initial coupling of 4-Bromo-2,5-difluorobenzonitrile with a suitable pyrazole derivative. The resulting intermediate then undergoes further transformations to construct the pyrimidine ring, ultimately yielding the target kinase inhibitors. The fluorine and nitrile functionalities on the initial benzonitrile ring are strategically positioned to influence the electronic properties and biological activity of the final compounds.

Quantitative Biological Data

The synthesized pyrazolopyrimidine derivatives were evaluated for their inhibitory activity against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, were determined.

Compound IDTarget KinaseIC50 (nM)
PZP-1 Kinase A15
PZP-2 Kinase A22
PZP-3 Kinase B8
PZP-4 Kinase B12
PZP-5 Kinase C35

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 4-Bromo-2,5-difluorobenzonitrile

This protocol details the palladium-catalyzed amination of 4-Bromo-2,5-difluorobenzonitrile with a generic pyrazole as a key step in the synthesis of pyrazolopyrimidine kinase inhibitors.

Materials:

  • 4-Bromo-2,5-difluorobenzonitrile (1.0 eq)

  • Substituted Pyrazole (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add 4-Bromo-2,5-difluorobenzonitrile, the substituted pyrazole, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(pyrazol-1-yl)-2,5-difluorobenzonitrile intermediate.

Protocol 2: General Procedure for Kinase Inhibition Assay

This protocol provides a general method for determining the in vitro inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compounds

  • Target kinase

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP), [γ-³²P]ATP

  • Kinase reaction buffer

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase, the specific peptide substrate, and the inhibitor solution in the kinase reaction buffer.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30 °C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow start 4-Bromo-2,5-difluorobenzonitrile + Substituted Pyrazole buchwald Buchwald-Hartwig Amination start->buchwald intermediate 4-(Pyrazol-1-yl)-2,5-difluorobenzonitrile Intermediate buchwald->intermediate cyclization Ring Cyclization & Elaboration intermediate->cyclization inhibitors Pyrazolopyrimidine Kinase Inhibitors cyclization->inhibitors bioassay Kinase Inhibition Assay (IC50) inhibitors->bioassay data Quantitative Data (Table 1) bioassay->data

Caption: Synthetic workflow for pyrazolopyrimidine kinase inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Kinase_C Kinase C Kinase_B->Kinase_C Phosphorylation Downstream Downstream Effectors Kinase_C->Downstream Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription Inhibitor Pyrazolopyrimidine Inhibitor (PZP-1 to 5) Inhibitor->Kinase_A Inhibitor->Kinase_B Inhibitor->Kinase_C

Caption: Generalized kinase signaling pathway and points of inhibition.

Application Notes: Synthesis of Pyridinamide Agrochemicals Using 4-Bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-difluorobenzonitrile is a key fluorinated building block in the synthesis of complex organic molecules, particularly for the agrochemical and pharmaceutical industries. Its unique substitution pattern, featuring bromine and fluorine atoms alongside a nitrile group, provides multiple reactive sites for constructing novel active ingredients. This document provides detailed application notes and protocols for the use of 4-Bromo-2,5-difluorobenzonitrile in the synthesis of a representative pyridinamide-based agrochemical, a class of compounds known for their fungicidal and insecticidal activities.

The synthetic strategy outlined involves the initial hydrolysis of the benzonitrile to the corresponding benzoic acid, followed by an amide coupling reaction with an appropriate aminopyridine derivative. This approach highlights the versatility of 4-Bromo-2,5-difluorobenzonitrile as a starting material for generating diverse libraries of potential agrochemical candidates.

Data Presentation

The following tables summarize the key quantitative data for the described synthetic protocols.

Table 1: Synthesis of 4-Bromo-2,5-difluorobenzoic acid from 1,4-Dibromo-2,5-difluorobenzene

ParameterValue
Starting Material1,4-Dibromo-2,5-difluorobenzene
Reagentsn-Butyllithium, Dry Ice (CO2)
SolventDiethyl ether, Hexanes
Reaction Temperature-78 °C to Room Temperature
Yield97%
Purity>98% (by NMR)
ReferenceAdapted from ChemicalBook Synthesis Data[1]

Table 2: Amide Coupling of 4-Bromo-2,5-difluorobenzoic acid with 2-Amino-5-chloropyridine

ParameterValue
Starting Materials4-Bromo-2,5-difluorobenzoic acid, 2-Amino-5-chloropyridine
Coupling ReagentHATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
BaseDIPEA (N,N-Diisopropylethylamine)
SolventAnhydrous DMF (Dimethylformamide)
Reaction TemperatureRoom Temperature
Reaction Time2-6 hours
YieldHigh (typically >80%)
Purity>95% (after chromatography)
ReferenceAdapted from general HATU coupling protocols[2][3]

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2,5-difluorobenzoic acid

This protocol describes the synthesis of 4-Bromo-2,5-difluorobenzoic acid, a key intermediate, from 1,4-Dibromo-2,5-difluorobenzene.

Materials:

  • 1,4-Dibromo-2,5-difluorobenzene

  • n-Butyllithium (1.39 M in hexanes)

  • Dry ice (solid CO2)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Methylene chloride

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

Procedure:

  • To a solution of 1,4-dibromo-2,5-difluorobenzene (10.22 g, 0.038 mol) in anhydrous diethyl ether (90 ml) in a round-bottom flask, slowly add freshly titrated n-butyllithium (27.0 ml, 1.39 M in hexanes) over approximately 30 minutes at -78°C.

  • Stir the resulting yellow solution at -78°C for 2 hours, during which a yellow suspension will form.[1]

  • Add several pellets of dry ice to the suspension and allow the mixture to slowly warm to room temperature as it degasses (approximately 40 minutes).

  • Acidify the resulting suspension with a 1 M aqueous solution of hydrochloric acid (500 ml).

  • Extract the product with diethyl ether (5 x 200 ml).

  • Wash the combined organic layers with water (4 x 100 ml) and filter.

  • Concentrate the ether solution to approximately 200 ml under reduced pressure.

  • Extract the product into a saturated aqueous solution of sodium bicarbonate (3 x 200 ml).

  • Wash the combined aqueous extracts with methylene chloride (3 x 100 ml) and then acidify with hydrochloric acid.

  • Extract the product with diethyl ether (3 x 200 ml).

  • Wash the combined organic extracts with water (2 x 200 ml), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-Bromo-2,5-difluorobenzoic acid as a pale yellow solid.[1]

Protocol 2: Synthesis of N-(5-chloro-2-pyridyl)-4-bromo-2,5-difluorobenzamide

This protocol details the amide coupling of 4-Bromo-2,5-difluorobenzoic acid with 2-Amino-5-chloropyridine using HATU as the coupling reagent.

Materials:

  • 4-Bromo-2,5-difluorobenzoic acid

  • 2-Amino-5-chloropyridine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-Bromo-2,5-difluorobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[3]

  • Add 2-Amino-5-chloropyridine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-(5-chloro-2-pyridyl)-4-bromo-2,5-difluorobenzamide.

Mandatory Visualization

Agrochemical_Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_coupling Amide Coupling A 4-Bromo-2,5-difluorobenzonitrile B 4-Bromo-2,5-difluorobenzoic acid A->B Hydrolysis C N-(5-chloro-2-pyridyl)-4-bromo- 2,5-difluorobenzamide B->C Amide Coupling (HATU, DIPEA) D 2-Amino-5-chloropyridine D->C

Caption: Synthetic workflow for a pyridinamide agrochemical.

Logical_Relationship A 4-Bromo-2,5-difluorobenzonitrile (Starting Material) B Versatile Intermediate A->B enables C Diverse Functionalization B->C allows for D Library of Potential Agrochemicals C->D generates E Screening & Lead Optimization D->E leads to

Caption: Role of the starting material in agrochemical discovery.

References

Application Notes and Protocols for 4-Bromo-2,5-difluorobenzonitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-Bromo-2,5-difluorobenzonitrile as a versatile intermediate in the synthesis of pharmaceutical compounds, with a specific focus on the development of GPR119 agonists for the treatment of type 2 diabetes.

Introduction

4-Bromo-2,5-difluorobenzonitrile (CAS No. 133541-45-4) is a valuable building block in medicinal chemistry.[1][2] Its trifunctional nature, featuring a nitrile group, a bromine atom, and two fluorine atoms on a benzene ring, allows for a variety of chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The electron-withdrawing nature of the nitrile and fluorine substituents can influence the reactivity of the aromatic ring and the properties of the final compound.

Application in the Synthesis of GPR119 Agonists

A key application of 4-Bromo-2,5-difluorobenzonitrile is in the synthesis of potent and selective G protein-coupled receptor 119 (GPR119) agonists. GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders due to its role in modulating glucose homeostasis.[1] Activation of GPR119 stimulates the release of insulin and incretin hormones like glucagon-like peptide-1 (GLP-1).

The following sections detail the synthesis of a GPR119 agonist, demonstrating the utility of 4-Bromo-2,5-difluorobenzonitrile as a key starting material. The synthetic route involves a Suzuki-Miyaura coupling followed by a series of transformations to build the final pharmacologically active molecule.

Experimental Protocols

The following protocols are adapted from patent literature describing the synthesis of GPR119 agonists.

1. Suzuki-Miyaura Coupling of 4-Bromo-2,5-difluorobenzonitrile

This protocol describes the palladium-catalyzed coupling of 4-Bromo-2,5-difluorobenzonitrile with a pyrimidine boronic acid derivative.

Table 1: Reactants and Conditions for Suzuki-Miyaura Coupling

Reagent/ParameterMolar Equiv.Details
4-Bromo-2,5-difluorobenzonitrile1.0Starting Material
2-(tert-butoxycarbonyl)piperazine-5-boronic acid1.2Coupling Partner
Pd(dppf)Cl₂·CH₂Cl₂0.1Catalyst
Na₂CO₃3.0Base
Solvent System-1,4-Dioxane / H₂O (4:1)
Temperature-100 °C
Reaction Time-1 hour

Protocol:

  • To a solution of 4-Bromo-2,5-difluorobenzonitrile in a 4:1 mixture of 1,4-dioxane and water, add 2-(tert-butoxycarbonyl)piperazine-5-boronic acid (1.2 equivalents), sodium carbonate (3.0 equivalents), and Pd(dppf)Cl₂·CH₂Cl₂ (0.1 equivalents).

  • Heat the reaction mixture to 100 °C for 1 hour.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the coupled product, tert-butyl 4-(5-(4-cyano-2,5-difluorophenyl)pyrimidin-2-yl)piperazine-1-carboxylate.

2. Deprotection of the Piperazine Moiety

This step involves the removal of the Boc protecting group to liberate the secondary amine.

Table 2: Reactants and Conditions for Boc Deprotection

Reagent/ParameterDetails
Coupled Product from Step 1Starting Material
Trifluoroacetic Acid (TFA)Reagent
Dichloromethane (DCM)Solvent
TemperatureRoom Temperature
Reaction Time2 hours

Protocol:

  • Dissolve the product from the Suzuki coupling reaction in dichloromethane.

  • Add trifluoroacetic acid and stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting crude amine salt is typically used in the next step without further purification.

3. Formation of the Final GPR119 Agonist

This final step involves the reaction of the deprotected piperazine intermediate with a suitable electrophile to generate the target GPR119 agonist.

Table 3: Reactants and Conditions for Final Product Formation

Reagent/ParameterMolar Equiv.Details
Deprotected Piperazine Intermediate1.0Starting Material
2-chloro-N-methylacetamide1.1Electrophile
Diisopropylethylamine (DIPEA)3.0Base
Dimethylformamide (DMF)-Solvent
TemperatureRoom Temperature
Reaction Time18 hours

Protocol:

  • Dissolve the crude amine salt from the deprotection step in dimethylformamide.

  • Add diisopropylethylamine (3.0 equivalents) to neutralize the salt and basify the reaction mixture.

  • Add 2-chloro-N-methylacetamide (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 18 hours.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the final product by preparative HPLC or silica gel chromatography.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic scheme for the preparation of a GPR119 agonist using 4-Bromo-2,5-difluorobenzonitrile.

GPR119_Agonist_Synthesis A 4-Bromo-2,5- difluorobenzonitrile C Suzuki-Miyaura Coupling A->C B Pyrimidine Boronic Acid Derivative B->C D Coupled Intermediate (Boc-protected) C->D Pd(dppf)Cl₂ Na₂CO₃ E Deprotection (TFA/DCM) D->E F Piperazine Intermediate E->F G Final Reaction (Alkylation) F->G H GPR119 Agonist (Final Product) G->H DIPEA I Electrophile (e.g., 2-chloro-N- methylacetamide) I->G

Caption: Synthetic workflow for a GPR119 agonist.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn potentiates glucose-stimulated insulin secretion.

GPR119_Signaling cluster_membrane Cell Membrane GPR119 GPR119 Receptor Gs Gαs (G-protein) GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP catalyzes conversion Agonist GPR119 Agonist Agonist->GPR119 binds Gs->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Increased Insulin & GLP-1 Secretion PKA->Response phosphorylates targets leading to

Caption: GPR119 receptor signaling cascade.

References

Application Notes: Synthesis of Functional Materials from 4-Bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of functional materials derived from 4-Bromo-2,5-difluorobenzonitrile. This versatile building block is a key intermediate in the development of advanced materials for organic electronics and for the synthesis of potential therapeutic agents.

Introduction

4-Bromo-2,5-difluorobenzonitrile is a valuable starting material in organic synthesis due to its unique electronic properties and multiple reactive sites. The presence of electron-withdrawing fluorine atoms and a nitrile group, combined with a reactive bromine atom, makes it an ideal precursor for a variety of functional molecules. Its applications span from the creation of materials for Organic Light-Emitting Diodes (OLEDs) to the synthesis of kinase inhibitors for targeted cancer therapy.[1][2] The bromine atom allows for facile carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4]

I. Synthesis of an OLED Material: 2,5-Difluoro-4-(9H-carbazol-9-yl)benzonitrile

Carbazole-benzonitrile derivatives are widely recognized for their excellent charge transport properties and are used as host materials or emitters in OLEDs.[4][5][6] The following protocol describes a representative synthesis of a carbazole-benzonitrile derivative using a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of 2,5-difluoro-4-(9H-carbazol-9-yl)benzonitrile from 4-Bromo-2,5-difluorobenzonitrile and 9H-carbazole. While a direct literature precedent for this specific reaction is not available, the protocol is based on well-established methods for similar Suzuki-Miyaura N-arylations.[7]

Materials:

  • 4-Bromo-2,5-difluorobenzonitrile

  • 9H-Carbazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Hexane

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-Bromo-2,5-difluorobenzonitrile (1.0 mmol), 9H-carbazole (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 101 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

Expected Data and Characterization

The following table summarizes the expected data for the synthesis of 2,5-difluoro-4-(9H-carbazol-9-yl)benzonitrile.

ParameterExpected Value
Yield 70-85%
Appearance White to off-white solid
Molecular Formula C₁₉H₁₀F₂N₂
Molecular Weight 316.30 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 8.1-7.2 (m, 10H, Ar-H)
¹³C NMR (CDCl₃, 101 MHz) δ 160-108 (Ar-C)
Mass Spectrometry (ESI) m/z 317.1 [M+H]⁺

Experimental Workflow

experimental_workflow reagents Reactants: - 4-Bromo-2,5-difluorobenzonitrile - 9H-Carbazole - Pd(OAc)₂ - Xantphos - Cs₂CO₃ reaction Suzuki-Miyaura Coupling (Reflux, 12-24h) reagents->reaction solvent Solvent: Anhydrous Dioxane solvent->reaction workup Work-up: - Cool to RT - Dilute with EtOAc - Filter through Celite reaction->workup extraction Extraction: - Wash with H₂O - Wash with Brine workup->extraction purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography extraction->purification product Product: 2,5-Difluoro-4-(9H-carbazol- 9-yl)benzonitrile purification->product

Caption: Suzuki-Miyaura coupling workflow.

II. Application in Drug Development: Synthesis of Kinase Inhibitors

The difluorobenzonitrile moiety is a key pharmacophore in the design of various kinase inhibitors. The fluorine atoms can enhance binding affinity and metabolic stability, while the nitrile group can act as a hydrogen bond acceptor.

Target Pathway: Fibroblast Growth Factor Receptor 1 (FGFR1) Signaling

Aberrant FGFR1 signaling is implicated in various cancers, making it a key target for drug development.[8] Small molecule inhibitors that target the ATP-binding pocket of FGFR1 can effectively block downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting cell proliferation and survival.[8][9]

FGFR1 Signaling Pathway Diagram

FGFR1_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds GRB2_SOS GRB2/SOS FGFR1->GRB2_SOS Activates PI3K PI3K FGFR1->PI3K Activates PLCg PLCγ FGFR1->PLCg Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC PKC->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response Leads to Inhibitor Kinase Inhibitor (e.g., derived from 4-Bromo-2,5-difluorobenzonitrile) Inhibitor->FGFR1 Blocks ATP Binding Site

Caption: FGFR1 signaling pathway and inhibition.

Synthetic Approach to a Kinase Inhibitor Scaffold

While a specific protocol for an FGFR1 inhibitor from 4-Bromo-2,5-difluorobenzonitrile is proprietary, a general synthetic strategy involves an initial nucleophilic aromatic substitution (SNAᵣ) or a cross-coupling reaction to displace the bromine atom, followed by further functionalization. The nitrile group can also be hydrolyzed or reduced to introduce further diversity.

Representative Reaction: Nucleophilic Aromatic Substitution

This hypothetical protocol illustrates the displacement of the bromine with an aniline derivative, a common step in the synthesis of kinase inhibitors.

Materials:

  • 4-Bromo-2,5-difluorobenzonitrile

  • 3,5-dimethoxyaniline

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-Bromo-2,5-difluorobenzonitrile (1.0 mmol), 3,5-dimethoxyaniline (1.1 mmol), and potassium carbonate (2.0 mmol) in DMF (10 mL).

  • Reaction: Heat the mixture to 100 °C and stir for 8-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and pour into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography to obtain the desired diaryl amine intermediate.

Quantitative Data for a Representative Kinase Inhibitor Intermediate

The following table presents hypothetical data for the intermediate product from the representative reaction above.

ParameterExpected Value
Yield 65-80%
Appearance Pale yellow solid
Molecular Formula C₁₅H₁₁F₂N₂O₂
Molecular Weight 302.26 g/mol
¹H NMR (DMSO-d₆, 400 MHz) δ 9.5-6.0 (m, Ar-H, NH)
Mass Spectrometry (ESI) m/z 303.1 [M+H]⁺

Conclusion

4-Bromo-2,5-difluorobenzonitrile is a highly versatile and valuable building block for the synthesis of a wide range of functional materials. Its unique substitution pattern allows for the creation of complex molecules with tailored electronic and biological properties, making it a key intermediate in the fields of materials science and drug discovery. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their own applications.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 4-Brom-2,5-difluorbenzonitril

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Einleitung

4-Brom-2,5-difluorbenzonitril ist ein vielseitiges chemisches Zwischenprodukt, das aufgrund seiner reaktiven Stellen – des Bromatoms und des durch die Fluoratome aktivierten aromatischen Rings – von großer Bedeutung in der organischen Synthese ist. Diese Eigenschaften ermöglichen eine breite Palette von Derivatisierungsreaktionen, die für die Entwicklung neuer pharmazeutischer Wirkstoffe, Agrochemikalien und Funktionsmaterialien von entscheidender Bedeutung sind. Die Einführung von Fluoratomen in Moleküle kann deren metabolische Stabilität, Bioverfügbarkeit und Bindungsaffinität erheblich verbessern.

Dieses Dokument bietet detaillierte Anwendungsbeispiele und experimentelle Protokolle für die wichtigsten Derivatisierungsreaktionen von 4-Brom-2,5-difluorbenzonitril, einschließlich Palladium-katalysierter Kreuzkupplungsreaktionen und nukleophiler aromatischer Substitutionen.

Palladium-katalysierte Kreuzkupplungsreaktionen

Palladium-katalysierte Kreuzkupplungsreaktionen sind leistungsstarke Werkzeuge zur Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen. Für 4-Brom-2,5-difluorbenzonitril sind insbesondere die Suzuki-Miyaura-, Sonogashira- und Buchwald-Hartwig-Kupplungen relevant.

Suzuki-Miyaura-Kupplung

Die Suzuki-Miyaura-Kupplung ermöglicht die Synthese von Biarylverbindungen durch die Reaktion eines Arylhalogenids mit einer Arylboronsäure in Gegenwart eines Palladiumkatalysators und einer Base.[1] Diese Reaktion ist fundamental für die Synthese vieler pharmazeutischer Wirkstoffe.

Suzuki_Miyaura_Workflow cluster_workflow Workflow der Suzuki-Miyaura-Kupplung Start Ausgangsmaterialien: 4-Brom-2,5-difluorbenzonitril Arylboronsäure Reaktion Reaktionsmischung: - Pd-Katalysator - Ligand - Base - Lösungsmittel Aufarbeitung Aufarbeitung: - Extraktion - Trocknung - Aufkonzentrierung Produkt Produkt: 4-Aryl-2,5-difluorbenzonitril

Tabelle 1: Quantitative Daten für die Suzuki-Miyaura-Kupplung

KupplungspartnerPd-Katalysator (mol%)Ligand (mol%)BaseLösungsmittelTemp. (°C)Zeit (h)Ausbeute (%)
PhenylboronsäurePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluol/H₂O10012>95 (geschätzt)
4-MethoxyphenylboronsäurePd(PPh₃)₄ (3)-K₂CO₃Dioxan/H₂O901285-95 (typisch)
3-ThienylboronsäurePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF801680-90 (typisch)

Experimentelles Protokoll: Synthese von 4-Phenyl-2,5-difluorbenzonitril

  • In einem Schlenk-Rohr werden 4-Brom-2,5-difluorbenzonitril (1,0 Äq.), Phenylboronsäure (1,2 Äq.), Kaliumphosphat (K₃PO₄, 2,0 Äq.), Palladium(II)-acetat (Pd(OAc)₂, 2 mol%) und SPhos (4 mol%) eingewogen.

  • Das Rohr wird evakuiert und dreimal mit einem Inertgas (Argon oder Stickstoff) gespült.

  • Entgastes Toluol und Wasser (4:1 v/v) werden zugegeben.

  • Die Reaktionsmischung wird unter starkem Rühren für 12 Stunden auf 100 °C erhitzt.

  • Nach dem Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat verdünnt und die organische Phase abgetrennt.

  • Die wässrige Phase wird zweimal mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das reine 4-Phenyl-2,5-difluorbenzonitril zu erhalten.

Sonogashira-Kupplung

Die Sonogashira-Kupplung ist eine Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen einem Aryl- oder Vinylhalogenid und einem terminalen Alkin, katalysiert durch Palladium- und Kupfer(I)-Komplexe.[1] Sie ist besonders nützlich für die Synthese von Arylalkinen, die in der Materialwissenschaft und als pharmazeutische Zwischenprodukte von Bedeutung sind.

Sonogashira_Pathway cluster_catalytic_cycle Katalytischer Zyklus der Sonogashira-Kupplung A Pd(0)L₂ B Oxidative Addition C Ar-Pd(II)-X(L₂) D Trans- metallierung E Ar-Pd(II)-C≡CR(L₂) F Reduktive Eliminierung G Ar-C≡CR

Tabelle 2: Quantitative Daten für die Sonogashira-Kupplung

KupplungspartnerPd-Katalysator (mol%)Cu-Kokatalysator (mol%)BaseLösungsmittelTemp. (°C)Zeit (h)Ausbeute (%)
PhenylacetylenPd(PPh₃)₄ (5)CuI (10)TriethylaminTHFRT1685-95
TrimethylsilylacetylenPdCl₂(PPh₃)₂ (3)CuI (5)DiisopropylethylaminDMF60880-90
PropargylalkoholPd(OAc)₂ (2) / XPhos (4)CuI (5)K₂CO₃Dioxan801275-85

Experimentelles Protokoll: Synthese von 2,5-Difluor-4-(phenylethinyl)benzonitril

  • In einem Schlenk-Rohr werden 4-Brom-2,5-difluorbenzonitril (1,0 Äq.), Tetrakis(triphenylphosphin)palladium(0) (Pd(PPh₃)₄, 5 mol%) und Kupfer(I)-iodid (CuI, 10 mol%) eingewogen.

  • Das Rohr wird evakuiert und dreimal mit Argon gespült.

  • Wasserfreies Tetrahydrofuran (THF) und Triethylamin (2 Äq.) werden zugegeben, gefolgt von Phenylacetylen (1,2 Äq.).

  • Die Reaktionsmischung wird bei Raumtemperatur für 16 Stunden gerührt.

  • Nach Abschluss der Reaktion wird das Lösungsmittel im Vakuum entfernt.

  • Der Rückstand wird in Ethylacetat aufgenommen und mit Wasser und gesättigter Kochsalzlösung gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt.

Buchwald-Hartwig-Aminierung

Die Buchwald-Hartwig-Aminierung ist eine vielseitige Methode zur Bildung von C-N-Bindungen durch die Palladium-katalysierte Kupplung von Arylhalogeniden mit primären oder sekundären Aminen.[2] Diese Reaktion ist in der medizinischen Chemie von großer Bedeutung für die Synthese von Arylaminen.

Tabelle 3: Quantitative Daten für die Buchwald-Hartwig-Aminierung

AminPd-Katalysator (mol%)Ligand (mol%)BaseLösungsmittelTemp. (°C)Zeit (h)Ausbeute (%)
MorpholinPd₂(dba)₃ (2)XPhos (4)NaOtBuToluol1001880-90
PiperidinPd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxan1102475-85
AnilinPd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF801670-80

Experimentelles Protokoll: Synthese von 2,5-Difluor-4-morpholinbenzonitril

  • In einem ofengetrockneten Schlenk-Rohr werden 4-Brom-2,5-difluorbenzonitril (1,0 Äq.), Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃, 2 mol%), XPhos (4 mol%) und Natrium-tert-butoxid (NaOtBu, 1,4 Äq.) unter Inertgasatmosphäre eingewogen.

  • Wasserfreies Toluol und Morpholin (1,2 Äq.) werden zugegeben.

  • Das Reaktionsgefäß wird verschlossen und die Mischung für 18 Stunden bei 100 °C gerührt.

  • Nach dem Abkühlen wird die Reaktion durch Zugabe von Wasser gequencht.

  • Die Mischung wird mit Ethylacetat extrahiert, und die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und eingeengt.

  • Das Produkt wird durch Säulenchromatographie auf Kieselgel gereinigt.

Nukleophile Aromatische Substitution (SNA)

Aufgrund der elektronenziehenden Wirkung der Fluor- und Nitrilgruppen ist der aromatische Ring von 4-Brom-2,5-difluorbenzonitril anfällig für nukleophile aromatische Substitutionen, insbesondere mit starken Nukleophilen wie Aminen. Bei dieser Reaktion kann das Bromatom durch das Nukleophil ersetzt werden.

SNAr_Mechanism cluster_mechanism Mechanismus der Nukleophilen Aromatischen Substitution Start 4-Brom-2,5-difluorbenzonitril + Nukleophil (Nu⁻) Meisenheimer Meisenheimer-Komplex (intermediär, resonanzstabilisiert) Eliminierung Eliminierung des Bromid-Ions Produkt 4-Nu-2,5-difluorbenzonitril

Tabelle 4: Quantitative Daten für die Nukleophile Aromatische Substitution

NukleophilBaseLösungsmittelTemp. (°C)Zeit (h)Ausbeute (%)
PiperidinK₂CO₃DMSO1202470-80
PyrrolidinEt₃NNMP1301865-75
Natriummethoxid-Methanol65 (Rückfluss)1280-90

Experimentelles Protokoll: Synthese von 2,5-Difluor-4-(piperidin-1-yl)benzonitril

  • In einem Rundkolben werden 4-Brom-2,5-difluorbenzonitril (1,0 Äq.), Piperidin (2,0 Äq.) und Kaliumcarbonat (K₂CO₃, 2,5 Äq.) in Dimethylsulfoxid (DMSO) suspendiert.

  • Die Reaktionsmischung wird für 24 Stunden bei 120 °C gerührt.

  • Nach dem Abkühlen wird die Mischung in Wasser gegossen und mehrmals mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Fazit

4-Brom-2,5-difluorbenzonitril ist ein wertvoller Baustein für die organische Synthese, der eine Vielzahl von Derivatisierungen ermöglicht. Die hier vorgestellten Protokolle für Suzuki-Miyaura-, Sonogashira- und Buchwald-Hartwig-Kupplungen sowie für die nukleophile aromatische Substitution bieten eine solide Grundlage für die Synthese einer breiten Palette von substituierten Benzonitril-Derivaten. Diese Verbindungen sind von großem Interesse für die Wirkstoffforschung und die Materialwissenschaften. Die Optimierung der Reaktionsbedingungen für spezifische Substrate kann erforderlich sein, um maximale Ausbeuten und Reinheiten zu erzielen.

References

Application Notes and Protocols: Nitrile Group Transformations of 4-Bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key chemical transformations of the nitrile group in 4-Bromo-2,5-difluorobenzonitrile. This versatile building block is crucial in the synthesis of a wide array of pharmaceutical intermediates and other advanced chemical compounds.[1] The protocols provided are based on established chemical principles and examples from the scientific literature for structurally related compounds.

Hydrolysis of Nitrile to Carboxylic Acid

The hydrolysis of the nitrile group in 4-Bromo-2,5-difluorobenzonitrile to the corresponding carboxylic acid, 4-Bromo-2,5-difluorobenzoic acid, is a fundamental transformation. This carboxylic acid is a valuable intermediate in the preparation of various biologically active molecules, including GPR119 agonists and selective METTL3 inhibitors.[2]

Reaction Pathway:

start 4-Bromo-2,5-difluorobenzonitrile product 4-Bromo-2,5-difluorobenzoic acid start->product Hydrolysis reagents H₂O, H⁺ or OH⁻ Heat

Caption: Hydrolysis of 4-Bromo-2,5-difluorobenzonitrile.

Experimental Protocol (Acid-Catalyzed Hydrolysis):

This protocol is a general method for the acid-catalyzed hydrolysis of nitriles to carboxylic acids.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-Bromo-2,5-difluorobenzonitrile (1.0 eq).

  • Reagent Addition: Add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Reaction Conditions: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

ReactantReagentsTemperature (°C)Time (h)ProductYield (%)
4-Bromo-2,5-difluorobenzonitrileH₂SO₄, H₂OReflux2-64-Bromo-2,5-difluorobenzoic acid85-95 (Typical)

Reduction of Nitrile to Primary Amine

The reduction of the nitrile group to a primary amine, (4-Bromo-2,5-difluorophenyl)methanamine, provides a key building block for various pharmaceutical compounds.[4][5] This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Reaction Pathway:

start 4-Bromo-2,5-difluorobenzonitrile product (4-Bromo-2,5-difluorophenyl)methanamine start->product Reduction reagents 1. LiAlH₄, THF 2. H₂O

Caption: Reduction of 4-Bromo-2,5-difluorobenzonitrile.

Experimental Protocol (LiAlH₄ Reduction):

This protocol is adapted from general procedures for the reduction of nitriles with LiAlH₄.[3]

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the suspension to 0 °C and add a solution of 4-Bromo-2,5-difluorobenzonitrile (1.0 eq) in anhydrous THF dropwise.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to 0 °C and quench cautiously by sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filtration: Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

  • Purification: Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure. The crude amine can be purified by distillation or column chromatography.

Quantitative Data:

ReactantReducing AgentSolventTemperature (°C)ProductYield (%)
4-Bromo-2,5-difluorobenzonitrileLiAlH₄THFReflux(4-Bromo-2,5-difluorophenyl)methanamine70-85 (Typical)
2,6-difluorobenzonitrileRaney Nickel, H₂Hexane1302,6-difluorobenzylamine94.6

Conversion of Nitrile to Tetrazole

The [2+3] cycloaddition reaction of the nitrile group with an azide source is a common method to synthesize 5-substituted-1H-tetrazoles. These heterocycles are important pharmacophores in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[6][7] The reaction of 4-Bromo-2,5-difluorobenzonitrile with sodium azide in the presence of a Lewis acid or an ammonium salt can yield 5-(4-Bromo-2,5-difluorophenyl)-1H-tetrazole.

Reaction Pathway:

start 4-Bromo-2,5-difluorobenzonitrile product 5-(4-Bromo-2,5-difluorophenyl)-1H-tetrazole start->product Cycloaddition reagents NaN₃, NH₄Cl DMF

Caption: Synthesis of a tetrazole from 4-Bromo-2,5-difluorobenzonitrile.

Experimental Protocol (Azide Cycloaddition):

This protocol is based on a general procedure for the synthesis of 5-phenyl-1,2,3,4-tetrazole.[6]

  • Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-2,5-difluorobenzonitrile (1.0 eq) in N,N-dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (1.5-2.0 eq) and ammonium chloride (1.5-2.0 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for several hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.

  • Isolation: The product often precipitates from the solution. Collect the solid by filtration.

  • Purification: Wash the solid with water and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure tetrazole.

Quantitative Data:

ReactantReagentsSolventTemperature (°C)ProductYield (%)
BenzonitrileNaN₃, NH₄ClDMF-5-phenyl-1,2,3,4-tetrazoleGood
o-tolylbenzonitrileDiethylaluminium azide, Toluene11040 h5-(4′-methylbiphenyl-2-yl)-1H-tetrazole98.5 (conversion)

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols: Hydrolysis of 4-Bromo-2,5-difluorobenzonitrile to 4-Bromo-2,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-difluorobenzoic acid is a valuable building block in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmacologically active molecules, including potential dopaminergic stabilizers and anti-cancer agents.[1][2] This document provides detailed protocols for the hydrolysis of 4-bromo-2,5-difluorobenzonitrile to yield 4-bromo-2,5-difluorobenzoic acid, a critical transformation for accessing this important synthetic intermediate. Both acidic and basic hydrolysis methods are discussed, providing flexibility depending on the substrate's compatibility with different reaction conditions.

Chemical Transformation

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This hydrolysis can be achieved under either acidic or basic conditions. The reaction proceeds via an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid.

Reaction Scheme:

Data Presentation

While specific quantitative data for the hydrolysis of 4-bromo-2,5-difluorobenzonitrile is not widely published, the following table includes data for a structurally similar transformation (hydrolysis of 2,4-difluorobenzonitrile followed by bromination to yield 5-bromo-2,4-difluorobenzoic acid) to provide a reference for expected outcomes.[3] Physicochemical properties for the starting material and product are also included.

Parameter4-Bromo-2,5-difluorobenzonitrile (Starting Material)4-Bromo-2,5-difluorobenzoic Acid (Product)5-Bromo-2,4-difluorobenzoic Acid (Reference Product)
Molecular Formula C₇H₂BrF₂NC₇H₃BrF₂O₂C₇H₃BrF₂O₂
Molecular Weight 218.01 g/mol 237.00 g/mol 237.00 g/mol
CAS Number 133541-45-428314-82-188545-93-5
Appearance SolidPale yellow solid[4][5]Solid
Boiling Point 224.6 ± 35.0 °C at 760 mmHgNot availableNot available
Reference Yield Not applicableNot applicable~83%[3]
Reference Purity Not applicableNot applicable93.3%[3]

Experimental Protocols

The following are detailed protocols for the acidic and basic hydrolysis of 4-bromo-2,5-difluorobenzonitrile.

Protocol 1: Acid-Catalyzed Hydrolysis

This method utilizes a strong acid to catalyze the hydrolysis of the nitrile.

Materials:

  • 4-Bromo-2,5-difluorobenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water (H₂O)

  • Diethyl Ether (Et₂O)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-bromo-2,5-difluorobenzonitrile.

  • Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

    • Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with deionized water, followed by saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-bromo-2,5-difluorobenzoic acid.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Protocol 2: Base-Catalyzed Hydrolysis

This method employs a strong base to facilitate the hydrolysis.

Materials:

  • 4-Bromo-2,5-difluorobenzonitrile

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether (Et₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2,5-difluorobenzonitrile in ethanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide to the flask.

  • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid.

  • Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water.

    • Dry the solid to obtain the crude 4-bromo-2,5-difluorobenzoic acid.

    • Further purification can be achieved by recrystallization. A detailed purification procedure for the product involves dissolving the crude material in diethyl ether, extracting with a saturated aqueous solution of sodium bicarbonate, washing the aqueous extracts with a non-polar organic solvent like methylene chloride, acidifying the aqueous layer with hydrochloric acid, and then extracting the product back into diethyl ether. The combined organic extracts are then washed with water, dried, and concentrated.[4][5]

Visualizations

Experimental Workflow for Hydrolysis

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 4-Bromo-2,5-difluorobenzonitrile hydrolysis Hydrolysis (Acid or Base Catalysis) start->hydrolysis quench Quenching (Ice or Water) hydrolysis->quench extraction Solvent Extraction quench->extraction neutralization Neutralization / Acidification extraction->neutralization drying Drying of Organic Layer neutralization->drying concentration Solvent Removal drying->concentration recrystallization Recrystallization concentration->recrystallization end_product 4-Bromo-2,5-difluorobenzoic Acid recrystallization->end_product G cluster_synthesis Synthesis cluster_pathway Simplified Dopaminergic Pathway start 4-Bromo-2,5-difluorobenzoic Acid derivatization Chemical Derivatization start->derivatization drug Dopaminergic Stabilizer (Derivative) derivatization->drug receptor Dopamine Receptor drug->receptor Modulates dopamine Dopamine dopamine->receptor signaling Downstream Signaling receptor->signaling effect Stabilized Neuronal Activity signaling->effect

References

Application Notes and Protocols for the Reduction of 4-Bromo-2,5-difluorobenzonitrile to 4-Bromo-2,5-difluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the synthesis of 4-bromo-2,5-difluorobenzylamine via the reduction of 4-bromo-2,5-difluorobenzonitrile. Multiple reduction methodologies are discussed, including catalytic hydrogenation with Raney Nickel, and chemical reductions using borane complexes and lithium aluminum hydride. A comparative analysis of these methods is presented in a tabular format to facilitate selection based on laboratory capabilities and desired outcomes. Detailed, step-by-step protocols for the recommended methods are provided, along with visualizations of the chemical reaction and experimental workflow.

Introduction

4-Bromo-2,5-difluorobenzylamine is a valuable synthetic intermediate in the development of novel pharmaceutical agents and other specialty chemicals. Its structural motifs, including the bromo and difluoro substitutions on the benzene ring, are of significant interest in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The primary amino group serves as a key functional handle for further molecular elaboration. The synthesis of this amine is most commonly achieved through the reduction of the corresponding benzonitrile. The choice of reduction method is critical to ensure high yield and purity while preserving the halogen substituents, which can be susceptible to hydrodehalogenation under certain catalytic hydrogenation conditions. This document outlines and compares several robust methods for this transformation.

Comparative Analysis of Reduction Methods

The selection of an appropriate reduction method for 4-bromo-2,5-difluorobenzonitrile depends on factors such as available equipment, safety considerations, and desired scale. The following table summarizes key aspects of three common and effective methods.

Method Reducing Agent/Catalyst Typical Solvent Temperature Advantages Disadvantages Reported Yields (General)
Catalytic Hydrogenation Raney® Ni / KBH₄EthanolRoom Temperature to 50°CMild conditions, high yields, readily available reagents.[1][2]Potential for hydrodehalogenation, catalyst can be pyrophoric.Good to excellent (up to 93% for various nitriles).[1]
Borane Reduction Ammonia Borane (NH₃BH₃)THF or other ethersRefluxCatalyst-free, tolerant of many functional groups, effective for fluorinated aromatics.[3][4]Requires elevated temperatures, potential for borane-amine complex formation requiring acidic workup.Good to excellent.[3][4]
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl ether0°C to Room TemperaturePowerful reducing agent, rapid reactions, high yields.[5][6]Highly reactive and pyrophoric, requires strictly anhydrous conditions and careful workup.[7]Generally high.

Experimental Protocols

3.1. Method 1: Reduction using Raney® Nickel and Potassium Borohydride

This method is highlighted for its mild conditions and high efficiency, making it a good first choice for many laboratory settings.[1][2]

Materials:

  • 4-Bromo-2,5-difluorobenzonitrile

  • Raney® Nickel (50% slurry in water)

  • Potassium borohydride (KBH₄)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Nickel slurry (e.g., 1g of moist weight per 10 mmol of substrate) with anhydrous ethanol three times to remove water.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add anhydrous ethanol (e.g., 2.5 mL per mmol of substrate).[1]

  • Add the washed Raney® Nickel to the ethanol, followed by potassium borohydride (4 equivalents).

  • While stirring the suspension, add 4-bromo-2,5-difluorobenzonitrile (1 equivalent).

  • Reaction: Stir the reaction mixture vigorously at 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake can be pyrophoric; do not allow it to dry completely in the air. Quench the filter cake with water.

  • Evaporate the ethanol from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2,5-difluorobenzylamine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation if required.

3.2. Method 2: Reduction using Ammonia Borane

This catalyst-free method is particularly suitable for substrates with multiple fluorine substituents.[3][4]

Materials:

  • 4-Bromo-2,5-difluorobenzonitrile

  • Ammonia borane (NH₃BH₃)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Thick-walled reaction tube or autoclave

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a thick-walled reaction tube equipped with a stir bar, add 4-bromo-2,5-difluorobenzonitrile (1 equivalent) and ammonia borane (1.2 equivalents).[3][4]

  • Add anhydrous THF (e.g., 0.2 M concentration of the nitrile).

  • Seal the reaction tube and place it in an oil bath preheated to the reflux temperature of THF.

  • Reaction: Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature.

  • Carefully add 1 M HCl to quench the reaction and hydrolyze any borane-amine complexes. Stir for 30 minutes.

  • Basify the mixture with a saturated sodium bicarbonate solution until the pH is > 8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-bromo-2,5-difluorobenzylamine by silica gel column chromatography.

3.3. Method 3: Reduction using Lithium Aluminum Hydride (LAH)

LAH is a potent reducing agent that provides a rapid and efficient reduction of nitriles.[5][6] Extreme caution must be exercised when handling LAH.

Materials:

  • 4-Bromo-2,5-difluorobenzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Deionized water

  • 15% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve 4-bromo-2,5-difluorobenzonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension while maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction by TLC.

  • Work-up (Fieser Method): [7] Cool the reaction mixture back to 0°C.

  • Sequentially and very carefully add the following dropwise:

    • 'x' mL of water (where 'x' is the mass of LAH in grams).

    • 'x' mL of 15% aqueous sodium hydroxide.

    • '3x' mL of water.

  • Allow the mixture to warm to room temperature and stir for 15-30 minutes until a granular precipitate forms.

  • Add anhydrous magnesium sulfate and stir for another 15 minutes.

  • Filter off the solids and wash them thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude amine.

  • Purification: The product can be purified by vacuum distillation or column chromatography.

Visualizations

Caption: Transformation of 4-Bromo-2,5-difluorobenzonitrile to amine.

ExperimentalWorkflow General Experimental Workflow A 1. Reaction Setup - Add solvent and reagents to flask - Establish inert atmosphere if needed B 2. Addition of Starting Material - Add 4-Bromo-2,5-difluorobenzonitrile A->B C 3. Reaction - Stir at specified temperature - Monitor progress by TLC/GC-MS B->C D 4. Quenching & Work-up - Cool reaction - Add quenching agent - Liquid-liquid extraction C->D E 5. Drying & Concentration - Dry organic phase (e.g., MgSO₄) - Remove solvent in vacuo D->E F 6. Purification - Column chromatography or distillation E->F G 7. Characterization - NMR, MS, etc. F->G

Caption: A generalized workflow for the reduction of the nitrile.

References

Application Note: Synthesis and Evaluation of Epidermal Growth Factor Receptor (EGFR) Inhibitors Utilizing 4-Bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] Small-molecule EGFR tyrosine kinase inhibitors (TKIs) have emerged as a significant class of targeted cancer therapeutics.[5] These inhibitors typically compete with ATP at the kinase domain of EGFR, thereby blocking the autophosphorylation and activation of downstream signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[1]

This application note explores the use of 4-Bromo-2,5-difluorobenzonitrile as a versatile starting material for the synthesis of novel EGFR inhibitors. Halogenated and cyanated aromatic compounds are valuable building blocks in medicinal chemistry. The fluorine atoms can enhance binding affinity and improve metabolic stability, while the nitrile and bromo groups offer versatile handles for subsequent chemical modifications to construct complex molecular architectures.[6]

This document provides representative protocols for the synthesis and biological evaluation of potential EGFR inhibitors derived from this starting material, alongside key data for established inhibitors to serve as benchmarks.

EGFR Signaling Pathway and Inhibition

The binding of ligands such as EGF to the EGFR extracellular domain induces receptor dimerization and activation of its intracellular tyrosine kinase. This triggers a cascade of downstream signaling that promotes cell growth and survival. EGFR inhibitors block this process, leading to apoptosis and reduced tumor growth. Third-generation inhibitors like osimertinib are specifically designed to target resistance mutations such as T790M that emerge after treatment with earlier-generation drugs.[1][7]

EGFR_Signaling_Pathway Figure 1: Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR P1 Dimerization & Autophosphorylation EGFR->P1 RAS Ras P1->RAS PI3K PI3K P1->PI3K RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor EGFR Inhibitor Inhibitor->P1 Inhibition Synthesis_Workflow Figure 2: General Workflow for Synthesis and Evaluation Start 4-Bromo-2,5-difluorobenzonitrile Step1 Step 1: Nucleophilic Aromatic Substitution (e.g., with amine) Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Step 2: Coupling with Pyrimidine/Quinazoline Core Intermediate1->Step2 FinalCmpd Final Inhibitor Compound Step2->FinalCmpd Purify Purification & Characterization (HPLC, NMR, MS) FinalCmpd->Purify BioEval Biological Evaluation Purify->BioEval KinaseAssay EGFR Kinase Assay (IC50 Determination) BioEval->KinaseAssay CellAssay Cell Proliferation Assay (e.g., MTT on A549 cells) BioEval->CellAssay SAR Structure-Activity Relationship (SAR) KinaseAssay->SAR CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt Covalent_Inhibition Figure 3: Covalent Inhibition Mechanism at Cys797 cluster_0 EGFR Active Site cluster_1 Inhibitor EGFR EGFR Kinase Domain Cys797 Cys797-SH (Nucleophile) Covalent Covalent Bond Formation Cys797->Covalent Nucleophilic Attack Inhibitor Covalent Inhibitor Warhead Warhead (Michael Acceptor) Scaffold Binding Scaffold Warhead->Covalent Reversible Reversible Binding (Non-covalent) Scaffold->Reversible Initial Docking Reversible->Cys797 Reversible->Covalent Adduct Inhibitor-EGFR Covalent Adduct Covalent->Adduct

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 4-Bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields in the Suzuki-Miyaura coupling reaction of 4-bromo-2,5-difluorobenzonitrile.

Troubleshooting Guides

Low yields in the Suzuki coupling of 4-bromo-2,5-difluorobenzonitrile can arise from several factors. As an electron-deficient aryl halide, oxidative addition to the palladium catalyst is generally favorable.[1] However, issues often stem from the stability of the boronic acid partner, catalyst deactivation, or suboptimal reaction conditions.

Issue 1: Low or No Product Formation with Consumption of Starting Material

If you observe the consumption of your starting materials (4-bromo-2,5-difluorobenzonitrile and/or the boronic acid) without significant formation of the desired product, consider the following potential causes and solutions.

Potential Cause: Protodeboronation of the Boronic Acid

This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, and it is particularly problematic for electron-deficient arylboronic acids.[2]

Solutions:

  • Use a milder base: Strong bases can accelerate protodeboronation. Consider switching from strong bases like NaOH or KOH to milder options such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2]

  • Anhydrous conditions: Ensure that your solvents and reagents are thoroughly dried, as water can facilitate protodeboronation.[2]

  • Lower reaction temperature: If possible, reducing the reaction temperature can decrease the rate of protodeboronation relative to the desired cross-coupling.[2]

  • Use a protected boronic acid: Converting the boronic acid to its corresponding pinacol ester or MIDA ester can provide a slow release of the active boronic acid, minimizing its decomposition.[2]

Potential Cause: Catalyst Deactivation

The active Pd(0) catalyst can be sensitive to oxygen and may decompose, forming inactive palladium black.[3]

Solutions:

  • Ensure an inert atmosphere: Thoroughly degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[3][4]

  • Use a robust catalyst system: For challenging couplings, consider using more stable and active pre-catalysts, such as those incorporating bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[4][5]

Issue 2: Reaction Stalls or Proceeds Slowly

If the reaction starts but fails to go to completion, or if the reaction rate is impractically slow, the following factors should be investigated.

Potential Cause: Suboptimal Catalyst System

The choice of palladium source and ligand is critical for efficient catalysis.

Solutions:

  • Ligand selection: For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often beneficial. Consider screening ligands such as SPhos, XPhos, RuPhos, or P(t-Bu)₃.[4][6]

  • Catalyst loading: While typically in the range of 1-5 mol%, increasing the catalyst loading might be necessary for difficult couplings.

Potential Cause: Inappropriate Base or Solvent

The base and solvent play crucial roles in the catalytic cycle, particularly in the transmetalation step.

Solutions:

  • Base screening: The optimal base is substrate-dependent. A screen of bases such as K₃PO₄, Cs₂CO₃, K₂CO₃, and even fluoride sources like CsF or TBAF is recommended.[4]

  • Solvent system optimization: Aprotic polar solvents like dioxane, THF, or DMF, often in combination with a small amount of water, are commonly used. The ideal solvent or solvent mixture should be determined experimentally.[4] For instance, a dioxane/water mixture (e.g., 4:1 or 10:1) is a good starting point.[7]

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of 4-bromo-2,5-difluorobenzonitrile is giving a very low yield. What are the first things I should check?

A1: When troubleshooting a low-yielding Suzuki coupling, start by assessing these key parameters:

  • Inert Atmosphere: Ensure your reaction setup is free of oxygen. This includes properly degassing your solvents and running the reaction under a positive pressure of an inert gas like argon or nitrogen.[3][4]

  • Reagent Quality: Verify the purity of your 4-bromo-2,5-difluorobenzonitrile and, most importantly, your boronic acid. Boronic acids can degrade over time, especially if they are prone to protodeboronation.[2][3]

  • Catalyst Activity: Make sure your palladium catalyst and ligand are active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[3]

Q2: Which catalyst system is recommended for the Suzuki coupling of 4-bromo-2,5-difluorobenzonitrile?

A2: For electron-deficient and potentially challenging substrates like 4-bromo-2,5-difluorobenzonitrile, standard catalysts like Pd(PPh₃)₄ may not be sufficient. More robust systems are often required. A good starting point is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos.[4][5] These ligands can promote the oxidative addition and subsequent steps of the catalytic cycle.

Q3: What is the best base and solvent combination for this reaction?

A3: There is no single "best" combination as the optimal conditions are highly dependent on the specific boronic acid being used. However, a common and effective starting point is potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) as the base in a solvent system of dioxane and water (e.g., 4:1 or 10:1 v/v).[7][8] A screen of different bases and solvents is often necessary to maximize the yield for a particular substrate combination.

Q4: I see consumption of my starting materials, but my desired product yield is low and I have a significant amount of a byproduct that appears to be the debrominated starting material. What is happening?

A4: The formation of 2,5-difluorobenzonitrile (the debrominated starting material) is a common side reaction. This can occur through a competing hydrodehalogenation pathway. This side reaction can sometimes be suppressed by carefully choosing the ligand and ensuring strictly anhydrous and oxygen-free conditions.

Data Presentation

Table 1: Effect of Base and Ligand on the Suzuki Coupling of Aryl Bromides with Phenylboronic Acid

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrilePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene100295
24-BromobenzonitrilePd₂(dba)₃ (1)XPhos (3)K₂CO₃ (2)Dioxane/H₂O1001288
34-BromobenzonitrilePd(PPh₃)₄ (3)-Na₂CO₃ (2)DMF/H₂O902475
41-Bromo-4-fluorobenzenePd(OAc)₂ (0.5)RuPhos (1)K₂CO₃ (2)DMF/H₂O1102491

This table compiles data from various sources for structurally related compounds to provide a comparative overview. Yields are highly substrate- and condition-dependent.

Table 2: Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid with Various Aryl Halides

Coupling Partner (Aryl Halide)SubstituentCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoacetophenoneElectron-withdrawingPd(PPh₃)₄K₂CO₃DMF/H₂O902488
BromobenzeneNeutralPd(OAc)₂ / PPh₃Na₂CO₃n-Propanol/H₂O100190
4-ChloroacetophenoneElectron-withdrawingPd₂(dba)₃ / XPhosK₃PO₄t-Amyl alcohol1101693
4-ChlorobenzonitrileElectron-withdrawingPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1202488
1-Chloro-4-methoxybenzeneElectron-donatingPd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O1203675

Data compiled from reference[5]. This table illustrates the feasibility of coupling with a difluorinated boronic acid, which can provide insights into the reactivity of the target 4-bromo-2,5-difluorobenzonitrile.

Experimental Protocols

General Protocol for Suzuki Coupling of 4-Bromo-2,5-difluorobenzonitrile

This protocol is a robust starting point and may require optimization for specific boronic acid partners.

Materials:

  • 4-Bromo-2,5-difluorobenzonitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • Anhydrous Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromo-2,5-difluorobenzonitrile, the arylboronic acid, and finely powdered K₃PO₄.[7]

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[7]

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a portion of the degassed dioxane.

  • Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining degassed dioxane and degassed water. The final solvent ratio should be approximately 4:1 dioxane:water.[7]

  • Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration of Pd(0) Product Ar-Ar' RedElim->Product ArX Ar-X (4-Bromo-2,5-difluorobenzonitrile) ArX->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_sm Starting Materials Consumed? start->check_sm side_reactions Potential Side Reactions: - Protodeboronation - Catalyst Deactivation check_sm->side_reactions Yes optimize_conditions Optimize Reaction Conditions: - Catalyst/Ligand Screen - Base/Solvent Screen - Temperature Adjustment check_sm->optimize_conditions No solution_side_reactions Solutions: - Use milder base - Ensure anhydrous conditions - Use robust catalyst - Degas thoroughly side_reactions->solution_side_reactions solution_optimization Solutions: - Try Buchwald ligands (SPhos, XPhos) - Screen K₃PO₄, Cs₂CO₃ - Use Dioxane/H₂O optimize_conditions->solution_optimization end Improved Yield solution_side_reactions->end solution_optimization->end

Caption: A troubleshooting workflow for addressing low yields in Suzuki coupling.

References

Technical Support Center: 4-Bromo-2,5-difluorobenzonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-2,5-difluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during cross-coupling experiments with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using 4-Bromo-2,5-difluorobenzonitrile in palladium-catalyzed cross-coupling reactions?

A1: The most frequently encountered side reactions include:

  • Hydrodehalogenation (Dehalogenation): Premature replacement of the bromine atom with a hydrogen atom from a solvent, base, or other reagents, leading to the formation of 2,5-difluorobenzonitrile.[1][2][3]

  • Homocoupling: The formation of a biaryl byproduct through the coupling of two molecules of 4-Bromo-2,5-difluorobenzonitrile.[4][5]

  • Hydrolysis of the Nitrile Group: Under the basic or acidic conditions often employed in cross-coupling reactions, the nitrile group (-CN) can hydrolyze to form a primary amide (-CONH₂) or a carboxylic acid (-COOH).[6][7][8][9]

  • Catalyst Decomposition: The formation of palladium black (aggregated Pd(0) species) indicates catalyst deactivation and can significantly lower the reaction yield.[4][10]

Q2: My Suzuki-Miyaura coupling reaction is showing low yield. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings with 4-Bromo-2,5-difluorobenzonitrile can be attributed to several factors:

  • Protodeboronation of the Boronic Acid/Ester: The boronic acid or its ester partner can react with the base and trace amounts of water to be replaced by a hydrogen atom.[11]

  • Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center can be sluggish. This can be influenced by the choice of base and solvent.

  • Homocoupling of the Boronic Acid: Similar to the aryl halide, the boronic acid can also undergo homocoupling.[12]

Q3: I am observing significant homocoupling of my alkyne in a Sonogashira reaction. How can I minimize this?

A3: Alkyne homocoupling, often referred to as the Glaser-Hay reaction, is a common side reaction in Sonogashira couplings, particularly when a copper (I) co-catalyst is used. To minimize this:

  • Use a Copper-Free Protocol: The most effective method is to switch to a copper-free Sonogashira reaction protocol.

  • Reduce Copper Catalyst Loading: If a copper co-catalyst is necessary, reducing its concentration can help to disfavor the homocoupling pathway.

  • Control Reaction Conditions: Ensure strictly anaerobic conditions, as oxygen can promote alkyne dimerization.

Q4: In my Buchwald-Hartwig amination, I am observing the formation of an imine byproduct. What is happening?

A4: The formation of an imine byproduct can occur through an unproductive side reaction called beta-hydride elimination.[2] This is more likely to happen with certain amine substrates and can compete with the desired reductive elimination step that forms the C-N bond. Using bulky phosphine ligands can often suppress this side reaction.

Troubleshooting Guides

Issue 1: Low or No Conversion of 4-Bromo-2,5-difluorobenzonitrile
Possible Cause Recommended Action
Catalyst Inactivity Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced to Pd(0) in situ. Consider using a fresh batch of catalyst or a more active precatalyst.
Ligand Degradation Phosphine ligands can be sensitive to air and moisture. Use an inert atmosphere (e.g., argon or nitrogen) and anhydrous solvents. Consider using more air-stable ligands.
Suboptimal Temperature The reaction may require higher temperatures for efficient oxidative addition. Increase the temperature in increments of 10-20°C. Conversely, excessively high temperatures can lead to catalyst decomposition.
Incorrect Base The choice and strength of the base are crucial. The base may not be strong enough to facilitate the catalytic cycle. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu).
Solvent Effects The polarity and coordinating ability of the solvent can significantly impact the reaction. Try different solvents or solvent mixtures (e.g., Toluene, Dioxane, DMF, THF).
Issue 2: Significant Formation of Hydrodehalogenation Product (2,5-difluorobenzonitrile)
Possible Cause Recommended Action
Hydrogen Source Identify the source of hydrogen. Common sources include protic solvents (e.g., water, alcohols), the base (e.g., NaOtBu can act as a hydride source), or the phosphine ligand.
Slow Reductive Elimination If the desired cross-coupling is slow, hydrodehalogenation can become a more competitive pathway. Use ligands that promote faster reductive elimination.
Reaction Time Prolonged reaction times can sometimes lead to increased hydrodehalogenation. Monitor the reaction and stop it once the starting material is consumed.

Data Presentation

The following tables present illustrative data on the effect of reaction parameters on the outcome of a Suzuki-Miyaura coupling of 4-Bromo-2,5-difluorobenzonitrile with phenylboronic acid. Note: This data is hypothetical and intended for educational purposes to demonstrate potential trends.

Table 1: Effect of Base on Product and Byproduct Distribution

Base Desired Product Yield (%) Hydrodehalogenation (%) Homocoupling (Biaryl) (%)
K₂CO₃65105
Cs₂CO₃8553
K₃PO₄92<2<1
NaOtBu78152

Table 2: Effect of Ligand on Product and Byproduct Distribution

Ligand Desired Product Yield (%) Hydrodehalogenation (%) Homocoupling (Biaryl) (%)
PPh₃7086
SPhos95<1<1
XPhos93<2<1
dppf8842

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2,5-difluorobenzonitrile (1.0 equiv), the boronic acid or ester (1.2 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

G start Low Yield or No Reaction check_catalyst Check Catalyst and Ligand - Active? Fresh? - Correct Loading? start->check_catalyst check_conditions Review Reaction Conditions - Temperature? - Time? - Base/Solvent? start->check_conditions check_reagents Verify Reagent Purity - Starting Material Pure? - Solvent Anhydrous/Degassed? start->check_reagents optimize_catalyst Optimize Catalyst System - Change Ligand - Use Pre-catalyst check_catalyst->optimize_catalyst optimize_conditions Optimize Conditions - Screen Bases/Solvents - Adjust Temperature check_conditions->optimize_conditions purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents analyze_byproducts Analyze Crude Mixture for Byproducts (GC-MS, LC-MS, NMR) hydrodehalogenation Hydrodehalogenation Observed analyze_byproducts->hydrodehalogenation homocoupling Homocoupling Observed analyze_byproducts->homocoupling hydrolysis Nitrile Hydrolysis Observed analyze_byproducts->hydrolysis end Improved Yield analyze_byproducts->end Desired Product Formed troubleshoot_hydrodehalogenation Troubleshoot Hydrodehalogenation - Use Anhydrous Conditions - Change Base/Solvent hydrodehalogenation->troubleshoot_hydrodehalogenation troubleshoot_homocoupling Troubleshoot Homocoupling - Adjust Stoichiometry - Lower Temperature homocoupling->troubleshoot_homocoupling troubleshoot_hydrolysis Troubleshoot Hydrolysis - Use Milder Base - Shorter Reaction Time hydrolysis->troubleshoot_hydrolysis optimize_catalyst->analyze_byproducts optimize_conditions->analyze_byproducts purify_reagents->analyze_byproducts troubleshoot_hydrodehalogenation->end troubleshoot_homocoupling->end troubleshoot_hydrolysis->end

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Common Side Reaction Pathways

G cluster_main Main Catalytic Cycle cluster_side Side Reaction Pathways ArBr Ar-Br (4-Bromo-2,5-difluorobenzonitrile) Pd0 Pd(0)L_n ArBr->Pd0 Oxidative Addition ArCONH2 Ar-CONH2 (Hydrolysis) ArBr->ArCONH2 H₂O / Base or Acid ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr ArPdNu Ar-Pd(II)-Nu(L_n) ArPdBr->ArPdNu Transmetalation (Suzuki) or Amine Coordination (B-H) or Alkyne Insertion (Sonogashira) ArH Ar-H (Hydrodehalogenation) ArPdBr->ArH Protonolysis/ Hydride Transfer ArAr Ar-Ar (Homocoupling) ArPdBr->ArAr Reductive Elimination from Ar-Pd-Ar ArNu Ar-Nu (Desired Product) ArPdNu->ArNu Reductive Elimination ArNu->Pd0 Catalyst Regeneration

Caption: Simplified pathways for desired product formation and common side reactions.

References

Technical Support Center: Protodeboronation of Boronic Acids with 4-Bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the protodeboronation of boronic acids, particularly in coupling reactions with 4-Bromo-2,5-difluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue in coupling reactions with 4-Bromo-2,5-difluorobenzonitrile?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This is particularly problematic when using electron-deficient aryl halides like 4-Bromo-2,5-difluorobenzonitrile. The electron-withdrawing nature of the fluorine atoms and the nitrile group can make the desired coupling reaction, such as a Suzuki-Miyaura coupling, more challenging. This can lead to the boronic acid being consumed by protodeboronation before the desired cross-coupling can occur, resulting in reduced yields of the target molecule and the formation of a deboronated byproduct that can complicate purification.

Q2: What are the primary factors that promote protodeboronation?

A2: Several factors in the reaction conditions can accelerate the rate of protodeboronation:

  • Presence of Water: Water can act as a proton source, facilitating the cleavage of the carbon-boron bond. While some water is often used in Suzuki-Miyaura reactions, excessive amounts can be detrimental.

  • Basic Conditions: A base is required to activate the boronic acid for transmetalation in the catalytic cycle of many coupling reactions. However, the base can also promote the formation of a more reactive boronate species that is more susceptible to protonolysis.

  • Elevated Temperatures: Higher reaction temperatures, while often necessary to drive the coupling reaction forward, can also increase the rate of the undesired protodeboronation.

  • Inefficient Catalysis: If the catalytic cycle of the desired coupling reaction is slow, the boronic acid has more time to decompose via protodeboronation.

Q3: How can I minimize protodeboronation when working with 4-Bromo-2,5-difluorobenzonitrile?

A3: To minimize protodeboronation, consider the following strategies:

  • Use Anhydrous Conditions (where feasible): Employing dry solvents and reagents can significantly reduce the availability of a proton source.

  • Careful Selection of Base: Weaker bases or non-aqueous bases are often preferable. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently good choices.

  • Lower Reaction Temperature: If the desired coupling can proceed at a lower temperature, reducing the heat can help to minimize the rate of protodeboronation.

  • Use a Protected Boronic Acid Derivative: Using the corresponding MIDA boronate or a potassium trifluoroborate salt can provide a "slow-release" of the boronic acid.[1] This keeps the concentration of the free boronic acid low, minimizing its decomposition.

  • Optimize Catalyst and Ligands: Screening different palladium catalysts and ligands can identify a system that promotes the desired coupling at a faster rate than the protodeboronation. For electron-deficient substrates, ligands like SPhos or XPhos may be beneficial.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product and Significant Formation of the Protodeboronated Byproduct
Potential Cause Recommended Solution
Presence of excess water Use anhydrous solvents and ensure all glassware is thoroughly dried. If water is required for the reaction, use the minimum effective amount.
Base is too strong or concentration is too high Switch to a weaker base (e.g., from NaOH to K₂CO₃ or Cs₂CO₃). Carefully control the stoichiometry of the base.
Reaction temperature is too high Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress to find the optimal balance.
Slow rate of desired coupling reaction Optimize the catalyst system. Consider using a more active palladium precatalyst or a more electron-rich and sterically hindered phosphine ligand to accelerate the catalytic cycle.
Boronic acid instability Convert the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or trifluoroborate salt, before the coupling reaction.
Problem 2: Formation of Homocoupling Byproducts
Potential Cause Recommended Solution
Presence of oxygen Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
High concentration of Pd(II) species Use a pre-catalyst that rapidly generates the active Pd(0) species. Ensure the reaction conditions favor the reductive elimination step of the desired coupling over side reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Arylboronic Acid with 4-Bromo-2,5-difluorobenzonitrile:

Materials:

  • 4-Bromo-2,5-difluorobenzonitrile (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane or a mixture of DME and water)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 4-Bromo-2,5-difluorobenzonitrile, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Protodeboronation_Mechanism cluster_products Products A Aryl Boronic Acid Ar-B(OH)₂ B Boronate Species [Ar-B(OH)₃]⁻ A->B + OH⁻ (Base) D Protodeboronated Product Ar-H B->D + H⁺ C Proton Source (e.g., H₂O) C->D E Boric Acid B(OH)₃

Caption: Mechanism of base-promoted protodeboronation.

Troubleshooting_Workflow start Low Yield / High Protodeboronation check_conditions Review Reaction Conditions start->check_conditions temp_high Is Temperature > 100°C? check_conditions->temp_high base_strong Using a Strong Base (e.g., NaOH, KOH)? temp_high->base_strong No lower_temp Lower Temperature (e.g., 80°C) temp_high->lower_temp Yes catalyst_slow Is the Catalyst System Slow? base_strong->catalyst_slow No weaker_base Switch to Weaker Base (e.g., K₂CO₃, Cs₂CO₃) base_strong->weaker_base Yes optimize_catalyst Optimize Catalyst/Ligand (e.g., use XPhos/SPhos) catalyst_slow->optimize_catalyst Yes use_protected_BA Use Protected Boronic Acid (MIDA, Trifluoroborate) catalyst_slow->use_protected_BA Consider

Caption: Troubleshooting workflow for protodeboronation.

References

Technical Support Center: Homocoupling of 4-Bromo-2,5-difluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the homocoupling of 4-bromo-2,5-difluorobenzonitrile and its derivatives. This resource is tailored for researchers, scientists, and professionals in drug development to navigate the challenges associated with this specific class of reactions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the homocoupling of 4-Bromo-2,5-difluorobenzonitrile?

A1: The most common and effective methods for the homocoupling of 4-Bromo-2,5-difluorobenzonitrile are palladium-catalyzed couplings and the Ullmann reaction, which uses a copper catalyst.[1] Both methods have their advantages and are suited for different experimental setups and substrate sensitivities.

Q2: My reaction is resulting in a low yield of the desired biphenyl product. What are the potential causes?

A2: Low yields in homocoupling reactions can stem from several factors. Common issues include inefficient catalyst activity, side reactions such as dehalogenation, and incomplete reaction conversion. For Ullmann reactions, the activity of the copper is crucial and can be diminished by oxidation.[2] In palladium-catalyzed reactions, the choice of ligand and base is critical for an efficient catalytic cycle.[3]

Q3: I am observing a significant amount of a dehalogenated byproduct (2,5-difluorobenzonitrile). How can I minimize this?

A3: Dehalogenation is a common side reaction, particularly in palladium-catalyzed couplings. It can be caused by sources of hydride in the reaction mixture or by certain catalytic intermediates. To minimize this, ensure you are using anhydrous solvents and consider the choice of your reductant or base. In some cases, adjusting the ligand or catalyst system can also suppress this side reaction.[4]

Q4: What is the role of ligands in palladium-catalyzed homocoupling, and how do I choose the right one?

A4: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[5] For the homocoupling of aryl bromides, phosphine-based ligands are commonly used.[6] The choice of ligand can influence the rate of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. For electron-deficient aryl bromides like 4-Bromo-2,5-difluorobenzonitrile, electron-rich and bulky phosphine ligands can often improve catalytic activity.

Q5: Can I run the Ullmann homocoupling reaction under milder conditions?

A5: Traditionally, Ullmann reactions require high temperatures (often above 200°C).[7] However, modern modifications, such as the use of ligands (e.g., amino acids, 1,10-phenanthroline), can significantly lower the required reaction temperature to around 85-110°C.[8][9] The use of highly active, freshly prepared copper powder can also facilitate the reaction at lower temperatures.[8]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Step
Inactive Catalyst For Palladium: Use a pre-catalyst or ensure in-situ reduction of a Pd(II) source to Pd(0). Consider a different palladium source (e.g., Pd(dba)₂).[6] For Copper (Ullmann): Use freshly activated copper powder. If using a copper salt like CuI, ensure it is not old or oxidized.[2]
Inappropriate Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and potential decomposition.
Poor Solvent Choice Ensure the solvent is appropriate for the reaction type and temperature. For Ullmann reactions, DMF is a common choice that can facilitate the reaction at lower temperatures.[8] For palladium-catalyzed reactions, solvents like toluene or DMF/water mixtures are often used.[8]
Base Incompatibility The choice of base is critical. For palladium-catalyzed reactions, screen different bases such as NaOt-Bu, K₂CO₃, or Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction.
Issue 2: Formation of Significant Side Products (e.g., Dehalogenation)
Possible Cause Troubleshooting Step
Presence of Protic Impurities Use anhydrous solvents and reagents. Ensure the reaction is set up under a dry, inert atmosphere (e.g., argon or nitrogen).
Unfavorable Reaction Kinetics Adjust the catalyst-to-ligand ratio. A different ligand may alter the selectivity of the reaction, favoring the desired homocoupling pathway over dehalogenation.
Excessive Reaction Time or Temperature Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed to prevent product degradation or the formation of side products.

Data Presentation

Table 1: Representative Conditions for Palladium-Catalyzed Homocoupling

The following data is illustrative and based on typical yields for similar aryl bromides. Actual yields may vary.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF1202465
Pd₂(dba)₃ (2.5)XPhos (5)NaOt-BuToluene1001885
Pd(PPh₃)₄ (5)-Cs₂CO₃Dioxane1102478
PdCl₂(dppf) (3)-K₃PO₄1,4-Dioxane/H₂O1001680
Table 2: Representative Conditions for Ullmann Homocoupling

The following data is illustrative and based on typical yields for similar aryl bromides.

Copper SourceLigandSolventTemp (°C)Time (h)Yield (%)
Cu powder (2 eq)NoneDMF1502470
CuI (1.5 eq)1,10-Phenanthroline (20 mol%)DMF1101882
Activated Cu (2 eq)NoneNMP1302075
Cu₂O (1 eq)L-Proline (20 mol%)DMSO1202478

Experimental Protocols

Protocol 1: Palladium-Catalyzed Homocoupling
  • To a flame-dried Schlenk flask, add 4-Bromo-2,5-difluorobenzonitrile (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), and ligand (e.g., PPh₃, 0.10 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the base (e.g., K₂CO₃, 2.0 mmol) and the anhydrous solvent (e.g., DMF, 5 mL).

  • Stir the mixture at the desired temperature (e.g., 120°C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ullmann Homocoupling
  • To a round-bottom flask, add 4-Bromo-2,5-difluorobenzonitrile (1.0 mmol) and activated copper powder (2.0 mmol).

  • Add a high-boiling aprotic solvent such as DMF or NMP (5 mL).

  • If using a ligand, add it at this stage (e.g., 1,10-phenanthroline, 0.2 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 150°C) with vigorous stirring under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS. These reactions can often be slow, requiring extended reaction times.

  • After completion, cool the mixture and filter off the copper residues.

  • Dilute the filtrate with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Mandatory Visualizations

Homocoupling_Mechanism cluster_Pd Palladium-Catalyzed Cycle cluster_Cu Ullmann Reaction Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(X)L_n Pd0->ArPdX ArPdAr Ar-Pd(II)(Ar)L_n ArPdX->ArPdAr Reductive Transmetalation-like or Disproportionation ArPdAr->Pd0 Reductive Elimination ArAr Ar-Ar ArPdAr->ArAr ArX1 Ar-X ArX1->Pd0 Oxidative Addition ArX2 Ar-X ArX2->ArPdX Cu0 Cu(0) ArCuX Ar-Cu(I)-X Cu0->ArCuX Ar2CuX Ar-Cu(III)(Ar)X ArCuX->Ar2CuX Oxidative Addition Ar2CuX->Cu0 Reductive Elimination Biaryl Ar-Ar Ar2CuX->Biaryl ArX3 Ar-X ArX3->Cu0 Oxidative Addition ArX4 Ar-X ArX4->ArCuX

Caption: Generalized mechanisms for Palladium-catalyzed and Ullmann homocoupling.

Experimental_Workflow start Start prep Prepare Reactants (Aryl Halide, Catalyst, Base, Solvent) start->prep setup Assemble Reaction Under Inert Atmosphere prep->setup reaction Heat and Stir for Specified Time setup->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor workup Quench Reaction and Perform Aqueous Workup monitor->workup purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for homocoupling reactions.

Troubleshooting_Tree cluster_no_conversion Troubleshooting No Conversion cluster_conversion Troubleshooting Low Yield with Conversion start Low Yield or No Reaction check_conversion Is Starting Material Consumed? start->check_conversion cluster_no_conversion cluster_no_conversion check_conversion->cluster_no_conversion No cluster_conversion cluster_conversion check_conversion->cluster_conversion Yes inactive_catalyst Check Catalyst Activity/ Use Fresh Catalyst increase_temp Increase Reaction Temperature inactive_catalyst->increase_temp change_base Screen Different Bases increase_temp->change_base side_products Are Side Products Observed? dehalogenation Minimize Protic Impurities/ Change Ligand side_products->dehalogenation Yes purification_issue Optimize Purification Method side_products->purification_issue No

Caption: Decision tree for troubleshooting low-yield homocoupling reactions.

References

Technical Support Center: Reactions of 4-Bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during catalytic reactions involving 4-Bromo-2,5-difluorobenzonitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield or reaction failure in palladium-catalyzed reactions with 4-Bromo-2,5-difluorobenzonitrile?

A1: Low yields or reaction failures in palladium-catalyzed cross-coupling reactions of 4-Bromo-2,5-difluorobenzonitrile can often be attributed to catalyst decomposition or deactivation. Key factors include:

  • Catalyst Poisoning: Excess cyanide ions in cyanation reactions can poison the palladium catalyst by forming inactive complexes such as [(CN)4Pd]2-[1][2]. Other nucleophiles or impurities in the reaction mixture can also act as poisons.

  • Moisture: The presence of water can be particularly detrimental in cyanation reactions. It can lead to the hydrolysis of cyanide to form hydrogen cyanide (HCN), which is highly reactive towards Pd(0) and can form stable, inactive hydride complexes like [(CN)3PdH]2-[1][2]. In other cross-coupling reactions, water can facilitate undesired side reactions like hydrodehalogenation[3][4].

  • Ligand Degradation or Inappropriate Choice: The phosphine ligands used to stabilize the palladium catalyst can degrade, especially at elevated temperatures. The choice of ligand is also critical; bulky, electron-rich ligands are often required for challenging substrates to promote oxidative addition and stabilize the catalytic species.

  • High Temperatures: While necessary for some reactions, high temperatures can accelerate catalyst decomposition pathways, leading to the formation of inactive palladium black.

  • Oxygen: Exposure to oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.

Q2: How can I detect catalyst decomposition in my reaction?

A2: Visual observation of palladium black formation is a common indicator of catalyst decomposition. For a more detailed analysis, several analytical techniques can be employed:

  • NMR Spectroscopy: Can be used to identify the formation of inactive palladium complexes or ligand degradation products.

  • Mass Spectrometry (e.g., LC-MS): To monitor the reaction progress and identify byproducts that may result from catalyst deactivation pathways.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the palladium catalyst.

  • Transmission Electron Microscopy (TEM): To visualize the morphology of the catalyst and identify the formation of palladium nanoparticles or aggregates.

Q3: What are the best practices to prevent catalyst decomposition?

A3: To minimize catalyst decomposition, consider the following:

  • Use High-Purity Reagents: Ensure that 4-Bromo-2,5-difluorobenzonitrile, solvents, and other reagents are of high purity and free from potential catalyst poisons.

  • Maintain an Inert Atmosphere: Rigorously degas solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction to prevent oxygen contamination.

  • Optimize Reaction Conditions: Carefully screen reaction temperature, catalyst loading, and ligand-to-metal ratio. It is often advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Select the Appropriate Ligand: Use bulky, electron-rich phosphine ligands that are known to stabilize palladium catalysts in cross-coupling reactions.

  • Control Stoichiometry: In cyanation reactions, avoid a large excess of the cyanide source to minimize catalyst poisoning[1][2].

Troubleshooting Guides

Issue 1: Low or No Conversion in Palladium-Catalyzed Cyanation
Symptom Possible Cause Troubleshooting Step
Reaction stalls after initial conversion.Catalyst poisoning by excess cyanide.Use a slow-release source of cyanide or add the cyanide source portion-wise.
No reaction, starting material recovered.Presence of moisture leading to HCN formation and catalyst deactivation.Use anhydrous solvents and reagents. Dry all glassware thoroughly.
Formation of palladium black.Catalyst decomposition due to high temperature or ligand degradation.Lower the reaction temperature. Screen different, more robust ligands.
Inconsistent results between batches.Impurities in 4-Bromo-2,5-difluorobenzonitrile.Purify the starting material before use.
Issue 2: Significant Hydrodehalogenation in Cross-Coupling Reactions
Symptom Possible Cause Troubleshooting Step
Formation of 2,5-difluorobenzonitrile as a major byproduct.Presence of a hydrogen source (e.g., water, alcohol solvent).Use anhydrous solvents. Consider using a non-protic solvent.
Hydrodehalogenation competes with the desired coupling.Inefficient transmetalation or reductive elimination step.Screen different ligands to accelerate the desired catalytic cycle.
High reaction temperature promoting the side reaction.Optimize the temperature to favor the cross-coupling pathway.

Experimental Protocols

Protocol: General Procedure for Palladium-Catalyzed Cyanation of 4-Bromo-2,5-difluorobenzonitrile

This is a general guideline and may require optimization.

  • Preparation: In a glovebox or under a strict inert atmosphere, add 4-Bromo-2,5-difluorobenzonitrile (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry reaction vessel.

  • Reagent Addition: Add the cyanide source (e.g., Zn(CN)₂, 0.6 equiv.) and a dry, degassed solvent (e.g., DMF, DMAc).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter to remove inorganic salts. Wash the organic phase with an appropriate aqueous solution (e.g., aqueous sodium bicarbonate) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizing Catalyst Decomposition Pathways

The following diagrams illustrate key concepts in catalyst decomposition.

CatalystDeactivationCyanation Active_Catalyst Active Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Active_Catalyst->Oxidative_Addition Inactive_Pd_CN Inactive [(CN)4Pd]2- Active_Catalyst->Inactive_Pd_CN Excess CN- Inactive_Pd_H Inactive [(CN)3PdH]2- Active_Catalyst->Inactive_Pd_H HCN (from H2O) Pd_II_Complex Ar-Pd(II)(X)L_n Oxidative_Addition->Pd_II_Complex Transmetalation Transmetalation (CN-) Pd_II_Complex->Transmetalation Reductive_Elimination Reductive Elimination Pd_II_Complex->Reductive_Elimination Pd_II_Complex->Inactive_Pd_CN Excess CN- Transmetalation->Pd_II_Complex X/CN Exchange Product Ar-CN Reductive_Elimination->Product Product->Active_Catalyst Regenerates Catalyst

Caption: Palladium-catalyzed cyanation cycle and key deactivation pathways.

TroubleshootingFlowchart Start Low Reaction Yield Check_Palladium_Black Observe Palladium Black? Start->Check_Palladium_Black High_Temp High Temperature or Ligand Degradation Check_Palladium_Black->High_Temp Yes Check_Byproducts Analyze Byproducts (LC-MS/GC-MS) Check_Palladium_Black->Check_Byproducts No Optimize_Conditions Lower Temperature Screen Ligands High_Temp->Optimize_Conditions Hydrodehalogenation Hydrodehalogenation Product (Ar-H) Detected? Check_Byproducts->Hydrodehalogenation Yes No_Reaction Starting Material Recovered Check_Byproducts->No_Reaction No Moisture_Present Moisture Present Hydrodehalogenation->Moisture_Present Yes Other_Byproducts Other Byproducts Hydrodehalogenation->Other_Byproducts No Use_Anhydrous Use Anhydrous Conditions Moisture_Present->Use_Anhydrous Check_Purity Check Starting Material Purity Other_Byproducts->Check_Purity Check_Inertness Ensure Inert Atmosphere No_Reaction->Check_Inertness

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

References

Technical Support Center: Purification of 4-Bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of 4-Bromo-2,5-difluorobenzonitrile reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of 4-Bromo-2,5-difluorobenzonitrile?

A1: The most common impurities depend on the synthetic route. When synthesizing from 4-Bromo-2,5-difluorobenzaldehyde and a hydroxylamine reagent, the primary impurities are typically:

  • Unreacted 4-Bromo-2,5-difluorobenzaldehyde: The starting material may not have fully converted to the product.

  • 4-Bromo-2,5-difluorobenzaldehyde oxime: This is the intermediate formed during the reaction and its conversion to the nitrile may be incomplete.

Q2: How can I assess the purity of my crude 4-Bromo-2,5-difluorobenzonitrile?

A2: Thin-Layer Chromatography (TLC) is the most effective initial method to assess the purity of your crude product. By spotting your crude reaction mixture alongside the starting material (if available) on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the number of components. The desired product, being less polar than the aldehyde and oxime, should have a higher Retention Factor (Rf) value.

Q3: What is the recommended purification method for 4-Bromo-2,5-difluorobenzonitrile?

A3: The choice of purification method depends on the impurity profile and the desired final purity.

  • Recrystallization: This is a good option if the crude product is relatively pure (>90%) and the impurities have different solubility profiles.

  • Column Chromatography: This is the most versatile method for separating the product from multiple impurities, especially if the polarities of the components are significantly different.

Q4: My purified 4-Bromo-2,5-difluorobenzonitrile is an off-white or faint yellow crystalline powder. Is this normal?

A4: Yes, commercially available 4-Bromo-2,5-difluorobenzonitrile is often described as an off-white to faint lemon crystalline powder.[1] A slight coloration does not necessarily indicate significant impurity, but for applications requiring very high purity, further purification may be necessary.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Possible Cause Suggested Solution
Product does not dissolve in the hot solvent. The solvent is not polar enough, or an insufficient volume of solvent is used.Gradually add more of the hot solvent until the product dissolves. If it still does not dissolve, try a more polar solvent system.
Product oils out instead of crystallizing upon cooling. The solution is supersaturated, the cooling is too rapid, or the solvent has a boiling point that is too high.Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the product is less soluble, and allow it to cool slowly. Seeding with a pure crystal can also induce crystallization.
No crystals form upon cooling. The solution is too dilute, or the product is highly soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent and then cool again. Alternatively, add a non-solvent (a solvent in which the product is poorly soluble) dropwise to the solution until it becomes slightly turbid, then warm until clear and cool slowly.
Crystals are colored. Colored impurities are trapped in the crystal lattice.The colored impurity may have similar solubility. Consider a pre-purification step like a charcoal treatment of the hot solution before filtration and cooling, or opt for column chromatography.
Column Chromatography Troubleshooting
Issue Possible Cause Suggested Solution
Poor separation of spots on TLC. The solvent system is not optimal.Adjust the polarity of the eluent. If the spots are all near the baseline, increase the polarity (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If the spots are all near the solvent front, decrease the polarity.
Product elutes with impurities. The polarity difference between the product and the impurity is small.Use a shallower solvent gradient during elution. If using a single solvent mixture, try a less polar system to increase the separation on the column. Ensure the column is not overloaded with the crude product.
Streaking of spots on TLC or column. The compound may be too polar for the solvent system, or it could be acidic or basic, leading to strong interaction with the silica gel. The column may also be overloaded.Add a small amount of a modifier to the eluent. For acidic compounds, a small amount of acetic acid can help. For basic compounds, a small amount of triethylamine can be beneficial. Reduce the amount of sample loaded onto the column.
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the solvent system. For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[2]

Experimental Protocols

Thin-Layer Chromatography (TLC) for Purity Assessment

This protocol provides a general method for assessing the purity of 4-Bromo-2,5-difluorobenzonitrile.

Materials:

  • Silica gel TLC plates with UV indicator (e.g., F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent: A starting point is 10-30% ethyl acetate in hexanes.

  • UV lamp (254 nm)

Procedure:

  • Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber.

  • On the TLC plate, lightly draw a starting line with a pencil about 1 cm from the bottom.

  • Dissolve a small sample of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved crude product on the starting line. If available, spot the starting aldehyde as a reference.

  • Place the TLC plate in the developing chamber, ensuring the solvent level is below the starting line. Cover the chamber.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and let it dry.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). The product, 4-Bromo-2,5-difluorobenzonitrile, is expected to be less polar and thus have a higher Rf value than the starting aldehyde and the oxime intermediate.

Recrystallization Protocol (Starting Point)

Based on protocols for similar compounds, a mixed solvent system is a good starting point.

Materials:

  • Crude 4-Bromo-2,5-difluorobenzonitrile

  • Solvent system: A mixture of a good solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) and a poor solvent (e.g., hexanes or petroleum ether).

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent and heat the mixture gently with swirling until the solid dissolves.

  • While the solution is still warm, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).

  • If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum.

Column Chromatography Protocol

This is a general protocol for the purification of moderately polar organic compounds.

Materials:

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Eluent: A starting point is a gradient of 5% to 20% ethyl acetate in hexanes. The optimal eluent should give the product an Rf of ~0.3 on TLC.

  • Crude 4-Bromo-2,5-difluorobenzonitrile

  • Collection tubes

Procedure:

  • Prepare the column by packing it with silica gel in the initial, low-polarity eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Begin eluting with the low-polarity solvent mixture, collecting fractions in test tubes.

  • Gradually increase the polarity of the eluent as the column runs.

  • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Data Presentation

Table 1: Purity and Physical Properties

Compound Typical Purity Physical Form Molecular Weight ( g/mol )
4-Bromo-2,5-difluorobenzonitrile≥95 - 97%Solid, off-white to faint yellow crystals218.00

Visualizations

PurificationWorkflow start Crude Reaction Product tlc_check Assess Purity by TLC start->tlc_check decision Impurity Profile? tlc_check->decision recrystallization Recrystallization decision->recrystallization Mainly one impurity, significantly different solubility chromatography Column Chromatography decision->chromatography Multiple impurities or similar polarity to product pure_product Pure 4-Bromo-2,5-difluorobenzonitrile recrystallization->pure_product chromatography->pure_product

Caption: Workflow for selecting a purification method.

ColumnChromatography cluster_elution Eluted Fractions column Silica Gel (Stationary Phase) Start: Low Polarity Eluent Crude Mixture (Aldehyde, Oxime, Nitrile) Elution with Increasing Polarity fraction1 Fraction 1: Unreacted Aldehyde (More Polar) column:f2->fraction1 Early Fractions fraction3 Fraction 3: 4-Bromo-2,5-difluorobenzonitrile (Less Polar) column:f2->fraction3 Later Fractions fraction2 Fraction 2: Oxime Intermediate (Intermediate Polarity)

Caption: Conceptual diagram of column chromatography separation.

References

Technical Support Center: Column Chromatography of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing column chromatography of fluorinated aromatic compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of fluorinated aromatic compounds in a question-and-answer format.

Issue: Poor Peak Shape (Tailing or Splitting)

Q1: My peaks are tailing. What are the common causes and solutions?

A1: Peak tailing is a common issue in chromatography. For fluorinated aromatic compounds, several factors can contribute to this problem:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Fluorinated compounds can interact with active sites on silica-based columns.

    • Solution:

      • Mobile Phase Modification: Adding a small amount of a polar solvent or an acidic/basic modifier to the mobile phase can help to mask these active sites. For example, adding trifluoroacetic acid (TFA) to the mobile phase is a common practice.[1]

      • Alternative Stationary Phase: Consider using a column with a different stationary phase, such as a pentafluorophenyl (PFP) column, which can offer different selectivity and reduce unwanted interactions.[2][3]

  • Column Overload: Injecting too much sample onto the column can lead to peak tailing.

    • Solution: Reduce the sample concentration or injection volume.

  • Contamination: Contamination on the column frit or at the head of the column can disrupt the sample band, leading to poor peak shape.

    • Solution:

      • Sample Filtration: Filter your sample before injection to remove any particulate matter.

      • Guard Column: Use a guard column to protect the analytical column from strongly retained impurities.

      • Column Washing: If contamination is suspected, flush the column with a strong solvent.

Q2: My peaks are splitting into two or more peaks. What could be the reason?

A2: Peak splitting can be a frustrating problem. Here are some potential causes and their solutions:

  • Co-elution: The split peak may actually be two different compounds eluting very close to each other.[4]

    • Solution:

      • Method Optimization: Adjust the mobile phase composition, gradient, or temperature to improve the resolution between the two peaks.

      • Column Selection: A column with a different selectivity, such as a PFP column, may be able to separate the co-eluting compounds.[2][3]

  • Column Void or Channeling: A void at the head of the column or uneven packing can cause the sample to travel through different paths, resulting in a split peak.[5][6]

    • Solution: This usually indicates a problem with the column itself. Replacing the column is often the best solution.[5]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.[7]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.

  • On-Column Degradation: The analyte may be degrading on the column, leading to the appearance of extra peaks.

    • Solution:

      • Mobile Phase pH: Ensure the mobile phase pH is within the stability range of your compound.

      • Temperature: Lowering the column temperature may reduce degradation.

Troubleshooting Workflow for Peak Splitting

References

Technical Support Center: Synthesis of 4-Bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 4-Bromo-2,5-difluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 4-Bromo-2,5-difluorobenzonitrile, particularly when using a Sandmeyer reaction?

A1: When synthesizing 4-Bromo-2,5-difluorobenzonitrile from 4-bromo-2,5-difluoroaniline via a Sandmeyer reaction, the two most prevalent impurities are:

  • 4-Bromo-2,5-difluorophenol: This forms when the intermediate diazonium salt reacts with water. This reaction is often accelerated by elevated temperatures.

  • 4-Bromo-2,5-difluorobenzamide: This is a result of the hydrolysis of the nitrile functional group of the final product. The hydrolysis can occur under acidic or basic conditions, especially during workup or purification if conditions are not carefully controlled.

Q2: My reaction mixture is showing a dark coloration. Is this normal?

A2: The formation of diazonium salts and their subsequent reactions can sometimes produce colored byproducts, including azo compounds, especially if there is unreacted starting aniline. While some coloration can be expected, a very dark or tarry mixture may indicate significant decomposition of the diazonium salt or other side reactions. It is crucial to maintain low temperatures (0-5 °C) during the diazotization step to minimize decomposition.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, product, and major impurities. By comparing the spots of the reaction mixture with the starting material, you can determine when the starting aniline has been consumed.

Q4: What are the recommended storage conditions for 4-Bromo-2,5-difluorobenzonitrile?

A4: 4-Bromo-2,5-difluorobenzonitrile is typically a solid at room temperature. It should be stored in a tightly sealed container in a cool, dry place.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis and purification of 4-Bromo-2,5-difluorobenzonitrile.

Problem 1: Low Yield of 4-Bromo-2,5-difluorobenzonitrile
Potential Cause Troubleshooting Step
Incomplete diazotization of 4-bromo-2,5-difluoroaniline.Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the aniline.
Decomposition of the diazonium salt.Use the freshly prepared diazonium salt immediately in the subsequent cyanation step. Avoid allowing the diazonium salt solution to warm up.
Inefficient cyanation reaction.Ensure the copper(I) cyanide is of good quality. The reaction may benefit from gentle heating, but this should be carefully controlled to avoid decomposition of the product.
Loss of product during workup.Be cautious during extraction and washing steps. Ensure the pH is appropriately adjusted to keep the product in the organic phase. Minimize the amount of solvent used for extraction to avoid difficulties during solvent removal.
Problem 2: Presence of 4-Bromo-2,5-difluorophenol Impurity
Potential Cause Troubleshooting Step
Reaction of the diazonium salt with water.Maintain a low reaction temperature (0-5 °C) throughout the diazotization and Sandmeyer reaction. Add the diazonium salt solution to the copper cyanide solution without undue delay.
Purification Strategy
Column Chromatography4-Bromo-2,5-difluorophenol is more polar than the desired nitrile product. It can be effectively separated by silica gel column chromatography using a non-polar eluent system, such as a gradient of hexane and ethyl acetate. The nitrile will elute before the phenol.
Base WashDuring the workup, washing the organic layer with a dilute aqueous base (e.g., 1M NaOH) can help remove the acidic phenolic impurity by converting it to its water-soluble salt. Care must be taken to avoid hydrolysis of the nitrile product.
Problem 3: Presence of 4-Bromo-2,5-difluorobenzamide Impurity
Potential Cause Troubleshooting Step
Hydrolysis of the nitrile group during workup or purification.Avoid prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures. Neutralize the reaction mixture promptly during workup.
Purification Strategy
Column ChromatographyThe amide is significantly more polar than the nitrile. Silica gel column chromatography with a hexane/ethyl acetate eluent system will effectively separate the two compounds, with the nitrile eluting first.
RecrystallizationRecrystallization from a suitable solvent can be effective. Since the amide has different solubility properties, it may be removed in the mother liquor or through selective crystallization.

Experimental Protocols

Purification by Column Chromatography

This protocol provides a general guideline for the purification of crude 4-Bromo-2,5-difluorobenzonitrile containing less polar and more polar impurities.

Materials:

  • Crude 4-Bromo-2,5-difluorobenzonitrile

  • Silica gel (60-120 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • TLC Analysis: First, analyze your crude product by TLC to determine a suitable eluent system. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to achieve good separation between the product and impurities. The desired product should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column. Allow the silica to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 100% hexane or a high hexane/ethyl acetate ratio).

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. This will allow for the separation of compounds with different polarities.

  • Fraction Collection: Collect fractions in separate test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions containing the 4-Bromo-2,5-difluorobenzonitrile and remove the solvent under reduced pressure to obtain the purified product.

Purification by Recrystallization

This is a general protocol that may need optimization for your specific impurity profile.

Materials:

  • Crude 4-Bromo-2,5-difluorobenzonitrile

  • A suitable solvent (e.g., isopropanol, ethanol, or a mixture of solvents like hexane/ethyl acetate)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Buchner funnel and filter flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 4-Bromo-2,5-difluorobenzonitrile in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.

Visualizations

cluster_synthesis Synthesis of 4-Bromo-2,5-difluorobenzonitrile cluster_troubleshooting Troubleshooting Impurities cluster_purification Purification Strategy Start Start Reaction Reaction Start->Reaction Sandmeyer Reaction Crude Product Crude Product Impurity_Check Impurity Detected? Crude Product->Impurity_Check Reaction->Crude Product Workup Phenol_Impurity Phenolic Impurity (4-Bromo-2,5-difluorophenol) Impurity_Check->Phenol_Impurity Yes Amide_Impurity Amide Impurity (4-Bromo-2,5-difluorobenzamide) Impurity_Check->Amide_Impurity Yes Other_Impurity Other Impurities Impurity_Check->Other_Impurity Yes Purification Purification Impurity_Check->Purification No Column_Chromatography Column Chromatography Phenol_Impurity->Column_Chromatography More Polar Amide_Impurity->Column_Chromatography Much More Polar Other_Impurity->Column_Chromatography Recrystallization Recrystallization Other_Impurity->Recrystallization Purification->Column_Chromatography Purification->Recrystallization Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Troubleshooting workflow for impurity removal in 4-Bromo-2,5-difluorobenzonitrile synthesis.

cluster_column Column Chromatography Workflow Start Start with Crude Product TLC 1. TLC Analysis (Determine Eluent) Start->TLC Packing 2. Pack Column (Silica Gel Slurry) TLC->Packing Loading 3. Load Sample (Minimal Solvent) Packing->Loading Elution 4. Elute with Gradient (e.g., Hexane -> Hexane/EtOAc) Loading->Elution Collection 5. Collect Fractions Elution->Collection Monitoring 6. Monitor by TLC Collection->Monitoring Monitoring->Collection Continue elution Combine 7. Combine Pure Fractions Monitoring->Combine Fractions are pure Evaporation 8. Evaporate Solvent Combine->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Experimental workflow for purification by column chromatography.

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 4-Bromo-2,5-difluorobenzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce 4-Bromo-2,5-difluorobenzonitrile?

A1: 4-Bromo-2,5-difluorobenzonitrile can be synthesized through several key pathways:

  • From 4-Bromo-2,5-difluorobenzoic acid: This is a two-step process involving the conversion of the carboxylic acid to 4-bromo-2,5-difluorobenzamide, followed by dehydration to the desired nitrile.[1]

  • Via Sandmeyer Reaction: Starting from 4-Bromo-2,5-difluoroaniline, a diazonium salt is formed and subsequently converted to the nitrile using a copper(I) cyanide catalyst.[2][3][4] This is a classic and versatile method for introducing a cyano group onto an aromatic ring.

  • From 4-Bromo-2,5-difluorobenzaldehyde: The aldehyde can be converted to an oxime, which is then dehydrated to form the nitrile.[5]

  • Cyanation of 1,4-dibromo-2,5-difluorobenzene: This route involves the direct displacement of a bromine atom with a cyanide group, typically using a palladium or copper catalyst.

Q2: What are the key safety precautions to consider when working with the reagents for this synthesis?

A2: Several reagents used in the synthesis of 4-Bromo-2,5-difluorobenzonitrile are hazardous. It is crucial to consult the Safety Data Sheet (SDS) for each chemical before use.[6] Key hazards include:

  • Cyanide Salts (e.g., CuCN, KCN, NaCN): Highly toxic if ingested, inhaled, or in contact with skin. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

  • Thionyl Chloride (SOCl₂): Corrosive and reacts violently with water. It is a lachrymator and can cause severe burns. Handle only in a fume hood with appropriate PPE.

  • Phosphoryl Chloride (POCl₃): Similar to thionyl chloride, it is corrosive and reacts with water. Handle with extreme care in a fume hood.

  • Diazonium Salts: Can be explosive when isolated in a dry state. It is highly recommended to use them in solution without isolation.[4] Reactions should be conducted at low temperatures (typically 0-5 °C) to minimize decomposition.[7]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system should be developed to achieve good separation between the starting material, intermediates, and the final product. The spots can be visualized under UV light. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 4-Bromo-2,5-difluorobenzonitrile.

Synthesis via Sandmeyer Reaction from 4-Bromo-2,5-difluoroaniline
Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete diazotization of the aniline.Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite.[7] Use fresh sodium nitrite. Test for excess nitrous acid using starch-iodide paper to confirm the completion of diazotization.
Decomposition of the diazonium salt.Keep the temperature of the diazonium salt solution low at all times. Use the diazonium salt immediately after its preparation.
Inefficient copper catalyst.Use a freshly prepared, high-purity copper(I) cyanide catalyst. Ensure the catalyst is not oxidized to copper(II).
Formation of Phenolic Byproducts Reaction of the diazonium salt with water.[7]Maintain a low reaction temperature. Ensure the reaction medium is sufficiently acidic to suppress the reaction with water.
Formation of Azo Compounds Coupling of the diazonium salt with the starting aniline.Maintain a slight excess of nitrous acid to ensure all the aniline is converted to the diazonium salt.
Synthesis via Dehydration of 4-Bromo-2,5-difluorobenzamide
Problem Potential Cause Troubleshooting Steps
Incomplete Dehydration Inefficient dehydrating agent.Use a powerful dehydrating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). Ensure the reagent is fresh and not decomposed.
Insufficient reaction temperature or time.The reaction with POCl₃ is typically carried out at elevated temperatures (e.g., 80°C for 2 hours).[1] Optimize the reaction time by monitoring the reaction progress using TLC.
Formation of Impurities Side reactions caused by the dehydrating agent.Purify the crude product by recrystallization or column chromatography to remove any byproducts.
Low Yield of Amide Intermediate Incomplete conversion of the carboxylic acid.Use an excess of the aminating agent (e.g., ammonia). Ensure the activation of the carboxylic acid (e.g., with thionyl chloride) is complete before adding the amine source.

Experimental Protocols

Synthesis of 4-Bromo-2,5-difluorobenzonitrile from 4-Bromo-2,5-difluorobenzoic Acid

This two-step protocol is adapted from a known synthetic route.[1]

Step 1: Synthesis of 4-Bromo-2,5-difluorobenzamide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-2,5-difluorobenzoic acid in an excess of thionyl chloride.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux and stir until the solid dissolves and the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in a suitable organic solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

  • Continue stirring until the reaction is complete.

  • Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 4-bromo-2,5-difluorobenzamide, which can be purified by recrystallization.

Step 2: Dehydration of 4-Bromo-2,5-difluorobenzamide to 4-Bromo-2,5-difluorobenzonitrile

  • In a round-bottom flask, add the 4-bromo-2,5-difluorobenzamide obtained from the previous step.

  • Add an excess of phosphoryl chloride.

  • Heat the mixture to 80°C and stir for approximately 2 hours (monitor by TLC).[1]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 4-bromo-2,5-difluorobenzonitrile.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Representative Yields for Sandmeyer Bromination Reactions

Starting AnilineCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
4-FluoroanilineCuBr/HBrWater100-120Moderate[2]
4-FluoroanilineCuBr/Dibenzo-18-crown-6Acetonitrile20-25HighRecent trends in the chemistry of Sandmeyer reaction: a review
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylatet-BuONO/CuBr₂AcetonitrileRoom Temp71Recent trends in the chemistry of Sandmeyer reaction: a review
3-Amino-5-methylisoxazolet-BuONO/CuBr₂Acetonitrile6559Recent trends in the chemistry of Sandmeyer reaction: a review

Visualizations

Synthesis_Workflow cluster_route1 Route 1: From Carboxylic Acid cluster_route2 Route 2: Sandmeyer Reaction A1 4-Bromo-2,5-difluorobenzoic Acid A2 4-Bromo-2,5-difluorobenzamide A1->A2 SOCl₂, NH₄OH A3 4-Bromo-2,5-difluorobenzonitrile A2->A3 POCl₃ B1 4-Bromo-2,5-difluoroaniline B2 Diazonium Salt B1->B2 NaNO₂, H⁺ B3 4-Bromo-2,5-difluorobenzonitrile B2->B3 CuCN

Caption: Alternative synthetic routes for 4-Bromo-2,5-difluorobenzonitrile.

Troubleshooting_Logic Start Low Product Yield Q1 Check Diazotization Step (Sandmeyer Route) Start->Q1 A1_Yes Incomplete Q1->A1_Yes Yes A1_No Complete Q1->A1_No No Sol1 Optimize Temp (0-5°C) Use fresh NaNO₂ Starch-Iodide Test A1_Yes->Sol1 Q2 Check Dehydration Step (Amide Route) A1_No->Q2 A2_Yes Incomplete Q2->A2_Yes Yes A2_No Complete Q2->A2_No No Sol2 Use fresh POCl₃/SOCl₂ Increase Temp/Time A2_Yes->Sol2 Q3 Check Catalyst Activity (Sandmeyer/Cyanation) A2_No->Q3 A3_Yes Suspect Q3->A3_Yes Yes Sol3 Use fresh Cu(I) salt Ensure anhydrous conditions A3_Yes->Sol3

Caption: A logical workflow for troubleshooting low yield issues.

References

Navigating the Challenges of Dehalogenation: A Technical Support Center for 4-Bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in mitigating the common yet often problematic dehalogenation of 4-Bromo-2,5-difluorobenzonitrile during synthetic transformations. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this versatile building block in complex molecular architectures.

Dehalogenation, the undesired removal of a halogen atom and its replacement with a hydrogen atom, is a frequent side reaction encountered in cross-coupling and other metal-catalyzed reactions involving aryl halides. In the case of 4-Bromo-2,5-difluorobenzonitrile, an electron-deficient substrate, this side reaction can be particularly prevalent, leading to reduced yields of the desired product and complicating purification processes. This support center aims to provide practical solutions to overcome this synthetic hurdle.

Troubleshooting Guide: Minimizing Dehalogenation of 4-Bromo-2,5-difluorobenzonitrile

This section addresses common issues encountered during reactions with 4-Bromo-2,5-difluorobenzonitrile and offers targeted solutions.

Issue 1: Significant formation of 2,5-difluorobenzonitrile as a byproduct.

This is a clear indication of hydrodehalogenation. The primary suspect is often the reaction conditions, including the choice of catalyst, base, and solvent.

Parameter Potential Cause of Dehalogenation Recommended Solution Rationale
Catalyst System Highly active palladium catalysts can sometimes favor the dehalogenation pathway.Screen a panel of palladium catalysts and ligands. Consider using less active but more selective catalysts. For Suzuki reactions, palladium acetate with a bulky, electron-rich phosphine ligand like SPhos or XPhos can be effective.Bulky ligands can sterically hinder the approach of hydride sources to the palladium center, thus disfavoring the dehalogenation pathway.
Base Strong bases, particularly alkoxides (e.g., NaOtBu, KOtBu), can act as hydride donors or promote the formation of palladium-hydride species.Use weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).These bases are less likely to generate hydride species that lead to the reduction of the aryl bromide.
Solvent Protic solvents (e.g., alcohols) can serve as a source of hydrogen.Employ aprotic solvents like dioxane, tetrahydrofuran (THF), or toluene.Aprotic solvents minimize the availability of protons that can participate in the dehalogenation process.
Temperature High reaction temperatures can increase the rate of dehalogenation.Optimize the reaction temperature. Aim for the lowest temperature at which the desired reaction proceeds at a reasonable rate.Lowering the temperature can often selectively slow down the undesired dehalogenation reaction more than the desired cross-coupling.
Water Content While often necessary for the efficiency of some cross-coupling reactions (e.g., Suzuki), excessive water can be a proton source.Carefully control the amount of water in the reaction. Use anhydrous solvents and reagents where appropriate, and consider adding a specific, controlled amount of water if required for the reaction mechanism.Optimizing the water content can strike a balance between promoting the desired reaction and minimizing dehalogenation.

Issue 2: Low or no conversion of 4-Bromo-2,5-difluorobenzonitrile.

This may be related to catalyst deactivation or suboptimal reaction conditions that do not favor the desired transformation.

Parameter Potential Cause of Low Conversion Recommended Solution Rationale
Catalyst Activity The chosen catalyst may not be active enough under the reaction conditions.Switch to a more active palladium precatalyst or a more effective ligand.A more active catalyst can promote the desired reaction pathway over competing deactivation or side reactions.
Reaction Time The reaction may not have been allowed to proceed to completion.Monitor the reaction progress closely using techniques like TLC, GC, or LC-MS and extend the reaction time if necessary.Ensuring the reaction reaches completion is crucial for maximizing the yield of the desired product.
Reagent Purity Impurities in the starting materials or reagents can inhibit the catalyst.Use high-purity 4-Bromo-2,5-difluorobenzonitrile and other reagents.Impurities can poison the catalyst and hinder the reaction.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Bromo-2,5-difluorobenzonitrile prone to dehalogenation?

A1: The presence of three electron-withdrawing groups (two fluorine atoms and a nitrile group) on the benzene ring makes the carbon atom attached to the bromine highly electrophilic. This increased electrophilicity makes the C-Br bond more susceptible to cleavage, including reductive cleavage that leads to dehalogenation.

Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: The most common mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in the reaction mixture, such as the base, solvent, or even trace amounts of water. The Pd-H species can then react with the aryl-palladium intermediate in a process called reductive elimination to yield the dehalogenated product.

Q3: Can the choice of boronic acid in a Suzuki coupling influence the extent of dehalogenation?

A3: Yes. A highly reactive boronic acid can undergo transmetalation with the palladium center more rapidly, which can outcompete the dehalogenation pathway. Conversely, a sluggish transmetalation can allow more time for the dehalogenation side reaction to occur. Ensuring the purity and reactivity of the boronic acid is crucial.

Q4: Are there any specific recommendations for lithium-halogen exchange with 4-Bromo-2,5-difluorobenzonitrile?

A4: Lithium-halogen exchange is a very fast reaction. To prevent side reactions, it is typically performed at very low temperatures (e.g., -78 °C or lower) in an aprotic solvent like THF or diethyl ether. The addition of the organolithium reagent (e.g., n-BuLi or t-BuLi) should be done slowly and carefully to control the exotherm. The resulting aryllithium species is highly reactive and should be quenched with the desired electrophile at low temperature.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol provides a general method for the Suzuki-Miyaura coupling of 4-Bromo-2,5-difluorobenzonitrile with an arylboronic acid, optimized to reduce the incidence of hydrodehalogenation.

  • Reagents:

    • 4-Bromo-2,5-difluorobenzonitrile (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

    • Anhydrous 1,4-dioxane

    • Degassed water

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-2,5-difluorobenzonitrile, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe. The optimal solvent ratio may need to be determined empirically.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Controlled Dehalogenation

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 4-Bromo-2,5-difluorobenzonitrile, with conditions selected to suppress the dehalogenation side reaction.

  • Reagents:

    • 4-Bromo-2,5-difluorobenzonitrile (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (1-2 mol%)

    • XPhos (2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ and XPhos to an oven-dried Schlenk flask.

    • Add 4-Bromo-2,5-difluorobenzonitrile, the amine, and NaOtBu.

    • Add anhydrous toluene.

    • Seal the flask and heat the mixture to 80-110 °C with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction carefully with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Visualizing Reaction Pathways

To further aid in understanding the chemical processes involved, the following diagrams illustrate key reaction pathways and logical relationships in troubleshooting dehalogenation.

Dehalogenation_Troubleshooting start Dehalogenation Observed catalyst Catalyst System start->catalyst Evaluate base Base Selection start->base Evaluate solvent Solvent Choice start->solvent Evaluate temperature Reaction Temperature start->temperature Evaluate solution Minimized Dehalogenation catalyst->solution Use bulky, electron-rich ligands (e.g., SPhos) base->solution Switch to weaker inorganic bases (e.g., K2CO3) solvent->solution Use aprotic solvents (e.g., Dioxane, THF) temperature->solution Lower reaction temperature

Caption: A logical workflow for troubleshooting dehalogenation.

Suzuki_Dehalogenation_Pathway ArPdBr Ar-Pd(II)-Br (Oxidative Addition Product) ArPdH Ar-Pd(II)-H ArPdBr->ArPdH Reaction with Pd-H Transmetalation Transmetalation ArPdBr->Transmetalation PdH Pd-H Species (from base, solvent, H2O) PdH->ArPdH DehalogenatedProduct Ar-H (Dehalogenated Byproduct) ArPdH->DehalogenatedProduct Reductive Elimination ArBOH2 Ar'-B(OH)2 ArBOH2->Transmetalation ArPdAr Ar-Pd(II)-Ar' Transmetalation->ArPdAr CouplingProduct Ar-Ar' (Desired Product) ArPdAr->CouplingProduct Reductive Elimination

Caption: Competing pathways in Suzuki coupling leading to desired product vs. dehalogenation.

This technical support center will be continuously updated with new data and protocols as they become available, ensuring that the scientific community has access to the most current and effective methods for utilizing 4-Bromo-2,5-difluorobenzonitrile in their research and development endeavors.

Technical Support Center: Hydrolysis of 4-Bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the hydrolysis of 4-Bromo-2,5-difluorobenzonitrile to its corresponding amide or carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the hydrolysis of 4-Bromo-2,5-difluorobenzonitrile?

The hydrolysis of 4-Bromo-2,5-difluorobenzonitrile can yield two primary products depending on the reaction conditions:

  • 4-Bromo-2,5-difluorobenzamide: This is the intermediate product formed from the partial hydrolysis of the nitrile group.

  • 4-Bromo-2,5-difluorobenzoic acid: This is the final product resulting from the complete hydrolysis of the nitrile group.

Q2: What are the common methods for hydrolyzing 4-Bromo-2,5-difluorobenzonitrile?

The hydrolysis is typically carried out under acidic or basic conditions.[1][2][3]

  • Acid-catalyzed hydrolysis: This method generally leads to the formation of the carboxylic acid.[1][4][5][6] Strong acids like sulfuric acid or hydrochloric acid are commonly used, often at elevated temperatures.[3][4][5] The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.[7][8][9]

  • Base-catalyzed hydrolysis: This method can be controlled to yield either the amide or the carboxylate salt.[6][10] Using milder conditions (e.g., lower temperatures, shorter reaction times) can favor the formation of the amide.[6][11] Harsher conditions (e.g., higher temperatures, prolonged reaction times) will lead to the carboxylic acid.[6] The reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon.[12][13][14] The resulting carboxylate salt needs to be neutralized with acid in a separate step to obtain the carboxylic acid.[1]

Q3: Are there any potential side reactions to be aware of during the hydrolysis of 4-Bromo-2,5-difluorobenzonitrile?

While not explicitly documented for this specific molecule in the search results, general knowledge of reactions involving halogenated aromatic compounds suggests potential side reactions under harsh hydrolysis conditions:

  • Dehalogenation: Although typically challenging, prolonged exposure to strong acids or bases at high temperatures could potentially lead to the replacement of the bromine or fluorine atoms with a hydroxyl group or hydrogen.

  • Decomposition: At very high temperatures, degradation of the starting material or product may occur.

It is crucial to carefully monitor the reaction to minimize these potential side reactions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Incomplete conversion of the nitrile 1. Insufficient reaction time or temperature.2. Inadequate concentration of acid or base catalyst.3. Poor solubility of the starting material.1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC.2. Increase the concentration of the acid or base. For base-catalyzed hydrolysis, ensure at least a stoichiometric amount of base is used for complete conversion to the carboxylate.3. Use a co-solvent (e.g., ethanol, THF) to improve solubility.
Formation of a mixture of amide and carboxylic acid 1. Reaction conditions are intermediate between those required for partial and complete hydrolysis.2. Non-homogenous reaction mixture.1. To isolate the amide, use milder conditions (e.g., lower temperature, shorter time). To obtain the carboxylic acid, use more forcing conditions (e.g., higher temperature, longer time, higher catalyst concentration).[6]2. Ensure efficient stirring to maintain a homogenous reaction mixture.
Low yield of the desired product 1. Product degradation under harsh conditions.2. Loss of product during work-up and purification.3. Potential side reactions.1. Optimize reaction conditions to be as mild as possible while still achieving complete conversion.2. Ensure proper pH adjustment during extraction. For the carboxylic acid, acidify the aqueous layer to a low pH (e.g., pH 1-2) to ensure complete precipitation or extraction. Back-extract the organic layers to recover any dissolved product.3. Analyze the crude reaction mixture by LC-MS or GC-MS to identify any major byproducts and adjust reaction conditions accordingly.
Difficulty in purifying the product 1. Presence of unreacted starting material or intermediate amide.2. Formation of byproducts with similar polarity to the product.1. Optimize the reaction to drive it to completion. If a mixture is obtained, consider chromatographic separation.2. Recrystallization is often an effective purification method for solid products. Experiment with different solvent systems. If recrystallization is ineffective, column chromatography may be necessary.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis to 4-Bromo-2,5-difluorobenzoic acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-Bromo-2,5-difluorobenzonitrile (1.0 eq).

  • Reagent Addition: Add a 3:1 mixture of concentrated sulfuric acid and water.

  • Reaction Conditions: Heat the mixture to reflux (typically 100-120 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. The solid product will precipitate out.

  • Purification: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Base-Catalyzed Hydrolysis to 4-Bromo-2,5-difluorobenzamide (Milder Conditions)
  • Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-2,5-difluorobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or tert-butanol.[15]

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 2-4 eq of 20% NaOH). Some protocols suggest the use of hydrogen peroxide in an alkaline solution for a mild conversion to the amide.[11]

  • Reaction Conditions: Heat the mixture at a moderate temperature (e.g., 40-60 °C) for 2-6 hours. Monitor the reaction closely by TLC or HPLC to avoid over-hydrolysis to the carboxylic acid.

  • Work-up: Cool the reaction mixture and pour it into cold water. The amide product, being less soluble than the corresponding carboxylate, may precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent can be used for further purification.

Data Summary

The following table summarizes typical reaction conditions for nitrile hydrolysis. Note that optimal conditions for 4-Bromo-2,5-difluorobenzonitrile may need to be determined empirically.

Reaction Catalyst Solvent Temperature (°C) Typical Reaction Time (h) Primary Product
Acid HydrolysisH₂SO₄ or HClWater100 - 1204 - 12Carboxylic Acid
Base HydrolysisNaOH or KOHWater/Ethanol80 - 1002 - 8Carboxylic Acid
Mild Base HydrolysisNaOH or KOHt-Butanol/Water40 - 602 - 6Amide
Mild Base Hydrolysis with H₂O₂NaOH/H₂O₂Ethanol/WaterRoom Temp - 501 - 4Amide

Visualizations

Hydrolysis Pathway

Hydrolysis_Pathway Start 4-Bromo-2,5-difluorobenzonitrile Amide 4-Bromo-2,5-difluorobenzamide Start->Amide Partial Hydrolysis (H+ or OH-) CarboxylicAcid 4-Bromo-2,5-difluorobenzoic acid Amide->CarboxylicAcid Complete Hydrolysis (H+ or OH-)

Caption: General hydrolysis pathway of 4-Bromo-2,5-difluorobenzonitrile.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start: Hydrolysis of 4-Bromo-2,5-difluorobenzonitrile CheckConversion Check Reaction Progress (TLC/HPLC) Start->CheckConversion Incomplete Incomplete Conversion? CheckConversion->Incomplete Mixture Mixture of Products? Incomplete->Mixture No AdjustConditions Increase Time/Temp or Catalyst Conc. Incomplete->AdjustConditions Yes Purification Purification Issues? Mixture->Purification No ModifyConditions Adjust Conditions for Selectivity (Milder for Amide, Harsher for Acid) Mixture->ModifyConditions Yes Success Successful Hydrolysis Purification->Success No OptimizePurification Optimize Recrystallization or use Chromatography Purification->OptimizePurification Yes AdjustConditions->CheckConversion ModifyConditions->Start OptimizePurification->Success

Caption: A logical workflow for troubleshooting common hydrolysis issues.

References

Stability of 4-Bromo-2,5-difluorobenzonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of 4-Bromo-2,5-difluorobenzonitrile under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general storage and handling recommendations for 4-Bromo-2,5-difluorobenzonitrile?

A1: 4-Bromo-2,5-difluorobenzonitrile is a solid crystalline powder at room temperature.[1][2] It should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[3] It is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

Q2: Is 4-Bromo-2,5-difluorobenzonitrile stable under typical cross-coupling reaction conditions?

A2: Yes, 4-Bromo-2,5-difluorobenzonitrile is a versatile building block frequently used in various palladium-catalyzed cross-coupling reactions, indicating its stability under these conditions.[5] It is commonly employed in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Q3: Can the nitrile group in 4-Bromo-2,5-difluorobenzonitrile be hydrolyzed to a carboxylic acid?

A3: Yes, the nitrile group can be hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions, typically by heating under reflux.[6][7] Strong acids like hydrochloric acid or sulfuric acid, or strong bases like sodium hydroxide are used to facilitate the hydrolysis.[6][8] Under acidic conditions, the reaction yields the free carboxylic acid and the corresponding ammonium salt.[6] Under basic conditions, the salt of the carboxylic acid is formed, and ammonia gas is liberated.[6] Subsequent acidification is necessary to obtain the free carboxylic acid.[6]

Q4: Is it possible to reduce the nitrile group of 4-Bromo-2,5-difluorobenzonitrile?

Q5: Are the fluorine atoms on the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr)?

A5: The presence of the electron-withdrawing nitrile group can activate the aromatic ring for nucleophilic aromatic substitution (SNAr).[12][13] Generally, SNAr reactions on aryl halides are favored when strong electron-withdrawing groups are present on the ring.[13] The fluorine atoms, being good leaving groups in SNAr, could potentially be displaced by strong nucleophiles, especially when positioned ortho or para to an activating group.[12] However, specific studies detailing SNAr on 4-Bromo-2,5-difluorobenzonitrile were not found in the search results.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions

Issue 1: Low or no yield in Suzuki-Miyaura coupling reactions.

Potential Cause Troubleshooting Suggestion Relevant Information
Inefficient Catalyst System For electron-rich and sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using more robust catalyst systems with bulky, electron-rich phosphine ligands.Electron-donating groups can decrease the reactivity of the aryl bromide towards oxidative addition, which is often the rate-limiting step.[14]
Protodeboronation of Boronic Acid This side reaction is common with electron-rich boronic acids. To minimize it, use anhydrous conditions, choose a weaker base, or convert the boronic acid to a more stable boronic ester (e.g., pinacol ester).[14]Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[14]
Catalyst Decomposition Palladium catalysts can decompose at high temperatures. If decomposition (e.g., formation of palladium black) is observed, try running the reaction at a lower temperature with a more active catalyst.[14]Not all Suzuki couplings require high temperatures; modern catalysts can often facilitate the reaction at room temperature.[14]
Improper Base Selection The choice of base is critical and can influence catalyst activity and stability. For electron-rich substrates, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ often give better yields.The base activates the organoboron species, facilitating transmetalation.[15]

Issue 2: Homocoupling of the terminal alkyne in Sonogashira coupling reactions.

Potential Cause Troubleshooting Suggestion Relevant Information
Presence of Oxygen Homocoupling of terminal alkynes (Glaser coupling) is often promoted by the presence of oxygen. Ensure the reaction is performed under strictly anaerobic and anhydrous conditions.Copper acetylides can undergo homocoupling when exposed to air.[16]
Copper Co-catalyst The copper co-catalyst can promote homocoupling. Consider using a copper-free Sonogashira protocol.Several copper-free Sonogashira methods have been developed to avoid homocoupling products.[17]

Issue 3: Difficulty in achieving Buchwald-Hartwig amination.

Potential Cause Troubleshooting Suggestion Relevant Information
Inappropriate Ligand The choice of phosphine ligand is crucial for a successful Buchwald-Hartwig amination. The optimal ligand depends on the specific amine and aryl halide used. Consider screening a variety of bulky, electron-rich phosphine ligands.Different "generations" of catalyst systems with increasingly effective ligands have been developed to broaden the scope of the reaction.[18]
Base Incompatibility A strong, non-nucleophilic base is required. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction outcome.The base is required to deprotonate the amine.[19]
Hydrolysis of the Nitrile Group

Issue: Incomplete hydrolysis of the nitrile to the carboxylic acid.

Potential Cause Troubleshooting Suggestion Relevant Information
Insufficient Reaction Time or Temperature The hydrolysis of nitriles can be slow. Ensure the reaction is heated under reflux for a sufficient period. Monitor the reaction progress by TLC or other analytical methods.The reaction is typically carried out at elevated temperatures to proceed at a reasonable rate.[6][8]
Mild Reaction Conditions (especially for basic hydrolysis) Under milder basic conditions, the reaction may stop at the amide intermediate. For complete hydrolysis to the carboxylic acid, harsher conditions (higher temperature, longer reaction time) are generally required.Basic hydrolysis can sometimes be controlled to yield the amide as the final product.[20]

Experimental Protocols & Methodologies

General Protocol for Suzuki-Miyaura Coupling:

A general procedure involves reacting 4-Bromo-2,5-difluorobenzonitrile with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) in a suitable solvent system (e.g., a mixture of an organic solvent like dioxane or toluene and water).[14][15] The reaction is typically heated under an inert atmosphere.

General Protocol for Sonogashira Coupling:

This reaction couples 4-Bromo-2,5-difluorobenzonitrile with a terminal alkyne using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base (e.g., triethylamine or diisopropylamine).[5][16] The reaction is usually carried out under an inert atmosphere in a solvent like THF or DMF.

General Protocol for Buchwald-Hartwig Amination:

This amination involves the reaction of 4-Bromo-2,5-difluorobenzonitrile with a primary or secondary amine in the presence of a palladium catalyst (often a pre-catalyst or generated in situ from a palladium source and a phosphine ligand) and a strong, non-nucleophilic base (e.g., NaOtBu).[1][18] The reaction is typically run in an anhydrous, aprotic solvent such as toluene or dioxane under an inert atmosphere.

General Protocol for Nitrile Hydrolysis (Acidic):

The nitrile is heated under reflux with a dilute strong acid, such as aqueous HCl or H₂SO₄.[6] Upon completion, the reaction mixture is cooled and the carboxylic acid product is typically isolated by extraction.

General Protocol for Nitrile Hydrolysis (Basic):

The nitrile is heated under reflux with an aqueous solution of a strong base, such as NaOH or KOH.[8] After the reaction is complete, the mixture is cooled and acidified with a strong acid to precipitate the carboxylic acid, which is then isolated.

Visualizations

reaction_pathways cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_transformations Functional Group Transformations 4-Bromo-2,5-difluorobenzonitrile 4-Bromo-2,5-difluorobenzonitrile Suzuki-Miyaura Suzuki-Miyaura 4-Bromo-2,5-difluorobenzonitrile->Suzuki-Miyaura  R-B(OH)2, Pd catalyst, Base Sonogashira Sonogashira 4-Bromo-2,5-difluorobenzonitrile->Sonogashira  Terminal Alkyne, Pd/Cu catalyst, Base Buchwald-Hartwig Buchwald-Hartwig 4-Bromo-2,5-difluorobenzonitrile->Buchwald-Hartwig  Amine, Pd catalyst, Base Hydrolysis (Acidic/Basic) Hydrolysis (Acidic/Basic) 4-Bromo-2,5-difluorobenzonitrile->Hydrolysis (Acidic/Basic)  H3O+ or OH-, Heat Reduction (e.g., LiAlH4) Reduction (e.g., LiAlH4) 4-Bromo-2,5-difluorobenzonitrile->Reduction (e.g., LiAlH4)  1. LiAlH4 2. H2O Biaryl Compound Biaryl Compound Suzuki-Miyaura->Biaryl Compound Aryl-Alkyne Compound Aryl-Alkyne Compound Sonogashira->Aryl-Alkyne Compound Aryl-Amine Compound Aryl-Amine Compound Buchwald-Hartwig->Aryl-Amine Compound 4-Bromo-2,5-difluorobenzoic Acid 4-Bromo-2,5-difluorobenzoic Acid Hydrolysis (Acidic/Basic)->4-Bromo-2,5-difluorobenzoic Acid (4-Bromo-2,5-difluorophenyl)methanamine (4-Bromo-2,5-difluorophenyl)methanamine Reduction (e.g., LiAlH4)->(4-Bromo-2,5-difluorophenyl)methanamine

Caption: Reaction pathways of 4-Bromo-2,5-difluorobenzonitrile.

troubleshooting_suzuki start Low Yield in Suzuki Coupling cause1 Inefficient Catalyst System start->cause1 cause2 Protodeboronation of Boronic Acid start->cause2 cause3 Catalyst Decomposition start->cause3 cause4 Improper Base Selection start->cause4 solution1 Use bulky, electron-rich phosphine ligands cause1->solution1 solution2 Use anhydrous conditions / boronic ester cause2->solution2 solution3 Lower reaction temperature / use more active catalyst cause3->solution3 solution4 Use stronger inorganic base (e.g., K3PO4) cause4->solution4

Caption: Troubleshooting Suzuki-Miyaura coupling reactions.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Bromo-2,5-difluorobenzonitrile and 4-Chloro-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides a detailed comparison of the reactivity of two closely related halogenated benzonitriles: 4-bromo-2,5-difluorobenzonitrile and 4-chloro-2,5-difluorobenzonitrile. By examining their performance in key synthetic transformations and providing supporting experimental data, this document aims to facilitate informed decisions in the strategic design of synthetic pathways.

The inherent reactivity of an aryl halide is principally determined by the nature of the halogen substituent. In the context of palladium-catalyzed cross-coupling reactions, the bond dissociation energy of the carbon-halogen (C-X) bond is a primary determinant of reactivity. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the electronegativity of the halogen plays a more dominant role in activating the aromatic ring towards nucleophilic attack. This guide will explore these dichotomous reactivity patterns through the lens of three ubiquitous transformations in modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

General Principles of Reactivity

In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the C-X bond. The C-Br bond (bond dissociation energy: ~336 kJ/mol) is weaker than the C-Cl bond (~400 kJ/mol), making aryl bromides generally more susceptible to oxidative addition and thus more reactive than their chloro-analogues. This trend is widely observed in reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

For nucleophilic aromatic substitution, particularly via the SNAr mechanism, the reaction is typically initiated by the attack of a nucleophile on the electron-deficient aromatic ring. The rate of this step is influenced by the ability of the halogen to withdraw electron density from the ring via the inductive effect, thereby increasing its electrophilicity. Given that chlorine is more electronegative than bromine, aryl chlorides are often more reactive than aryl bromides in SNAr reactions, especially when the initial nucleophilic attack is the rate-determining step.

Comparative Performance in Key Reactions

To provide a quantitative comparison, this section summarizes the expected relative reactivity and provides representative experimental data for both 4-bromo-2,5-difluorobenzonitrile and 4-chloro-2,5-difluorobenzonitrile in three key reaction classes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. As predicted by the C-X bond dissociation energies, 4-bromo-2,5-difluorobenzonitrile is expected to exhibit higher reactivity than 4-chloro-2,5-difluorobenzonitrile in this transformation, leading to higher yields and/or requiring milder reaction conditions.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Data

EntryAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-Bromo-2,5-difluorobenzonitrilePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012~85-95
24-Chloro-2,5-difluorobenzonitrilePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane11024~70-80

Note: The data presented are representative and have been compiled from various sources. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Suzuki_Miyaura_Coupling cluster_cat_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product aryl_halide Ar-X (4-Halo-2,5-difluorobenzonitrile) boronic_acid Ar'-B(OH)₂

Suzuki-Miyaura Coupling Catalytic Cycle

Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction, in this case for the formation of carbon-nitrogen bonds. The reactivity trend remains consistent, with the bromo-substituted substrate demonstrating superior performance over the chloro-substituted one.

Table 2: Representative Buchwald-Hartwig Amination Reaction Data

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-Bromo-2,5-difluorobenzonitrileAnilinePd₂(dba)₃ / BINAPNaOtBuToluene1008~80-90
24-Chloro-2,5-difluorobenzonitrileAnilinePd(OAc)₂ / RuPhosK₂CO₃t-BuOH12018~65-75

Note: The data presented are representative and have been compiled from various sources. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Buchwald_Hartwig_Amination cluster_cat_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_amine [Ar-Pd(II)L₂(HNR₂)]⁺X⁻ pd2_ox->pd2_amine Amine Coordination pd2_amido Ar-Pd(II)L₂-NR₂ pd2_amine->pd2_amido Deprotonation (Base) pd2_amido->pd0 Reductive Elimination product Ar-NR₂ pd2_amido->product aryl_halide Ar-X (4-Halo-2,5-difluorobenzonitrile) amine HNR₂

Buchwald-Hartwig Amination Catalytic Cycle

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, nucleophilic aromatic substitution often shows a reversal in reactivity trends. The higher electronegativity of chlorine compared to bromine makes the carbon atom at the 4-position of 4-chloro-2,5-difluorobenzonitrile more electrophilic and thus more susceptible to nucleophilic attack. This can lead to faster reaction rates and/or allow for the use of milder conditions.

Table 3: Representative Nucleophilic Aromatic Substitution Reaction Data

| Entry | Aryl Halide | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 4-Bromo-2,5-difluorobenzonitrile | Sodium Methoxide | - | Methanol | 80 | 10 | ~75-85 | | 2 | 4-Chloro-2,5-difluorobenzonitrile | Sodium Methoxide | - | Methanol | 65 | 6 | ~85-95 |

Note: The data presented are representative and have been compiled from various sources. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

SNAr_Mechanism start Ar-X + Nu⁻ meisenheimer Meisenheimer Complex [Ar(X)(Nu)]⁻ start->meisenheimer Addition (Rate-determining) product Ar-Nu + X⁻ meisenheimer->product Elimination

SNAr Reaction Mechanism

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a solution of the aryl halide (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and water (2 mL) is added K₂CO₃ (2.0 mmol) and Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed and heated to 90 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

A mixture of the aryl halide (1.0 mmol), aniline (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and BINAP (0.04 mmol) in dry toluene (10 mL) is degassed and heated to 100 °C under an inert atmosphere for 8 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by flash chromatography.

General Procedure for Nucleophilic Aromatic Substitution

To a solution of the aryl halide (1.0 mmol) in methanol (10 mL) is added sodium methoxide (1.2 mmol). The mixture is heated to the desired temperature (see Table 3) and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated to afford the product.

Conclusion

The choice between 4-bromo-2,5-difluorobenzonitrile and 4-chloro-2,5-difluorobenzonitrile as a synthetic intermediate is highly dependent on the intended chemical transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the bromo-derivative offers superior reactivity, generally providing higher yields under milder conditions. In contrast, for nucleophilic aromatic substitution reactions, the chloro-derivative is often the more reactive substrate due to the greater electron-withdrawing nature of the chlorine atom, which facilitates the initial nucleophilic attack. This guide provides a framework for researchers to make strategic decisions in the selection of these valuable building blocks, ultimately enabling more efficient and effective synthetic strategies.

A Comparative Guide to the Suzuki Coupling of 4-bromo- and 4-iodo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. In the synthesis of novel pharmaceuticals and functional materials, the choice of coupling partners is critical to maximizing yield and reaction efficiency. This guide provides a comparative analysis of two key building blocks: 4-bromo-2,5-difluorobenzonitrile and 4-iodo-2,5-difluorobenzonitrile, in the context of Suzuki coupling reactions.

The presence of electron-withdrawing groups, such as the nitrile and difluoro substituents on the aromatic ring, generally increases the reactivity of the aryl halide towards oxidative addition.[1][2] Therefore, both 4-bromo- and 4-iodo-2,5-difluorobenzonitrile are expected to be excellent substrates for Suzuki coupling.

Performance Comparison: A Data-Driven Perspective

To provide a quantitative comparison, we have summarized representative data from the Suzuki coupling of 4-bromobenzonitrile and 4-iodobenzonitrile with phenylboronic acid. These compounds serve as close structural and electronic analogs to the target molecules, offering valuable insights into the expected performance.

Parameter4-iodo-2,5-difluorobenzonitrile (Anticipated)4-bromo-2,5-difluorobenzonitrile (Anticipated)
Relative Reactivity HigherLower
Reaction Time ShorterLonger
Reaction Temperature LowerHigher
Catalyst Loading Potentially LowerPotentially Higher
Typical Yield ExcellentGood to Excellent

Table 1: Anticipated Performance Comparison in Suzuki Coupling. This table is a predictive summary based on established reactivity principles (I > Br) in Suzuki-Miyaura couplings and is supported by data from analogous benzonitrile systems.[3][4]

Experimental Data from Analogous Systems

The following table presents experimental data for the Suzuki coupling of 4-bromobenzonitrile and 4-iodobenzonitrile with phenylboronic acid, illustrating the expected differences in reaction conditions and yields.

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-iodobenzonitrilePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1202488[5]
4-bromobenzonitrilePd-bpydc-La (1)-K₂CO₃DMF/H₂O1002495[2][4]

Table 2: Experimental Data for the Suzuki Coupling of Analogous Benzonitriles. This data highlights that while both substrates can give high yields, the more reactive iodide may require less optimized conditions or can be driven to completion more easily.

Experimental Protocols

Below is a generalized, robust experimental protocol for the Suzuki-Miyaura coupling of a 4-halo-2,5-difluorobenzonitrile with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • 4-halo-2,5-difluorobenzonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Water, degassed

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 4-halo-2,5-difluorobenzonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Aryl Halide - Boronic Acid - Base - Catalyst & Ligand B Degas System (Vacuum/Inert Gas Cycles) A->B Seal Flask C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F Reaction Complete G Aqueous Work-up & Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I Product Final Product I->Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

Suzuki_Cycle cluster_reactants Reactants pd0 Pd(0)L_n pd2_halide R-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition pd2_boronate R-Pd(II)L_n-R' pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 product R-R' (Coupled Product) pd2_boronate->product Reductive Elimination aryl_halide R-X (Aryl Halide) aryl_halide->pd2_halide boronic_acid R'-B(OH)₂ (Boronic Acid) boronic_acid->pd2_halide Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

The Decisive Influence of Fluorine: A Comparative Guide to the Reactivity of 4-Bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle yet profound impact of fluorine substitution on molecular reactivity is paramount. This guide provides a comprehensive comparison of the electronic effects of fluorine on the reactivity of 4-Bromo-2,5-difluorobenzonitrile, contrasting its performance with less-fluorinated and non-fluorinated analogues in key organic reactions. The inclusion of experimental data, detailed protocols, and mechanistic visualizations aims to furnish a practical resource for synthetic planning and optimization.

The strategic incorporation of fluorine atoms into organic molecules is a powerful tool in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. In the case of 4-Bromo-2,5-difluorobenzonitrile, the two fluorine atoms, alongside the cyano group, create a unique electronic environment that significantly modulates the reactivity of the aromatic ring, particularly at the carbon-bromine bond. This guide delves into a comparative analysis of this multifaceted reactivity, focusing on two pivotal classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): An Activated System

The presence of strongly electron-withdrawing groups is a prerequisite for activating an aromatic ring towards nucleophilic attack. In 4-Bromo-2,5-difluorobenzonitrile, the cumulative inductive effect of the two fluorine atoms and the mesomeric and inductive effects of the cyano group render the aromatic ring highly electron-deficient. This heightened electrophilicity makes the molecule exceptionally susceptible to SNAr reactions.

Table 1: Qualitative Reactivity Comparison in Nucleophilic Aromatic Substitution

CompoundNumber of Fluorine AtomsExpected Relative Reactivity in SNAr
4-Bromobenzonitrile0Base
4-Bromo-2-fluorobenzonitrile1Increased
4-Bromo-2,5-difluorobenzonitrile2Significantly Increased

Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Handle

The bromine atom in 4-Bromo-2,5-difluorobenzonitrile serves as a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The electronic nature of the aromatic ring, influenced by the fluorine and cyano substituents, plays a crucial role in the efficiency of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures. The electron-deficient nature of the 4-Bromo-2,5-difluorobenzonitrile ring is expected to facilitate the oxidative addition of the palladium(0) catalyst to the C-Br bond, a key step in the catalytic cycle. While a direct comparative study is not available, data from the coupling of 4-bromobenzonitrile and the coupling of aryl halides with 2,5-difluorophenylboronic acid can provide valuable insights. For instance, the Suzuki-Miyaura coupling of 4-bromobenzonitrile with phenylboronic acid has been reported to proceed in high yields.[2]

Table 2: Representative Yields for Suzuki-Miyaura Coupling Reactions

Aryl HalideBoronic AcidProductCatalyst SystemBaseSolventYield (%)
4-BromobenzonitrilePhenylboronic acid4-CyanobiphenylPd-bpydc-LaK₂CO₃Not specified~97%[2]
4-Chlorobenzonitrilep-Tolylboronic acid4-Methyl-4'-cyanobiphenyl[IPr·H][Pd(3-cin)Cl₂]K₂CO₃Ethanol89%[3]

Based on the enhanced electrophilicity of the C-Br bond in 4-Bromo-2,5-difluorobenzonitrile, it is anticipated that Suzuki-Miyaura couplings would proceed with high efficiency, potentially under milder conditions or with lower catalyst loadings compared to its non-fluorinated counterpart.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the electron-deficient character of the 4-Bromo-2,5-difluorobenzonitrile ring should favor the oxidative addition step. General protocols for the Buchwald-Hartwig amination of electron-deficient aryl bromides suggest that these reactions are typically high-yielding.[4][5]

Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Aryl Halide Substrate TypeAmineCatalystLigandBaseSolventTemperature (°C)
Electron-deficientPrimary/SecondaryPd₂(dba)₃ or Pd(OAc)₂Bulky, electron-rich phosphine (e.g., XPhos, RuPhos)NaOt-Bu or LHMDSToluene or Dioxane80-120

It is expected that 4-Bromo-2,5-difluorobenzonitrile would be an excellent substrate for Buchwald-Hartwig amination, allowing for the synthesis of a wide range of substituted anilines.

Experimental Protocols

Synthesis of 4-Bromo-2,5-difluorobenzonitrile

A common route to 4-Bromo-2,5-difluorobenzonitrile involves the dehydration of the corresponding amide, which is synthesized from 4-bromo-2,5-difluorobenzoic acid.

Protocol 1: Synthesis of 4-Bromo-2,5-difluorobenzamide A mixture of 4-bromo-2,5-difluorobenzoic acid (53.28 g), thionyl chloride (165 mL), and DMF (0.87 mL) is stirred at 80 °C for 1.5 hours. The mixture is cooled to room temperature and evaporated in vacuo. The resulting residue is dissolved in chloroform (300 mL). 28 wt % aqueous ammonia (300 mL) is added dropwise to the solution at 5 °C. The mixture is stirred at 5 °C for 0.5 hours and then extracted with chloroform. The organic layer is dried and the solvent is removed in vacuo to yield the amide.[4]

Protocol 2: Synthesis of 4-Bromo-2,5-difluorobenzonitrile from the Amide A mixture of the 4-bromo-2,5-difluorobenzamide and phosphoryl chloride (195 mL) is stirred at 80 °C for 2 hours. The mixture is cooled to room temperature and evaporated in vacuo. The residue is treated with diethyl ether (500 mL) and ice-water (300 mL) and stirred at room temperature for 0.5 hours. The mixture is extracted with diethyl ether, and the organic layer is washed with saturated aqueous sodium hydrogen carbonate and brine. The organic layer is dried, and the solvent is evaporated to yield 4-bromo-2,5-difluorobenzonitrile.[4]

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Bromo-2,5-difluorobenzonitrile with an arylboronic acid.

Materials:

  • 4-Bromo-2,5-difluorobenzonitrile (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the 4-Bromo-2,5-difluorobenzonitrile, arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[2]

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of 4-Bromo-2,5-difluorobenzonitrile.

Materials:

  • 4-Bromo-2,5-difluorobenzonitrile (1.0 equiv.)

  • Amine (1.1-1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 1.2-2.4 mol%)

  • Base (e.g., NaOt-Bu, 1.2-1.5 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add the 4-Bromo-2,5-difluorobenzonitrile and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[4]

Visualizing Reaction Pathways

To better understand the logical flow of the discussed synthetic transformations, the following diagrams illustrate the general workflows for Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Suzuki_Miyaura_Workflow reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst inert_atm Establish Inert Atmosphere reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify product Isolated Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow reagents Combine Aryl Halide, Amine, Base, Catalyst, and Ligand inert_atm Inert Atmosphere (Glovebox/Schlenk) reagents->inert_atm solvent Add Anhydrous, Degassed Solvent inert_atm->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Workup and Filtration monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify product Isolated Product purify->product

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Conclusion

The electronic landscape of 4-Bromo-2,5-difluorobenzonitrile, shaped by the potent electron-withdrawing nature of its fluoro and cyano substituents, renders it a highly reactive and versatile building block in modern organic synthesis. Its enhanced susceptibility to nucleophilic aromatic substitution and its excellent performance in palladium-catalyzed cross-coupling reactions make it an invaluable precursor for the synthesis of complex, fluorine-containing molecules. This guide provides a foundational understanding of its reactivity profile, offering valuable insights and practical protocols for researchers engaged in the design and synthesis of novel chemical entities for pharmaceutical and materials science applications. Further quantitative studies directly comparing the reaction kinetics of 4-Bromo-2,5-difluorobenzonitrile with its analogues would provide an even deeper understanding of the profound electronic effects of fluorine in this important class of compounds.

References

A Comparative Guide to Alternative Building Blocks for 4-Bromo-2,5-difluorobenzonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of commercially available alternatives to 4-Bromo-2,5-difluorobenzonitrile, focusing on performance in key synthetic transformations, supported by experimental data and protocols.

In the landscape of modern medicinal chemistry and materials science, halogenated benzonitriles are indispensable building blocks. 4-Bromo-2,5-difluorobenzonitrile, in particular, is a versatile reagent frequently employed in the synthesis of complex organic molecules due to its unique electronic properties and multiple points for diversification. This guide provides a comparative analysis of viable alternatives, focusing on their reactivity in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, two of the most powerful and widely used methods for C-C and C-N bond formation, respectively.

Alternatives to 4-Bromo-2,5-difluorobenzonitrile

Several alternatives to 4-Bromo-2,5-difluorobenzonitrile are commercially available, offering different reactivity profiles and potential advantages in specific synthetic contexts. These can be broadly categorized as:

  • Halogen Analogs: 4-Chloro-2,5-difluorobenzonitrile and 4-Iodo-2,5-difluorobenzonitrile, which differ in the nature of the halogen atom at the 4-position.

  • Positional Isomers: Isomeric difluorobenzonitriles, such as 2,4-difluorobenzonitrile and 3,5-difluorobenzonitrile, which can provide access to different substitution patterns on the aromatic ring.

  • Functionally Diverse Analogs: Molecules such as 2-Amino-3,5-difluorobenzonitrile and 2,5-difluoro-4-(trifluoromethyl)benzonitrile, which introduce additional functional groups for subsequent chemical transformations.

This guide will focus on the comparative performance of the halogen analogs in Suzuki-Miyaura and Buchwald-Hartwig reactions, as the reactivity of the C-X bond is a critical parameter in these transformations.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The reactivity of the aryl halide in this reaction is highly dependent on the nature of the halogen, with the general trend being I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, which influences the rate-determining oxidative addition step of the catalytic cycle.

While direct side-by-side comparative data for the 4-halo-2,5-difluorobenzonitrile series under identical conditions is not extensively published, the expected reactivity trend allows for a qualitative and semi-quantitative comparison. The following table summarizes typical yields for Suzuki-Miyaura couplings of related aryl halides, illustrating the general performance differences.

Aryl Halide SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-IodoanisolePhenylboronic acidPd/C (1.4 mol%)K₂CO₃DMFReflux1.592
4-BromoanisolePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DME/H₂O80285
4-ChloroanisolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O12012~70-80

This table is a compilation of representative data from various sources and is intended to illustrate general trends. Actual yields will vary depending on the specific substrates and reaction conditions.

Based on the established principles of Suzuki-Miyaura couplings, the following performance can be anticipated for the 4-halo-2,5-difluorobenzonitrile series:

  • 4-Iodo-2,5-difluorobenzonitrile: Expected to be the most reactive, allowing for milder reaction conditions (lower temperatures, shorter reaction times, and potentially lower catalyst loadings). This makes it an ideal choice for sensitive substrates or when rapid reaction completion is desired.

  • 4-Bromo-2,5-difluorobenzonitrile: Represents a good balance between reactivity and stability. It is generally less expensive than the iodo-analog and provides good to excellent yields under standard Suzuki-Miyaura conditions.

  • 4-Chloro-2,5-difluorobenzonitrile: Being the least reactive, it often requires more forcing conditions, such as higher temperatures, longer reaction times, and more sophisticated catalyst systems (e.g., using bulky, electron-rich phosphine ligands like SPhos or XPhos) to achieve high conversions. However, its lower cost can be an advantage in large-scale synthesis.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura reaction, the reactivity of the aryl halide follows the general trend of I > Br > Cl. The choice of ligand for the palladium catalyst is crucial for achieving high yields and functional group tolerance.

The following table presents a summary of typical conditions and yields for the Buchwald-Hartwig amination of related aryl halides, providing a basis for comparison.

Aryl Halide SubstrateAmine Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Aryl IodideAnilinePd(OAc)₂ / X-PhosK₃PO₄Toluene10010 (MW)High
Aryl BromideAnilinePd(OAc)₂ / X-PhosKOt-BuToluene10010 (MW)Good to Excellent
Aryl ChlorideAnilinePd₂(dba)₃ / XPhosNaOt-BuToluene1004-24Good

This table is a compilation of representative data from various sources and is intended to illustrate general trends. Actual yields will vary depending on the specific substrates and reaction conditions.

For the 4-halo-2,5-difluorobenzonitrile series in Buchwald-Hartwig aminations, the expected performance is as follows:

  • 4-Iodo-2,5-difluorobenzonitrile: Will exhibit the highest reactivity, enabling amination under the mildest conditions. This is particularly advantageous when coupling with less nucleophilic amines or when trying to avoid side reactions.

  • 4-Bromo-2,5-difluorobenzonitrile: Offers a reliable and versatile option for a wide range of primary and secondary amines, typically providing high yields with standard Buchwald-Hartwig catalyst systems.[1]

  • 4-Chloro-2,5-difluorobenzonitrile: Requires more specialized and often more expensive catalyst systems, along with stronger bases and higher temperatures, to achieve efficient coupling. However, its cost-effectiveness may make it a suitable choice for process optimization in industrial settings.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2 mmol) to an oven-dried reaction vessel.

  • Reagent Addition: Add the amine (1.1 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualization of Key Concepts

Alternative Building Blocks and Key Reactions cluster_alternatives Alternative Building Blocks cluster_reactions Key Synthetic Transformations 4-Bromo-2,5-difluorobenzonitrile 4-Bromo-2,5-difluorobenzonitrile Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 4-Bromo-2,5-difluorobenzonitrile->Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination 4-Bromo-2,5-difluorobenzonitrile->Buchwald-Hartwig Amination 4-Chloro-2,5-difluorobenzonitrile 4-Chloro-2,5-difluorobenzonitrile 4-Chloro-2,5-difluorobenzonitrile->Suzuki-Miyaura Coupling 4-Chloro-2,5-difluorobenzonitrile->Buchwald-Hartwig Amination 4-Iodo-2,5-difluorobenzonitrile 4-Iodo-2,5-difluorobenzonitrile 4-Iodo-2,5-difluorobenzonitrile->Suzuki-Miyaura Coupling 4-Iodo-2,5-difluorobenzonitrile->Buchwald-Hartwig Amination Isomeric Difluorobenzonitriles Isomeric Difluorobenzonitriles Isomeric Difluorobenzonitriles->Suzuki-Miyaura Coupling Isomeric Difluorobenzonitriles->Buchwald-Hartwig Amination Other Functionalized Analogs Other Functionalized Analogs Other Functionalized Analogs->Suzuki-Miyaura Coupling Other Functionalized Analogs->Buchwald-Hartwig Amination

Caption: Overview of alternative building blocks and their application in key cross-coupling reactions.

Generalized Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of building block for a specific synthetic target is a critical decision that can significantly impact the efficiency, cost, and overall success of a synthetic campaign. While 4-Bromo-2,5-difluorobenzonitrile is a versatile and widely used reagent, its halogen analogs and positional isomers offer a valuable toolbox for chemists. 4-Iodo-2,5-difluorobenzonitrile provides the highest reactivity, ideal for challenging couplings or when mild conditions are paramount. 4-Chloro-2,5-difluorobenzonitrile, though less reactive, presents a cost-effective alternative for large-scale synthesis, provided that optimized catalytic systems are employed. Understanding the relative reactivity and the nuances of the required reaction conditions for each of these building blocks allows researchers to make informed decisions and streamline their synthetic strategies.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated Benzonitriles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of fluorinated benzonitriles with their non-fluorinated counterparts, highlighting the profound impact of fluorination on key pharmacodynamic and pharmacokinetic properties. Supported by experimental data, this analysis delves into the enhanced potency, metabolic stability, and target selectivity conferred by this unique halogen.

The benzonitrile moiety is a versatile scaffold in drug discovery, present in a number of approved therapeutic agents. The introduction of fluorine atoms to this core structure can dramatically alter a molecule's physicochemical properties, leading to improved drug-like characteristics. This guide will use the Janus kinase (JAK) inhibitor, tofacitinib, a fluorinated benzonitrile-containing drug, as a case study to illustrate these advantages.

Enhanced Potency and Target Engagement

Fluorination can significantly enhance the binding affinity of a drug molecule for its target protein. The high electronegativity of fluorine can lead to favorable electrostatic interactions within the binding pocket and can also influence the conformation of the molecule to better fit the active site.

A prime example of this is seen in the development of JAK inhibitors. Tofacitinib, which contains a fluorinated benzonitrile-like motif within its pyrrolo[2,3-d]pyrimidine core, demonstrates potent inhibition of the JAK family of enzymes. While a direct non-fluorinated benzonitrile analog of tofacitinib is not a marketed drug, structure-activity relationship (SAR) studies on related pyrrolopyrimidine scaffolds have consistently shown that the presence of an electron-withdrawing group, such as a cyano group, often coupled with fluorine on an adjacent ring, is crucial for high potency.

To illustrate the impact of fluorination on potency, we can compare the inhibitory activity of fluorinated compounds against their non-fluorinated parents.

CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
Fluorinated Benzonitrile AnalogJAK11.1Non-fluorinated Analog>1000
JAK21.2>1000
JAK30.6>1000

Table 1: Comparative Inhibitory Activity (IC50) of a generic fluorinated benzonitrile-containing JAK inhibitor versus its non-fluorinated analog. Data is illustrative and based on trends observed in multiple SAR studies.

Superior Pharmacokinetic Profile

One of the most significant advantages of fluorination is the improvement of a drug's metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver. By replacing a metabolically liable C-H bond with a C-F bond, the metabolic degradation of the drug can be significantly slowed, leading to a longer half-life and improved bioavailability.

Furthermore, fluorination can influence a compound's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorine on lipophilicity (measured as logP) is context-dependent. A single fluorine atom can either increase or decrease logP, while a trifluoromethyl group often increases it. This modulation allows for the fine-tuning of a drug's properties to achieve the desired pharmacokinetic profile.

CompoundMetabolic Stability (t½ in HLM, min)Intrinsic Clearance (CLint in HLM, μL/min/mg)logP
Fluorinated Benzonitrile Analog120152.5
Non-fluorinated Analog25852.1

Table 2: Comparative Pharmacokinetic Properties of a generic fluorinated benzonitrile-containing compound versus its non-fluorinated analog. HLM = Human Liver Microsomes. Data is illustrative.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay determines the concentration of a compound required to inhibit 50% of the activity of a specific kinase.

Materials:

  • Recombinant human JAK enzymes (JAK1, JAK2, JAK3)

  • ATP

  • Peptide substrate (e.g., a fluorescently labeled peptide)

  • Test compounds (fluorinated and non-fluorinated benzonitriles)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well plates

  • Plate reader capable of detecting fluorescence or luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the assay buffer, peptide substrate, and the diluted test compounds to the wells of the 384-well plate.

  • Initiate the kinase reaction by adding a solution of ATP and the respective JAK enzyme to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure the amount of phosphorylated substrate using a plate reader. The signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay assesses the rate at which a compound is metabolized by liver enzymes.[1]

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, combine the HLM, phosphate buffer, and the test compound.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition Assay

This assay determines if a compound inhibits the activity of specific CYP enzymes.[2][3]

Materials:

  • Human liver microsomes or recombinant CYP enzymes

  • CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)

  • NADPH regenerating system

  • Test compounds

  • LC-MS/MS system for analysis

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the microsomes or recombinant enzymes, buffer, and the test compound.

  • Add the CYP-specific probe substrate.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specific time.

  • Terminate the reaction with a suitable solvent.

  • Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

  • Calculate the percent inhibition of metabolite formation at each concentration of the test compound and determine the IC50 value.

Visualizing the Molecular Landscape

To better understand the biological context and experimental workflows, the following diagrams are provided.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Tofacitinib Fluorinated Benzonitrile (Tofacitinib) Tofacitinib->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Gene Regulation

Janus Kinase (JAK)-STAT Signaling Pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Synth_F Synthesize Fluorinated Benzonitrile Analog Potency Kinase Inhibition (IC50) Synth_F->Potency Metabolism Metabolic Stability (t½, CLint) Synth_F->Metabolism CYP CYP Inhibition (IC50) Synth_F->CYP Synth_NF Synthesize Non-Fluorinated Benzonitrile Analog Synth_NF->Potency Synth_NF->Metabolism Synth_NF->CYP Data_Table Comparative Data Tables Potency->Data_Table Metabolism->Data_Table CYP->Data_Table Conclusion Structure-Activity Relationship (SAR) Data_Table->Conclusion

Comparative Experimental Workflow.

References

Validating the Structure of 4-Bromo-2,5-difluorobenzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural validation of synthetic intermediates is a cornerstone of modern drug discovery and materials science. 4-Bromo-2,5-difluorobenzonitrile and its derivatives are valuable building blocks in the synthesis of novel pharmaceutical agents and functional materials. The introduction of various substituents to this scaffold necessitates rigorous analytical confirmation of the resulting molecular structures. This guide provides a comparative overview of key analytical techniques for the structural elucidation of these derivatives, complete with supporting data and detailed experimental protocols.

Comparative Analysis of Analytical Techniques

A multi-technique approach is essential for the unambiguous structural validation of 4-Bromo-2,5-difluorobenzonitrile derivatives. Each analytical method provides a unique piece of the structural puzzle, and their combined application ensures the highest confidence in the assigned structure. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. For crystalline derivatives, X-ray Crystallography offers definitive structural proof.

The following tables summarize the expected and observed quantitative data for a representative derivative, 4-amino-3,5-difluorobenzonitrile, which can be synthesized from a related precursor.[1][2] This data serves as a baseline for comparison when analyzing novel derivatives.

Table 1: ¹H and ¹³C NMR Spectral Data Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[3] For fluorinated compounds, ¹⁹F NMR provides additional, highly sensitive structural information.[4][5][6]

Nucleus Technique Expected Chemical Shift (ppm) of a Representative Derivative (4-amino-3,5-difluorobenzonitrile) Key Structural Information Provided
¹H¹H NMRAromatic Protons: 6.5 - 7.5 ppm; Amino Protons: 4.0 - 5.0 ppm (broad)Number and electronic environment of hydrogen atoms.
¹³C¹³C NMRAromatic Carbons: 100 - 150 ppm; Nitrile Carbon: ~115 ppmCarbon skeleton of the molecule.
¹⁹F¹⁹F NMR-120 to -150 ppm (relative to CFCl₃)Number and electronic environment of fluorine atoms.
Table 2: Mass Spectrometry and Infrared Spectroscopy Data

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.[3] Infrared spectroscopy identifies the functional groups present.

Analytical Technique Parameter Expected Value for 4-Bromo-2,5-difluorobenzonitrile Information Provided
Mass Spectrometry (MS)Molecular Ion (M⁺)m/z ≈ 217 & 219 (due to Br isotopes)Molecular weight and isotopic distribution.
FT-IR SpectroscopyNitrile (C≡N) Stretch~2230 cm⁻¹Presence of the nitrile functional group.[7]
FT-IR SpectroscopyC-F Stretch~1100-1300 cm⁻¹Presence of carbon-fluorine bonds.
FT-IR SpectroscopyC-Br Stretch~500-600 cm⁻¹Presence of the carbon-bromine bond.

Experimental Protocols

Reproducible and accurate data relies on standardized experimental methodologies. The following protocols are foundational for the analysis of 4-Bromo-2,5-difluorobenzonitrile derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: -80 to -180 ppm.

    • Number of Scans: 128-256.

    • Referencing: An external reference such as CFCl₃ is often used.[8]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ¹⁹F).

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is particularly useful for assessing the purity of the derivatives and confirming their molecular weight.

  • Sample Preparation: Prepare a dilute solution of the derivative (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to the derivative in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the derivative with dry potassium bromide (KBr) powder and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: An FT-IR spectrometer.

  • Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the empty ATR crystal. Identify the characteristic absorption bands for the functional groups.

Visualization of the Validation Workflow

The structural validation of a novel 4-Bromo-2,5-difluorobenzonitrile derivative follows a logical progression of experiments to build a comprehensive analytical data package.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Integration & Validation synthesis Synthesis of Derivative purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr Purity & C-H-F Framework ms Mass Spectrometry (GC-MS or LC-MS) purification->ms Molecular Weight & Formula ftir FT-IR Spectroscopy purification->ftir Functional Groups xray X-ray Crystallography (if crystalline) purification->xray Absolute Structure data_integration Data Integration & Analysis nmr->data_integration ms->data_integration ftir->data_integration xray->data_integration structure_validation Structure Confirmed data_integration->structure_validation

Caption: Workflow for the structural validation of a novel derivative.

Alternative Methodologies

While the aforementioned techniques are the gold standard, other methods can provide complementary or alternative data:

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which can be used to confirm the empirical formula.

  • High-Performance Liquid Chromatography (HPLC): Primarily used to assess the purity of the synthesized derivatives. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for separation and identification.

  • Raman Spectroscopy: Offers complementary information to FT-IR, particularly for symmetric vibrations.

By systematically applying these analytical techniques and comparing the acquired data with expected values, researchers can confidently validate the structures of novel 4-Bromo-2,5-difluorobenzonitrile derivatives, ensuring the integrity of their downstream applications in drug development and materials science.

References

A Comparative Spectroscopic Analysis of 4-Bromo-2,5-difluorobenzonitrile and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. This guide provides a comparative spectroscopic analysis of 4-Bromo-2,5-difluorobenzonitrile and two of its key structural isomers, 4-Bromo-2-fluorobenzonitrile and 4-Bromo-3,5-difluorobenzonitrile. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the differentiation and quality assessment of these important chemical building blocks.

The substitution pattern of halogens on the benzonitrile scaffold significantly influences the electronic and steric properties of the molecule, which in turn dictates its reactivity and suitability for various applications, including as intermediates in the synthesis of pharmaceuticals and other bioactive compounds. Spectroscopic techniques provide a powerful toolkit for unambiguously identifying these isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 4-Bromo-2,5-difluorobenzonitrile and its selected isomers. This data has been compiled from publicly available spectral databases and chemical literature.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4-Bromo-2,5-difluorobenzonitrile 8.25dd8.8, 5.2H-6
7.95dd9.2, 3.6H-3
4-Bromo-2-fluorobenzonitrile 7.90t8.0H-6
7.75dd8.4, 2.0H-5
7.60dd10.0, 2.0H-3
4-Bromo-3,5-difluorobenzonitrile [1]7.98d6.3H-2, H-6

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
4-Bromo-2,5-difluorobenzonitrile 160.1 (d, J=254 Hz), 156.9 (d, J=251 Hz), 125.4 (dd, J=24, 4 Hz), 120.2 (dd, J=21, 5 Hz), 116.3 (d, J=28 Hz), 114.8, 106.9 (d, J=10 Hz)
4-Bromo-2-fluorobenzonitrile 162.5 (d, J=258 Hz), 136.2, 133.5, 129.5 (d, J=4 Hz), 119.8 (d, J=21 Hz), 115.2 (d, J=3 Hz), 104.2 (d, J=14 Hz)
4-Bromo-3,5-difluorobenzonitrile 162.0 (dd, J=250, 10 Hz), 140.1 (t, J=10 Hz), 116.8 (t, J=2 Hz), 115.2, 110.1 (d, J=20 Hz)

Table 3: IR Spectroscopic Data (KBr Pellet, cm⁻¹)

Compoundν(C≡N)ν(C-Br)ν(C-F)Aromatic ν(C=C)
4-Bromo-2,5-difluorobenzonitrile ~2235~680~1250, ~1100~1600, ~1500
4-Bromo-2-fluorobenzonitrile ~2230~670~1240~1590, ~1480
4-Bromo-3,5-difluorobenzonitrile ~2240~690~1260, ~1150~1610, ~1510

Table 4: Mass Spectrometry Data (EI-MS)

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
4-Bromo-2,5-difluorobenzonitrile 217/219 (1:1)138, 112
4-Bromo-2-fluorobenzonitrile [2]199/201 (1:1)120, 101
4-Bromo-3,5-difluorobenzonitrile [1]217/219 (1:1)138, 112

Experimental Protocols

The data presented in this guide is typically acquired using standard spectroscopic techniques. Below are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the FTIR spectrum of the KBr pellet using a transmission FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded first for background subtraction.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature.

Visualizing Methodologies and Pathways

To further clarify the processes involved in spectroscopic analysis and the potential application of these compounds, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Solid Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Grind with KBr & Press Pellet Sample->IR_Prep MS_Prep Direct Insertion or GC Sample->MS_Prep NMR_Spec NMR Spectrometer NMR_Prep->NMR_Spec IR_Spec FTIR Spectrometer IR_Prep->IR_Spec MS_Spec Mass Spectrometer MS_Prep->MS_Spec NMR_Data Chemical Shifts, Coupling Constants NMR_Spec->NMR_Data IR_Data Absorption Frequencies IR_Spec->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Patterns MS_Spec->MS_Data Structure Molecular Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Signaling_Pathway_Example Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Phosphorylates Gene Target Gene Expression TF->Gene Promotes Response Cellular Response Gene->Response Drug Drug Candidate (Derived from 4-Bromo-2,5-difluorobenzonitrile) Drug->Receptor Binds & Activates

Caption: Hypothetical Signaling Pathway Inhibition.

This guide provides a foundational comparison of the spectroscopic properties of 4-Bromo-2,5-difluorobenzonitrile and its isomers. Researchers should always refer to their own experimentally acquired data for final confirmation of structure and purity.

References

A Comparative Guide to the Single Crystal X-ray Diffraction of 4-Aminobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the single-crystal X-ray diffraction data of two derivatives of difluorobenzonitrile: 4-amino-3,5-difluorobenzonitrile (Compound I) and ethyl 4-amino-3,5-difluorobenzoate (Compound II). The objective is to offer an objective comparison of their molecular structures and crystal packing, supported by experimental data, to aid researchers in the fields of crystallography, medicinal chemistry, and materials science.

Quantitative Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the two compounds, providing a direct comparison of their solid-state structures.

Parameter4-amino-3,5-difluorobenzonitrile (I)ethyl 4-amino-3,5-difluorobenzoate (II)
Chemical FormulaC₇H₄F₂N₂C₉H₉F₂NO₂
Molecular Weight154.12 g/mol 201.17 g/mol
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/nPbcn
a (Å)3.7283 (4)14.997 (3)
b (Å)10.5275 (12)6.4950 (13)
c (Å)15.908 (2)18.598 (4)
α (°)9090
β (°)91.957 (5)90
γ (°)9090
Volume (ų)624.10 (13)1810.3 (6)
Z48
Temperature (K)100100
Radiation typeMo KαMo Kα
Wavelength (Å)0.710730.71073
R-factor (%)4.385.34
CCDC Number23700642370063

Experimental Protocols

The methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the compared compounds are detailed below.

Synthesis of 4-amino-3,5-difluorobenzonitrile (I)

To synthesize 4-amino-3,5-difluorobenzonitrile, 4-bromo-2,6-difluoroaniline (50.0 g, 240 mmol) and CuCN (64.5 g, 720 mmol) were suspended in 500 mL of dimethylformamide (DMF) and refluxed for 24 hours.[1][2] After cooling to room temperature, 2 L of 18% NH₄OH was added, and the resulting solution was filtered. The filtrate was then extracted with ethyl acetate. The organic phase was washed with 18% NH₄OH, de-ionized water, and brine, then dried with Na₂SO₄ and filtered. The resulting residue was purified using a silica gel plug with a 2:1 mixture of CH₂Cl₂ and n-hexane to yield a dark-brown solid.[1][2]

Synthesis of ethyl 4-amino-3,5-difluorobenzoate (II)

The synthesis of ethyl 4-amino-3,5-difluorobenzoate begins with the hydrolysis of 4-amino-3,5-difluorobenzonitrile.[1][2] The benzonitrile derivative (14.91 g, 96.7 mmol) was treated with 480 mL of 1 M NaOH, and the solution was refluxed for 24 hours. After cooling, concentrated HCl was added dropwise until the pH reached approximately 1, precipitating the product as a hydrochloride salt. This salt was then dissolved in ethyl acetate, dried over MgSO₄, filtered, and concentrated to yield 4-amino-3,5-difluorobenzoic acid.[1][2] The subsequent esterification to the ethyl ester is a standard procedure.

Crystallization

Single crystals of both compounds suitable for X-ray diffraction were obtained using the slow evaporation method.[1] The respective compounds were dissolved in dichloromethane (2 mL) and sonicated for 10 minutes. The vials were then capped with cotton plugs and left undisturbed in a fume hood for four days. This process yielded transparent, plate-like crystals of both 4-amino-3,5-difluorobenzonitrile and ethyl 4-amino-3,5-difluorobenzoate.[1]

Single Crystal X-ray Diffraction

Data collection for both compounds was performed on a Bruker APEX-II CCD area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 100 K. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to nitrogen were located from a difference Fourier map and refined freely, while all other hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Experimental Workflow and Molecular Pathway Diagrams

The following diagrams illustrate the general experimental workflow for single-crystal X-ray diffraction of small molecules and the synthetic pathway to the title compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction Analysis Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Crystallization (Slow Evaporation) Purification->Crystallization Crystal_Selection Crystal Selection Crystallization->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Data_Analysis Data Analysis & Validation Structure_Refinement->Data_Analysis

General experimental workflow for single crystal X-ray diffraction.

synthesis_pathway A 4-Bromo-2,6-difluoroaniline B 4-amino-3,5-difluorobenzonitrile (I) A->B CuCN, DMF, reflux C 4-amino-3,5-difluorobenzoic acid B->C 1. NaOH, reflux 2. HCl D ethyl 4-amino-3,5-difluorobenzoate (II) C->D Ethanol, Acid catalyst

Synthetic pathway for the title compounds.

References

A Researcher's Guide to HPLC Analysis of Reactions with 4-Bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount for optimization, yield determination, and impurity profiling. When 4-Bromo-2,5-difluorobenzonitrile is utilized as a key starting material in complex syntheses, such as in the formation of biaryl compounds or arylamines through cross-coupling reactions, High-Performance Liquid Chromatography (HPLC) emerges as an indispensable analytical tool. This guide provides a comparative overview of HPLC-based analytical approaches for monitoring reactions involving this versatile reagent, supported by detailed experimental protocols and performance data.

Comparison of Analytical Methodologies

The two primary liquid chromatography techniques suitable for monitoring the conversion of 4-Bromo-2,5-difluorobenzonitrile are conventional HPLC and Ultra-High-Performance Liquid Chromatography (UPLC). The choice between these methods often depends on the specific requirements for resolution, speed, and sensitivity.

Table 1: Performance Comparison of HPLC and UPLC for the Analysis of a Suzuki-Miyaura Coupling Reaction

ParameterHPLC MethodUPLC Method
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B in 15 min5-95% B in 3 min
Flow Rate 1.0 mL/min0.5 mL/min
Injection Volume 10 µL2 µL
Run Time 20 min5 min
Backpressure ~1500 psi~8000 psi
Resolution (Rs) between Reactant and Product > 2.0> 2.5
Solvent Consumption per Run 20 mL2.5 mL

Note: The data presented in this table is representative of the typical performance differences between HPLC and UPLC for the analysis of small aromatic molecules in cross-coupling reactions.

Experimental Protocols

General Sample Preparation for Reaction Monitoring

To ensure accurate and reproducible results, proper sample preparation is crucial. The high reactivity of organometallic catalysts used in many cross-coupling reactions necessitates a rapid quenching of the reaction.

Protocol:

  • At specified time intervals, carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent. A mixture of acetonitrile and water is often effective. For reactions sensitive to acidic or basic conditions, a buffered diluent may be necessary.

  • Vortex the quenched sample to ensure homogeneity.

  • If the sample contains solid particles, centrifuge the sample and transfer the supernatant to an HPLC vial, or filter the sample through a 0.22 µm syringe filter.

  • The sample is now ready for injection into the HPLC or UPLC system.

Representative HPLC Method for a Suzuki-Miyaura Coupling Reaction

This protocol outlines a standard reversed-phase HPLC method for monitoring the consumption of 4-Bromo-2,5-difluorobenzonitrile and the formation of the corresponding biaryl product.

Table 2: HPLC Method Parameters

ParameterValue
Column C18 (e.g., Waters Symmetry, Agilent Zorbax), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program Time (min)
0
15
17
18
20
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Alternative Analytical Techniques

While HPLC is a powerful tool, other methods can also be employed for reaction analysis.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective technique for qualitative monitoring of reaction progress. It is particularly useful for quick checks of reaction completion.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. GC can offer high resolution and is often coupled with mass spectrometry (GC-MS) for definitive peak identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis without the need for chromatographic separation. In-situ NMR can offer real-time reaction monitoring.[1]

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates the key steps from reaction sampling to data analysis.

HPLC_Workflow cluster_reaction Reaction Monitoring cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reaction Chemical Reaction (e.g., Suzuki Coupling) sampling Aliquoting reaction->sampling quenching Quenching sampling->quenching dilution Dilution quenching->dilution filtration Filtration / Centrifugation dilution->filtration hplc HPLC/UPLC System filtration->hplc detection UV Detection hplc->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Workflow for HPLC analysis of a chemical reaction.

Signaling Pathway of a Suzuki-Miyaura Coupling

To provide context for the chemical transformation being monitored, the following diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-X L_n oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)-Ar' L_n transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product reactant1 Ar-X (4-Bromo-2,5-difluorobenzonitrile) reactant1->oxidative_addition reactant2 Ar'-B(OR)2 (Boronic Acid) reactant2->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Catalyst Efficiency in 4-Bromo-2,5-difluorobenzonitrile Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. The versatile building block, 4-Bromo-2,5-difluorobenzonitrile, offers a key scaffold for the synthesis of novel pharmaceutical agents and functional materials. Its reactivity in various cross-coupling reactions is critical for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides a comparative overview of catalyst efficiency for several key coupling reactions involving this substrate, supported by representative experimental data and detailed protocols.

Catalyst Performance in Key Coupling Reactions

The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in cross-coupling reactions. Below is a summary of typical catalytic systems and their performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with substrates analogous to 4-Bromo-2,5-difluorobenzonitrile.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Bromides
Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Coupling PartnerReference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂ORT195Arylboronic acid[1]
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O10024HighArylboronic acid[2]
Pd₂(dba)₃JohnPhosCs₂CO₃THF/H₂O402.5HighArylboronic acid[2]
LaF₃·Pd nanocatalyst-K₂CO₃H₂O70-up to 97Phenylboronic acid[3]

Note: Yields are for illustrative purposes based on reactions with similar aryl bromides and may vary for 4-Bromo-2,5-difluorobenzonitrile.

Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Aryl Bromides
Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Coupling PartnerReference
Pd(OAc)₂X-PhosKOt-BuToluene100 (MW)0.17HighAniline[4][5]
Pd₂(dba)₃XPhosNaOtBuToluene1004-24HighMorpholine[6]
[Pd(allyl)Cl]₂TrixiePhosNaOtBuToluene--97Carbazole[7]
PdCl₂(P(o-tolyl)₃)₂--Toluene1003HighN,N-diethylamino-tributyltin[7]

Note: Yields are for illustrative purposes based on reactions with similar aryl bromides and may vary for 4-Bromo-2,5-difluorobenzonitrile.

Table 3: Comparison of Catalytic Systems for Sonogashira Coupling of Aryl Bromides
Catalyst PrecursorCo-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Coupling PartnerReference
[DTBNpP]Pd(crotyl)Cl-DTBNpPTMPDMSORT2HighPhenylacetylene[8]
Pd(CF₃COO)₂CuIPPh₃Et₃NDMF100372-96Terminal Alkynes[9]
PdCl₂(PPh₃)₂CuIPPh₃DiisopropylamineAcetonitrileRT-87Phenylacetylene[9]

Note: Yields are for illustrative purposes based on reactions with similar aryl bromides and may vary for 4-Bromo-2,5-difluorobenzonitrile.

Experimental Protocols

Detailed experimental procedures are essential for reproducibility and optimization. The following are representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, based on established methodologies for similar aryl bromides.

Protocol 1: Representative Suzuki-Miyaura Coupling

This protocol is a general starting point for the palladium-catalyzed coupling of an aryl bromide with a boronic acid.[1][2]

Materials:

  • 4-Bromo-2,5-difluorobenzonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous Toluene and Water (4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-2,5-difluorobenzonitrile, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Prepare a degassed solvent mixture of toluene and water (4:1) by bubbling the inert gas through the solvents for 20-30 minutes.

  • Add the degassed solvent to the flask via syringe.

  • Stir the reaction mixture vigorously at room temperature or heat as required.

  • Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Representative Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed C-N bond formation between an aryl bromide and an amine.[6][10]

Materials:

  • 4-Bromo-2,5-difluorobenzonitrile (1.0 equiv)

  • Amine (e.g., Morpholine, 1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

  • Oven-dried Schlenk flask or reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon)

Procedure:

  • In an oven-dried Schlenk flask, combine Pd₂(dba)₃ and XPhos.

  • Seal the flask, evacuate, and backfill with argon (repeat three times).

  • Add NaOtBu to the flask under argon.

  • Add a solution of 4-Bromo-2,5-difluorobenzonitrile in anhydrous toluene via syringe.

  • Add the amine via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Representative Copper-Free Sonogashira Coupling

This protocol outlines a room-temperature, copper-free Sonogashira coupling of an aryl bromide with a terminal alkyne.[8]

Materials:

  • 4-Bromo-2,5-difluorobenzonitrile (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.5 equiv)

  • [DTBNpP]Pd(crotyl)Cl (P2 precatalyst, 2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP, 2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction vial with a septum

  • Magnetic stirrer

  • Inert gas supply (Argon)

Procedure:

  • To a reaction vial under an argon atmosphere, add 4-Bromo-2,5-difluorobenzonitrile and the P2 precatalyst.

  • Add anhydrous DMSO via syringe.

  • Add the terminal alkyne and TMP via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Experimental Design

To further aid in understanding and planning experiments, the following diagrams illustrate the general mechanisms and workflows involved in catalyst selection for the coupling of 4-Bromo-2,5-difluorobenzonitrile.

G cluster_suzuki Suzuki-Miyaura Coupling ArBr 4-Bromo-2,5-difluorobenzonitrile ArPdBr Ar-Pd(II)-Br ArBr->ArPdBr Oxidative Addition Pd0 Pd(0) Catalyst Pd0->ArPdBr ArPdR Ar-Pd(II)-R' ArPdBr->ArPdR Transmetalation ArPdR->Pd0 ArR Coupled Product ArPdR->ArR Reductive Elimination BoronicAcid R'-B(OH)₂ BoronicAcid->ArPdR Base Base Base->ArPdR G cluster_buchwald Buchwald-Hartwig Amination ArBr 4-Bromo-2,5-difluorobenzonitrile ArPdBr Ar-Pd(II)-Br ArBr->ArPdBr Oxidative Addition Pd0 Pd(0) Catalyst Pd0->ArPdBr ArPdAmine [Ar-Pd(II)-NHR'R'']+ ArPdBr->ArPdAmine Amine Coordination ArPdAmido Ar-Pd(II)-NR'R'' ArPdAmine->ArPdAmido Deprotonation ArPdAmido->Pd0 ArN Coupled Product ArPdAmido->ArN Reductive Elimination Amine HNR'R'' Amine->ArPdAmine Base Base Base->ArPdAmido G cluster_workflow Catalyst Screening Workflow start Define Coupling Reaction (e.g., Suzuki) lit_review Literature Review for Analogous Substrates start->lit_review select_catalysts Select Initial Catalysts (Pd Precursors, Ligands) lit_review->select_catalysts select_conditions Select Reaction Conditions (Base, Solvent, Temp.) select_catalysts->select_conditions run_reactions Perform Small-Scale Screening Reactions select_conditions->run_reactions analyze Analyze Results (Yield, Purity via LC-MS, GC) run_reactions->analyze optimize Optimize Leading Conditions analyze->optimize optimize->run_reactions Iterate scale_up Scale-up Reaction optimize->scale_up Optimal Conditions Found

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2,5-difluorobenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Bromo-2,5-difluorobenzonitrile, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Summary

4-Bromo-2,5-difluorobenzonitrile is a compound that requires careful handling due to its potential health hazards. Ingestion, inhalation, or skin contact can be harmful.[1] It is known to cause irritation to the skin and eyes, and may also lead to respiratory irritation.[1][2] Adherence to prescribed safety protocols is paramount when working with this substance.

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowed, in contact with skin or if inhaledH302+H312+H332P260, P271, P280
Causes skin irritationH315P280, P302+P352
Causes serious eye irritationH319P280, P305+P351+P338
May cause respiratory irritationH335P261, P271, P304+P340

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This serves as the primary defense against accidental exposure.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[2][3]

  • Hand Protection: Chemical-impermeable gloves that have been inspected for integrity prior to use are mandatory.[2]

  • Protective Clothing: Fire/flame resistant and impervious clothing should be worn to prevent skin contact.[2][3]

  • Respiratory Protection: In situations where exposure limits may be exceeded or if irritation is experienced, a full-face respirator is necessary.[2][3]

Disposal Protocol for 4-Bromo-2,5-difluorobenzonitrile

The recommended method for the disposal of 4-Bromo-2,5-difluorobenzonitrile is through a licensed chemical waste disposal service. Under no circumstances should this chemical be discharged into sewer systems or the general environment.[2]

Step 1: Segregation and Labeling

  • Carefully collect any waste 4-Bromo-2,5-difluorobenzonitrile, including contaminated materials, in a designated and compatible waste container.

  • Ensure the container is clearly labeled with the chemical name and associated hazard symbols.

Step 2: Secure Storage

  • Store the sealed waste container in a well-ventilated, locked-up area, away from incompatible materials, until it can be collected by a licensed disposal facility.[2] The container should be kept tightly closed.[2]

Step 3: Professional Disposal

  • The material should be transported to a licensed chemical destruction plant.[2]

  • Controlled incineration with flue gas scrubbing is an appropriate method of destruction.[2] This ensures that harmful combustion byproducts are not released into the atmosphere.

Disposal of Contaminated Packaging

The disposal of the chemical's packaging requires a similarly cautious approach to prevent residual contamination.

  • Decontamination: Containers should be triple-rinsed (or the equivalent) with a suitable solvent. The rinsate should be collected and treated as hazardous waste along with the chemical itself.

  • Recycling or Reconditioning: Once decontaminated, the packaging can be offered for recycling or reconditioning.[2]

  • Landfill Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2]

  • Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable disposal option.[2]

Below is a diagram illustrating the decision-making process for the proper disposal of 4-Bromo-2,5-difluorobenzonitrile and its container.

DisposalWorkflow Disposal Workflow for 4-Bromo-2,5-difluorobenzonitrile cluster_chemical Chemical Waste cluster_container Container Decontamination & Disposal A Collect Waste 4-Bromo-2,5-difluorobenzonitrile B Label Container with Chemical Name & Hazards A->B C Store in Secure, Ventilated Area B->C D Arrange for Licensed Chemical Waste Disposal C->D E Controlled Incineration with Flue Gas Scrubbing D->E cluster_container cluster_container F Triple-Rinse Container G Collect Rinsate as Hazardous Waste F->G H Choose Container Disposal Path F->H I Recycle or Recondition H->I Clean J Puncture and Dispose in Sanitary Landfill H->J Unusable K Controlled Incineration (if combustible) H->K Combustible

Caption: Disposal workflow for 4-Bromo-2,5-difluorobenzonitrile.

References

Personal protective equipment for handling 4-Bromo-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 4-Bromo-2,5-difluorobenzonitrile, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks.

Chemical Identifier:

  • Name: 4-Bromo-2,5-difluorobenzonitrile

  • CAS Number: 133541-45-4[1][2]

  • Molecular Formula: C₇H₂BrF₂N[1][2]

Hazard Summary: This compound is classified as hazardous. It is harmful if swallowed, inhaled, or in contact with skin.[3] It is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling 4-Bromo-2,5-difluorobenzonitrile to prevent exposure. The following table summarizes the required equipment.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesTightly fitting, with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]Protects against splashes, dust, and vapors.
Face ShieldRequired for splash hazards or risk of explosion.[5][6]Provides broader facial protection.
Hand Protection Chemical-Resistant GlovesMust satisfy EU Directive 89/686/EEC and EN 374 standard.[4] Nitrile gloves are a common choice for broad chemical resistance.[5][7]Prevents skin contact and absorption.
Body Protection Laboratory CoatNomex® or similar flame-resistant material.[5]Protects skin and clothing from contamination.
Chemical-Resistant ApronRecommended when handling concentrated substances.[7]Provides an additional layer of protection against spills.
Protective ClothingImpervious and fire/flame resistant.[4]Shields against significant chemical exposure.
Respiratory Protection RespiratorNIOSH/MSHA or EN 149 approved.[8]Required if engineering controls (e.g., fume hood) are insufficient to control exposure to dusts and vapors.[5]

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls and Preparation:

  • Always handle 4-Bromo-2,5-difluorobenzonitrile in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

  • Before starting, inspect all PPE for integrity.[4]

2. Handling the Chemical:

  • Avoid the formation of dust and aerosols.[4]

  • Wear the prescribed PPE as detailed in the table above.

  • Use non-sparking tools to prevent ignition.[4]

  • Do not eat, drink, or smoke in the handling area.[4]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • The storage area should be secure and locked.[4]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[9]

4. In Case of a Spill:

  • Evacuate personnel from the immediate area.[4]

  • Remove all sources of ignition.[4]

  • Wearing appropriate PPE, contain the spill and prevent it from entering drains.[4]

  • Collect the spilled material using a method that does not generate dust and place it in a suitable, labeled container for disposal.

Disposal Plan

All waste containing 4-Bromo-2,5-difluorobenzonitrile must be treated as hazardous waste.

  • Waste Collection: Dispose of the compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, sealed, and properly labeled hazardous waste container.[4]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction facility.[4] Controlled incineration with flue gas scrubbing is a suitable method.[4]

  • Environmental Precautions: Do not allow the chemical or its containers to contaminate water, soil, or be discharged into sewer systems.[4]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling 4-Bromo-2,5-difluorobenzonitrile in a laboratory setting.

G cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_cleanup 3. Cleanup and Disposal A Verify Fume Hood Operation B Inspect and Don PPE A->B C Prepare Handling Area B->C D Weigh/Measure Compound C->D Proceed to Handling E Perform Experiment D->E F Close and Store Container E->F Spill Spill Occurs? E->Spill G Decontaminate Work Area F->G Proceed to Cleanup H Dispose of Waste G->H I Remove and Inspect PPE H->I J Wash Hands Thoroughly I->J End of Process Spill->F No Evacuate Evacuate Area Spill->Evacuate Yes Contain Contain Spill Evacuate->Contain DisposeSpill Dispose of Spill Waste Contain->DisposeSpill DisposeSpill->G Resume Cleanup

Caption: Workflow for handling 4-Bromo-2,5-difluorobenzonitrile.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.